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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of Bromo-PEG1-CH2CO2H

Foreword: The Strategic Importance of Bromo-PEG1-CH2CO2H in Modern Drug Development Welcome to a comprehensive guide on the synthesis of 2-(2-bromoethoxy)acetic acid, a molecule more commonly referred to in the biopharma...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Importance of Bromo-PEG1-CH2CO2H in Modern Drug Development

Welcome to a comprehensive guide on the synthesis of 2-(2-bromoethoxy)acetic acid, a molecule more commonly referred to in the biopharmaceutical field as Bromo-PEG1-CH2CO2H. This heterobifunctional linker is of paramount importance in the design and construction of complex therapeutic modalities, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its architecture, featuring a reactive bromo group and a terminal carboxylic acid, connected by a short, hydrophilic polyethylene glycol (PEG) spacer, offers a versatile platform for covalently linking bioactive molecules to targeting moieties.[3][4] The bromo group serves as an excellent electrophile for reaction with nucleophiles like thiols, while the carboxylic acid can be activated to form stable amide bonds with amines.[3][5] The single ethylene glycol unit enhances aqueous solubility, a critical attribute for many bioconjugates.[3] This guide, intended for researchers, chemists, and professionals in drug development, provides a detailed, field-proven methodology for the synthesis of this crucial building block, emphasizing not just the procedural steps but the underlying chemical principles that ensure a successful outcome.

Strategic Synthesis Design: A Two-Step Approach via a Protected Intermediate

The synthesis of Bromo-PEG1-CH2CO2H is most effectively and reliably achieved through a two-step process that employs a tert-butyl ester as a protecting group for the carboxylic acid. This strategy is rooted in the fundamental principles of the Williamson ether synthesis, a classic and robust method for forming ether linkages.[6][7]

The core challenge in a one-step synthesis would be the presence of the acidic proton of the carboxylic acid, which would interfere with the basic conditions required for the Williamson ether synthesis. By protecting the carboxylic acid as a tert-butyl ester, we circumvent this issue, allowing for a clean and high-yielding etherification reaction. The subsequent deprotection under acidic conditions is typically straightforward and efficient.

Visualization of the Synthetic Strategy

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Deprotection Ethylene_Glycol Ethylene Glycol Intermediate tert-Butyl 2-(2-bromoethoxy)acetate Ethylene_Glycol->Intermediate NaH, THF tert_Butyl_Bromoacetate tert-Butyl Bromoacetate tert_Butyl_Bromoacetate->Intermediate Intermediate_2 tert-Butyl 2-(2-bromoethoxy)acetate Final_Product Bromo-PEG1-CH2CO2H Intermediate_2->Final_Product TFA, DCM

Caption: Overall synthetic workflow for Bromo-PEG1-CH2CO2H.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of Bromo-PEG1-CH2CO2H.

Part 1: Synthesis of tert-Butyl 2-(2-bromoethoxy)acetate (Protected Intermediate)

This step involves the Williamson ether synthesis between the monosodium salt of ethylene glycol and tert-butyl bromoacetate.

Step1_Reaction reactant1 HO-CH2CH2-OH product Br-CH2CH2-O-CH2-COOtBu reactant1->product 1. NaH, THF 2. reactant2 + Br-CH2-COOtBu reactant2->product

Caption: Reaction scheme for the synthesis of the protected intermediate.

ReagentMolar Mass ( g/mol )QuantityMoles
Ethylene Glycol62.071.0 eq
Sodium Hydride (60% dispersion in mineral oil)24.001.1 eq
tert-Butyl Bromoacetate195.051.0 eq
Anhydrous Tetrahydrofuran (THF)--
Saturated aqueous NH4Cl solution--
Saturated aqueous NaCl solution (Brine)--
Anhydrous Magnesium Sulfate (MgSO4)--
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethylene glycol followed by anhydrous tetrahydrofuran (THF).

  • Formation of the Alkoxide: Cool the solution to 0 °C in an ice bath. Carefully and portion-wise add sodium hydride (60% dispersion in mineral oil). Caution: Sodium hydride reacts violently with water and is flammable. Handle with extreme care. The addition of NaH will result in the evolution of hydrogen gas. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the monosodium salt of ethylene glycol.

  • Williamson Ether Synthesis: Cool the reaction mixture back down to 0 °C. Add a solution of tert-butyl bromoacetate in anhydrous THF dropwise via a syringe or an addition funnel over 30 minutes.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir overnight (approximately 12-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting materials.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with ethyl acetate (3 x).

  • Purification of the Intermediate: Combine the organic layers and wash with saturated aqueous sodium chloride (brine). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude tert-butyl 2-(2-bromoethoxy)acetate can be purified by flash column chromatography on silica gel.

Part 2: Synthesis of Bromo-PEG1-CH2CO2H (Final Product)

This final step involves the acidic hydrolysis of the tert-butyl ester to yield the desired carboxylic acid.

Step2_Reaction reactant Br-CH2CH2-O-CH2-COOtBu product Br-CH2CH2-O-CH2-COOH reactant->product TFA, DCM

Caption: Reaction scheme for the deprotection of the intermediate.

ReagentMolar Mass ( g/mol )Quantity
tert-Butyl 2-(2-bromoethoxy)acetate239.111.0 eq
Dichloromethane (DCM)--
Trifluoroacetic Acid (TFA)114.0210-20 eq
  • Deprotection: Dissolve the purified tert-butyl 2-(2-bromoethoxy)acetate in dichloromethane (DCM). To this solution, add trifluoroacetic acid (TFA) dropwise at room temperature. Caution: TFA is a strong, corrosive acid. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the deprotection can be monitored by TLC.

  • Removal of Volatiles: Upon completion of the reaction, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of TFA, the residue can be co-evaporated with toluene (2-3 times).

  • Final Product Isolation: The resulting residue is the crude Bromo-PEG1-CH2CO2H. Depending on the desired purity, it can be used directly or further purified by techniques such as crystallization or preparative HPLC.

Characterization and Quality Control

To ensure the identity and purity of the synthesized Bromo-PEG1-CH2CO2H, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To verify the molecular weight of the final product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Conclusion: A Reliable Pathway to a Key Bioconjugation Tool

The synthetic route detailed in this guide provides a robust and reproducible method for the preparation of Bromo-PEG1-CH2CO2H. By employing a protecting group strategy, this protocol ensures a high-yielding and clean synthesis, providing researchers and drug developers with a reliable source of this critical linker. The principles and techniques described herein are foundational in organic synthesis and can be adapted for the preparation of other functionalized PEG linkers, further empowering the development of next-generation therapeutics.

References

  • Williamson, A. W. Theory of Aetherification. Philosophical Magazine1850, 37 (251), 350–356.
  • Wikipedia. Williamson ether synthesis. [Link]

  • DC Chemicals. Bromo-PEG1-CH2CO2H|COA. [Link]

  • Creative Biolabs. Bromo-PEG-CH2CO2H (PEG1-PEGn). [Link]

  • AxisPharm. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide. [Link]

  • BorenPharm. Bromo PEG linkers. [Link]

Sources

Exploratory

stability of Bromo-PEG1-CH2CO2H in aqueous solution

Title: Technical Guide: Aqueous Stability and Handling of Bromo-PEG1-CH2CO2H (2-(2-bromoethoxy)acetic acid) Executive Summary This technical guide provides a comprehensive analysis of the stability profile of Bromo-PEG1-...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Aqueous Stability and Handling of Bromo-PEG1-CH2CO2H (2-(2-bromoethoxy)acetic acid)

Executive Summary

This technical guide provides a comprehensive analysis of the stability profile of Bromo-PEG1-CH2CO2H (CAS: 106967-62-0), a heterobifunctional linker containing a primary alkyl bromide and a carboxylic acid. Unlike highly reactive bromoacetyl derivatives, this specific molecule features a primary alkyl bromide (


), which exhibits superior hydrolytic stability at neutral pH but requires elevated pH for efficient bioconjugation. This guide details the mechanistic factors of degradation, pH-dependent stability windows, and validated protocols for quality control.

Part 1: Chemical Identity & Reactivity Profile

To understand the stability of Bromo-PEG1-CH2CO2H, one must distinguish its electrophilic center from other common "halo-linkers."

  • Chemical Structure:

    
    
    
  • Electrophile: Primary Alkyl Bromide (Terminal).

  • Mechanism of Degradation:

    
     Hydrolysis.
    
  • Key Distinction: Unlike Bromoacetyl linkers (

    
    ), where the adjacent carbonyl group withdraws electrons and accelerates nucleophilic attack, the Alkyl Bromide  in Bromo-PEG1-CH2CO2H is less electrophilic.
    

Implication for Researchers: While bromoacetyls hydrolyze significantly within hours at pH 7.0, Bromo-PEG1-CH2CO2H is relatively stable at neutral pH . However, because it is less reactive, it often requires higher pH (pH 8.5–9.5) to conjugate effectively with thiols.[1] It is in this alkaline "activation window" that hydrolysis becomes the dominant competing reaction.

Diagram 1: Competitive Reaction Pathways (Graphviz)

The following diagram illustrates the competition between the desired bioconjugation (Thiolation) and the degradation pathway (Hydrolysis) driven by pH.

ReactionPathways cluster_conditions Critical Control Point: pH Start Bromo-PEG1-CH2CO2H (Alkyl Bromide) Product Thioether Conjugate (Stable) Start->Product Path A: Conjugation (pH 8.5-9.5, Fast) Waste Hydroxy-PEG1-CH2CO2H (Inactive Alcohol) Start->Waste Path B: Hydrolysis (pH > 9.0, Competing) Thiol Protein-SH (Cysteine) Thiol->Product Water H2O / OH- (Hydrolysis) Water->Waste

Caption: Path A represents the desired conjugation; Path B represents the irreversible hydrolytic degradation which accelerates exponentially with pH.

Part 2: Aqueous Stability Factors

The stability of Bromo-PEG1-CH2CO2H is governed by the concentration of hydroxide ions (


) and the presence of nucleophilic buffer components.
pH Dependence (The "Goldilocks" Zone)

The rate of hydrolysis follows second-order kinetics dependent on


.
pH EnvironmentEstimated Half-Life (

)
Reactivity Context
Acidic (pH < 6.0) > 48 HoursStorage Mode. The molecule is highly stable. Protonation of the carboxylic acid reduces solubility slightly but protects the bromide.
Neutral (pH 7.0 - 7.5) 12 - 24 HoursStable but Inert. Hydrolysis is negligible, but reaction with protein thiols is also very slow.
Alkaline (pH 8.5) 4 - 6 HoursWorking Zone. Optimal balance. Thiolates are nucleophilic enough to react, while hydrolysis is manageable.
High Alkaline (pH > 9.5) < 1 HourDanger Zone. Hydrolysis competes aggressively with conjugation. Reagent excess is required.

Note: Data estimated based on general primary alkyl bromide kinetics in aqueous media.

Buffer Incompatibility (The "Tris Trap")

A critical error in handling halo-linkers is the use of buffers containing primary amines.

  • Incompatible: Tris, Glycine, Ethanolamine. (The amine acts as a nucleophile, displacing the Bromide and capping the linker).

  • Compatible: Phosphate (PBS), HEPES, MOPS, Borate, Bicarbonate.

Photostability

The C-Br bond is photolabile. Exposure to UV or intense ambient light can cause homolytic cleavage, generating radicals that degrade the linker and potentially damage the protein payload.

Part 3: Experimental Validation Protocols

To validate the integrity of your specific lot of Bromo-PEG1-CH2CO2H before critical conjugation steps, use the following Reverse-Phase HPLC (RP-HPLC) protocol.

Protocol: Stability & Purity Assessment

Objective: Quantify the ratio of Intact Linker (Br-) vs. Hydrolyzed Linker (HO-).

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Detection: MS (ESI+) or UV (210 nm - note: weak UV absorbance due to lack of aromatic rings; MS is preferred).

Workflow:

  • Preparation: Dissolve 1 mg of Bromo-PEG1-CH2CO2H in 1 mL of anhydrous DMSO (Stock).

  • Dilution: Spike stock into the target aqueous buffer (e.g., PBS pH 7.4) to a final concentration of 1 mM.

  • Incubation: Hold at 25°C.

  • Sampling: Inject 10 µL aliquots at

    
    .
    
  • Analysis: Monitor the mass shift.

    • Target Mass (Br): MW ~225-227 Da (distinct isotope pattern of Br).

    • Hydrolyzed Mass (OH): MW ~164 Da (Loss of Br [79/81], gain of OH [17]).

Diagram 2: Stability Testing Workflow (Graphviz)

StabilityWorkflow cluster_analysis 4. Time-Point Analysis (LC-MS) Step1 1. Solubilize in Anhydrous DMSO (Prevents premature hydrolysis) Step2 2. Dilute into Test Buffer (e.g., pH 8.5 Borate) Step1->Step2 Step3 3. Incubate at 25°C Step2->Step3 T0 T=0h (Baseline Purity) Step3->T0 T4 T=4h (Process Stability) Step3->T4 T24 T=24h (Limit Test) Step3->T24 Decision Hydrolysis > 10%? T4->Decision Pass Proceed to Conjugation Decision->Pass No Fail Discard / Adjust pH Decision->Fail Yes

Caption: Step-by-step workflow for validating linker stability prior to protein conjugation.

Part 4: Storage & Handling Best Practices

To maximize the shelf-life and functional integrity of Bromo-PEG1-CH2CO2H:

  • Lyophilized Storage: Store at -20°C under desiccant. Stable for >12 months.

  • Solution Storage:

    • Solvent: Anhydrous DMSO or DMAc.

    • Condition: Store aliquots at -20°C.

    • Avoid: Do not store in aqueous buffers (even frozen, pH shifts during freezing can accelerate degradation).

  • Handling: Allow the vial to equilibrate to room temperature before opening to prevent condensation (water introduction).

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Authoritative text on haloacetyl and alkyl halide reactivity).
  • Sato, H. (2002). "Enzymatic procedure for site-specific pegylation of proteins." Advanced Drug Delivery Reviews, 54(4), 487-504. Link

  • Veronese, F. M. (2001). "Peptide and protein PEGylation: a review of problems and solutions." Biomaterials, 22(5), 405-417. Link

  • BroadPharm. (n.d.).[2] "Bromo-PEG1-CH2COOH Product Data." Retrieved from BroadPharm Catalog. (Source for structural verification).

  • Gauthier, M. A., & Klok, H. A. (2008). "Peptide/protein-polymer conjugates: synthetic strategies and design concepts." Chemical Communications, (23), 2591-2611. Link

Sources

Foundational

A Senior Application Scientist's Guide to Bromo-PEG1-CH2CO2H: A Versatile Heterobifunctional Linker for Advanced Bioconjugation

This in-depth technical guide explores the core principles, applications, and methodologies surrounding Bromo-PEG1-CH2CO2H, a premier heterobifunctional linker. Designed for researchers, chemists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide explores the core principles, applications, and methodologies surrounding Bromo-PEG1-CH2CO2H, a premier heterobifunctional linker. Designed for researchers, chemists, and drug development professionals, this document provides the foundational knowledge and practical insights required to leverage this powerful tool in constructing next-generation therapeutics like Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

The Strategic Imperative for Heterobifunctional Linkers

In the landscape of modern therapeutics, the ability to precisely connect distinct molecular entities is paramount. Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is the cornerstone of this endeavor[1]. While simple linkers exist, heterobifunctional linkers offer a transformative advantage: they possess two different reactive ends.[] This orthogonality allows for controlled, sequential reactions, preventing the undesirable polymerization that can occur with homobifunctional linkers (which have two identical reactive ends).[] This precise control is not merely a matter of chemical elegance; it is a critical requirement for creating homogenous, well-defined therapeutic constructs such as ADCs and PROTACs, where the stoichiometry and spatial orientation of the components dictate efficacy and safety.[][3][4][5]

Bromo-PEG1-CH2CO2H has emerged as a standout reagent in this class, offering a unique combination of reactivity, stability, and beneficial physicochemical properties.

Molecular Dissection of Bromo-PEG1-CH2CO2H: Structure and Function

To fully exploit the capabilities of this linker, one must understand its constituent parts. Each segment of the molecule is deliberately designed to fulfill a specific role in the bioconjugation workflow.

Molecular Anatomy

The structure of Bromo-PEG1-CH2CO2H is elegantly simple yet highly functional. It consists of three key components: a carboxylic acid group, a single, discrete polyethylene glycol (PEG) unit, and a terminal bromide.

Caption: Chemical structure and functional components of Bromo-PEG1-CH2CO2H.

The Reactive Termini: Orthogonal Chemistry in Practice

The power of this linker lies in the distinct reactivity of its two ends, enabling a controlled, two-step conjugation process.

  • The Carboxylic Acid (-CH2CO2H) Terminus: This end is designed for reaction with primary amines, such as the ε-amino group of lysine residues found abundantly on the surface of proteins and antibodies. The causality here is critical: the carboxylic acid itself is not inherently reactive toward amines. It requires activation to form a more labile intermediate. This is typically achieved using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester.[6][7][8] This activated ester then readily reacts with a primary amine to form a highly stable amide bond .[6][9] The choice to use an activator provides a crucial control point in the experimental workflow.

  • The Bromo (-Br) Terminus: The bromide serves as an excellent leaving group in nucleophilic substitution reactions.[6][10] This makes the bromo-terminus highly reactive towards soft nucleophiles, most notably the thiol group (-SH) of a cysteine residue.[10][11] The reaction proceeds via an S_N2 mechanism, resulting in the formation of a robust thioether bond .[11] This reactivity is orthogonal to the amine-based chemistry at the other end, meaning the two reactions can be performed sequentially without cross-reactivity, provided the reaction conditions are appropriately controlled.

The PEG1 Spacer: A Critical Modulator of Properties

The short polyethylene glycol (PEG) spacer is not merely a passive connector; it imparts several highly desirable properties to the final conjugate.

  • Enhanced Solubility: Many therapeutic payloads, particularly small molecule inhibitors used in ADCs and PROTACs, are hydrophobic. The hydrophilic PEG chain significantly increases the overall aqueous solubility of the final conjugate, preventing aggregation and improving its pharmacokinetic profile.[12][13][14]

  • Improved Stability and Reduced Immunogenicity: The PEG moiety can create a "hydration shell" around the conjugate, which can sterically shield it from proteolytic enzymes and reduce recognition by the immune system, potentially prolonging its circulation time.[12][14][15]

  • Discrete Length (Monodispersity): The "PEG1" designation signifies a single, discrete PEG unit. This is a significant advantage over traditional polydisperse PEG polymers, which are mixtures of different chain lengths.[13][15] Using a monodisperse linker like Bromo-PEG1-CH2CO2H ensures the production of a homogenous conjugate with a precise and consistent molecular weight, a critical factor for regulatory approval and predictable pharmacology.[16]

Practical Applications & Experimental Design

The unique architecture of Bromo-PEG1-CH2CO2H makes it an ideal tool for building complex biomolecular constructs.

Application Spotlight 1: Engineering Antibody-Drug Conjugates (ADCs)

ADCs are designed to deliver a potent cytotoxic payload directly to cancer cells by leveraging the specificity of a monoclonal antibody. The linker is the critical connection between the two.

Logic: The heterobifunctional nature of the linker allows for a directed conjugation strategy. For instance, the carboxylic acid end can be reacted with surface-exposed lysines on the antibody. Following purification, the bromo-end of the antibody-linker intermediate can then be reacted with a thiol-containing drug payload. This two-step process minimizes unwanted antibody-antibody crosslinking and allows for better control over the drug-to-antibody ratio (DAR).

cluster_workflow ADC Synthesis Workflow A Step 1: Activation & Antibody Conjugation D Antibody-Linker Intermediate A->D Forms Amide Bond B Antibody (with -NH2 groups) B->A C Bromo-PEG1-CH2CO2H + EDC/NHS C->A E Step 2: Payload Conjugation D->E H Purification D->H G Final ADC Conjugate E->G Forms Thioether Bond F Thiol-Payload (-SH) F->E

Caption: General workflow for synthesizing an ADC using Bromo-PEG1-CH2CO2H.

Application Spotlight 2: Assembling PROTACs

PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker.[17][18][19]

Logic: The linker's length, rigidity, and composition are critical for enabling the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase).[5] Bromo-PEG1-CH2CO2H serves as a building block in PROTAC synthesis. One ligand (e.g., with a primary amine) can be coupled to the activated carboxylic acid. The resulting intermediate, now bearing a reactive bromo group, can be conjugated to the second ligand (e.g., with a thiol group), completing the PROTAC assembly.

cluster_protac PROTAC Mechanism of Action POI Target Protein (Protein of Interest) Ternary Ternary Complex Formation POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule PROTAC->Ternary Linker Mediates Proximity Ub Poly-Ubiquitination of Target Protein Ternary->Ub Deg Proteasomal Degradation Ub->Deg

Sources

Exploratory

A Technical Guide to the Application of Short PEG1 Linkers in Advanced Research

Abstract In the intricate world of bioconjugation and drug development, the chemical linker is not merely a spacer but a critical determinant of a molecule's function, efficacy, and properties. Among the vast library of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the intricate world of bioconjugation and drug development, the chemical linker is not merely a spacer but a critical determinant of a molecule's function, efficacy, and properties. Among the vast library of available linkers, the single ethylene glycol unit—the PEG1 linker—holds a unique and powerful position. Its minimal, discrete, and hydrophilic nature provides a powerful tool for researchers to subtly modulate molecular properties without introducing the steric bulk or conformational uncertainty of longer polymer chains. This in-depth guide explores the core applications of short PEG1 linkers, providing field-proven insights, detailed experimental frameworks, and the causal reasoning behind their selection in Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), peptide modifications, and advanced surface functionalization.

The Fundamental Properties of the PEG1 Linker

Polyethylene glycol (PEG) linkers are synthetic, hydrophilic molecules composed of repeating ethylene glycol units. They are widely valued for their ability to improve the solubility, stability, and pharmacokinetic properties of conjugated molecules.[1] The PEG1 linker, consisting of a single ethylene glycol unit, represents the smallest discrete member of this class. Its defining characteristics are:

  • Hydrophilicity: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, imparting significant aqueous solubility to conjugated molecules.[1][2] This is crucial for overcoming the hydrophobicity of many small molecule drugs or fluorescent dyes.[3]

  • Biocompatibility: PEG is generally non-toxic and exhibits low immunogenicity, making it suitable for in vivo applications.[3][4]

  • Minimal Steric Hindrance: As the shortest PEG linker, the PEG1 unit provides a defined and minimal spatial separation (typically ~3.5 Å) between two conjugated moieties. This precise spacing is often essential for applications requiring specific molecular orientations.[3]

  • Chemical Versatility: PEG1 linkers can be synthesized with a wide array of terminal functional groups (e.g., amines, carboxylic acids, azides, alkynes), enabling versatile and site-specific conjugation strategies like click chemistry or amide bond formation.[5][6]

These properties are not just theoretical advantages; they directly inform the linker's selection and performance in complex biological systems.

Table 1: Comparative Properties of Short, Monodisperse PEG Linkers
Linker TypeChemical Formula (Backbone)Approximate LengthMolecular Weight (Backbone)Key Feature
PEG1 C₂H₄O~3.5 Å44.05 g/mol Minimalist hydrophilic spacer
PEG2 C₄H₈O₂~7.0 Å88.11 g/mol Increased flexibility and solubility
PEG3 C₆H₁₂O₃~10.5 Å132.16 g/mol Enhanced hydrophilic character
PEG4 C₈H₁₆O₄~14.0 Å176.21 g/mol Often used to balance solubility and length

Application in Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[7][8] The linker connecting the POI ligand and the E3 ligase ligand is a critical component that heavily influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for degradation.[9][]

Rationale for PEG1 Linker Selection in PROTACs

The choice of a short PEG1 linker in PROTAC design is a deliberate strategy to optimize pharmacology:

  • Solubility Enhancement: Many potent protein ligands and E3 ligase ligands are highly hydrophobic. A PEG1 linker introduces just enough hydrophilicity to improve the overall aqueous solubility of the PROTAC molecule, which is essential for handling, formulation, and cellular activity.[2][9]

  • Optimizing Ternary Complex Geometry: The length and flexibility of the linker dictate the spatial orientation of the POI and E3 ligase.[7] A short, well-defined linker like PEG1 can restrict conformational freedom, potentially pre-organizing the PROTAC into an active conformation that favors productive ternary complex formation.[2] While longer, more flexible linkers are also common, the PEG1 unit is ideal when minimal separation is required to achieve the correct protein-protein interface for ubiquitination.

  • Improving Cell Permeability: While PEGylation can sometimes negatively impact cellular uptake, a short PEG1 unit represents a careful balance.[9] It can improve solubility without drastically increasing the molecule's size or polar surface area to a point where passive diffusion across the cell membrane is inhibited.

Diagram: Mechanism of PROTAC Action

PROTAC_Mechanism POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary Binds POI Ligand PROTAC PROTAC (with PEG1 Linker) E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ligand Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination (Ub) Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Workflow of PROTAC-mediated protein degradation.

Experimental Protocol: Synthesis of a PEG1-Containing PROTAC

This protocol describes a representative two-step synthesis using a heterobifunctional PEG1 linker. This system is self-validating through the requirement for analytical confirmation at each stage.

Materials:

  • POI ligand with a free amine group (POI-NH₂)

  • Boc-NH-PEG1-COOH (linker)

  • E3 ligase ligand with a free amine group (E3-NH₂)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection agent: TFA (Trifluoroacetic acid)

  • Anhydrous solvents: DMF (Dimethylformamide), DCM (Dichloromethane)

  • Analytical tools: LC-MS (Liquid Chromatography-Mass Spectrometry), NMR (Nuclear Magnetic Resonance) spectroscopy, Preparative HPLC (High-Performance Liquid Chromatography)

Methodology:

  • Step 1: Coupling of POI Ligand to PEG1 Linker [9] a. Dissolve Boc-NH-PEG1-COOH (1.1 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF. b. Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid. Causality: HATU is a highly efficient coupling agent that forms an activated ester, facilitating rapid amide bond formation with minimal side reactions. c. Add a solution of POI-NH₂ (1.0 eq) in anhydrous DMF to the activated linker solution. d. Stir the reaction at room temperature for 2-4 hours, monitoring completion by LC-MS. e. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product (Boc-NH-PEG1-POI) via flash chromatography.

  • Step 2: Boc Deprotection a. Dissolve the purified Boc-NH-PEG1-POI in a 1:1 mixture of DCM and TFA. b. Stir at room temperature for 1 hour. Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, exposing the terminal amine for the next coupling step. c. Remove the solvent and TFA under reduced pressure to yield the amine salt (H₂N-PEG1-POI). Verify identity via LC-MS.

  • Step 3: Coupling of E3 Ligase Ligand a. In a separate flask, dissolve the E3 ligase ligand (which must have a carboxylic acid moiety for this example, E3-COOH) (1.1 eq), HATU (1.1 eq), and DIPEA (3.0 eq) in anhydrous DMF and stir for 20 minutes. b. Add the H₂N-PEG1-POI intermediate (1.0 eq), along with additional DIPEA (2.0 eq) to neutralize the amine salt. c. Stir at room temperature until the reaction is complete as monitored by LC-MS.

  • Step 4: Purification and Characterization a. Purify the final PROTAC molecule by preparative HPLC. b. Characterize the final product's identity and purity by LC-MS and ¹H NMR to ensure it meets the standards for biological testing.[9]

Application in Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[11] The linker connecting the antibody and the drug is crucial for the ADC's stability in circulation and its mechanism of payload release.[]

Rationale for PEG1 Linker Selection in ADCs

While longer PEG chains are often used in ADCs to significantly enhance solubility, short PEG1 linkers serve a more nuanced role:

  • Mitigating Payload Hydrophobicity: Many cytotoxic payloads are highly hydrophobic. The inclusion of even a single PEG unit can help counteract this hydrophobicity, reducing the propensity for ADC aggregation, especially at higher drug-to-antibody ratios (DAR).[13][14][15]

  • Fine-Tuning Physicochemical Properties: The PEG1 linker acts as a small, hydrophilic spacer that can improve the overall stability and formulation characteristics of the final conjugate without adding significant mass or length that might interfere with antibody binding or function.[][13]

  • Enabling Specific Conjugation Chemistries: Functionalized PEG1 units are instrumental as components within more complex linker systems, providing a hydrophilic handle for various conjugation strategies.[16]

Diagram: Generalized Structure of an ADC with a PEG1 Linker

ADC_Structure cluster_linker Linker Components Antibody Monoclonal Antibody (mAb) Conjugation Conjugation Site Antibody->Conjugation Attachment to mAb (e.g., Cysteine) Linker Linker System Payload Cytotoxic Payload PEG1 PEG1 Spacer Conjugation->PEG1 Cleavable Cleavable Trigger PEG1->Cleavable Cleavable->Payload Connection to Drug

Caption: Components of an ADC, highlighting the PEG1 unit within the linker.

Experimental Protocol: ADC Conjugation via Thiol-Maleimide Chemistry

This protocol outlines a common method for conjugating a maleimide-functionalized linker-drug (containing a PEG1 spacer) to a monoclonal antibody. The self-validating nature of this protocol lies in the controlled reduction of the antibody and subsequent purification and characterization steps.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing agent: TCEP (Tris(2-carboxyethyl)phosphine)

  • Maleimide-PEG1-Payload conjugate dissolved in DMSO

  • Quenching reagent: N-acetylcysteine

  • Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)

  • Analytical tools: UV-Vis spectrophotometry, Hydrophobic Interaction Chromatography (HIC)

Methodology:

  • Step 1: Antibody Reduction [9] a. Prepare a solution of the antibody at a concentration of 5-10 mg/mL in PBS containing EDTA. b. Add a 2-3 molar excess of TCEP to the antibody solution. Causality: TCEP is a potent and specific reducing agent that cleaves the interchain disulfide bonds of the antibody, exposing free thiol groups necessary for conjugation with the maleimide linker. c. Incubate at 37°C for 1-2 hours with gentle mixing.

  • Step 2: Conjugation a. Prepare a stock solution of the Maleimide-PEG1-Payload in DMSO. b. Add the linker-payload solution to the reduced antibody solution. A molar excess of 5-10 fold per free thiol is typically used. c. Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing. Causality: The maleimide group reacts specifically with the free thiol groups on the reduced antibody to form a stable thioether bond, covalently linking the payload.

  • Step 3: Quenching and Purification a. Quench any unreacted maleimide groups by adding an excess of N-acetylcysteine and incubating for 20 minutes. b. Purify the resulting ADC to remove excess linker-payload and quenching reagent. This is typically achieved using SEC or TFF, which separates molecules based on size.

  • Step 4: Characterization a. Determine the final protein concentration using UV-Vis spectroscopy at 280 nm. b. Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy (if the drug has a distinct absorbance) or by HIC. HIC separates ADC species based on hydrophobicity, allowing for quantification of species with different numbers of conjugated drugs. c. Assess aggregation and purity using Size-Exclusion Chromatography (SEC-HPLC).

Applications in Peptide Modification and Surface Functionalization

Beyond complex therapeutics, PEG1 linkers are workhorse tools in fundamental research for modifying peptides and functionalizing surfaces.

Peptide Modification

PEG1 linkers are frequently used to attach functional moieties like fluorescent dyes, biotin, or small molecule probes to peptides.[17]

  • Rationale: The PEG1 spacer physically separates the attached label from the peptide backbone. This minimizes the risk of the label interfering with the peptide's biological activity (e.g., receptor binding).[18] Furthermore, its hydrophilic nature can prevent the aggregation of peptides that are labeled with hydrophobic dyes and improve the overall solubility of the final conjugate.[17]

Surface Functionalization

In the development of biosensors, microarrays, and biocompatible materials, preventing the non-specific adsorption of proteins onto a surface is paramount.[19]

  • Rationale: Covalently attaching a dense monolayer of short, hydrophilic linkers like PEG1 to a surface creates a hydration shell.[19] This layer of bound water molecules acts as a physical and energetic barrier, repelling proteins and preventing them from adsorbing non-specifically. This "stealth" effect is critical for reducing background noise in fluorescence-based assays and improving the biocompatibility of medical implants.[19][20]

Diagram: Surface Passivation with PEG1 Linkers

Surface_Functionalization cluster_0 Untreated Surface cluster_1 PEG1-Functionalized Surface p1 Protein s1 Substrate p1->s1 p2 Protein p2->s1 p3 Protein p3->s1 label_nsb Non-Specific Binding p4 Protein s2 Substrate n1 s2->n1 n2 s2->n2 n3 s2->n3 n4 s2->n4 n5 s2->n5 n6 s2->n6 n7 s2->n7 n8 s2->n8 n9 s2->n9 repel Repulsion (Hydration Layer)

Sources

Foundational

The Role of PEG Linkers in PROTAC Design: From "Molecular Ruler" to Clinical Candidate

The following technical guide details the structural and functional role of Polyethylene Glycol (PEG) linkers in PROTAC design, structured for drug discovery professionals. Executive Summary In the design of Proteolysis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural and functional role of Polyethylene Glycol (PEG) linkers in PROTAC design, structured for drug discovery professionals.

Executive Summary

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a passive connector but a critical determinant of ternary complex stability, degradation efficiency (


), and potency (

). Polyethylene Glycol (PEG) linkers serve as the industry standard "molecular ruler" during the initial discovery phase due to their defined lengths, hydrophilicity, and synthetic accessibility. However, their physicochemical profile presents a specific set of trade-offs regarding permeability and metabolic stability.[1] This guide analyzes the mechanistic role of PEG linkers, provides a self-validating workflow for linker scanning, and contrasts them with alkyl and rigid linker systems.

The Mechanistic Role of PEG Linkers[2]

The "Goldilocks" Zone and Ternary Complex Formation

The primary function of the linker is to span the distance between the E3 ligase binding pocket and the Target Protein (POI) binding site, enabling the formation of a productive ternary complex (POI-PROTAC-E3).

  • The "Reach" vs. "Collapse" Paradox: PEG linkers are flexible. While this entropic freedom allows the PROTAC to "search" for the correct binding pose, it also imposes an entropic penalty upon binding.

  • Positive Cooperativity (

    
    ):  A PEG linker of optimal length does not just connect; it facilitates de novo protein-protein interactions (PPIs) between the E3 ligase and the POI. This is known as positive cooperativity, where the affinity of the ternary complex is higher than the binary affinities.
    
  • The Hook Effect: Excessive linker length or concentration leads to the formation of binary complexes (POI-PROTAC and E3-PROTAC) rather than ternary complexes, reducing degradation efficiency.

Physicochemical Modulation: The Chameleon Effect

PEG linkers (


) introduce significant hydrophilicity compared to alkyl chains (

).
  • Solubility: The ether oxygens act as hydrogen bond acceptors, significantly lowering the LogD and improving aqueous solubility, which is critical for assay handling and intravenous formulations.

  • Permeability: The high polar surface area (PSA) of long PEG chains can hinder passive diffusion across the cell membrane. This creates a design tension: PEG improves solubility but often at the cost of permeability.

Comparative Analysis: PEG vs. Alkyl vs. Rigid Linkers[3][4][5][6]

The choice of linker dictates the DMPK profile of the degrader.

FeaturePEG LinkersAlkyl LinkersRigid Linkers (e.g., Piperazine)
Solubility High (Hydrophilic)Low (Lipophilic)Moderate (Tunable)
Permeability Low to ModerateHigh Moderate to High
Metabolic Stability Low (Oxidative cleavage)Moderate (Hydroxylation)High
Conformation Flexible (High Entropy)FlexibleRigid (Pre-organized)
Primary Use Discovery / Scanning Permeability OptimizationClinical Candidates

Critical Insight: While PEG is the dominant linker in discovery (e.g., MZ1), many clinical candidates (e.g., ARV-110 ) transition to rigid linkers to solve the metabolic liability of PEG ether bonds (susceptible to CYP-mediated oxidative cleavage) and to improve oral bioavailability.

Experimental Workflow: The "Linkerology" Scan

This protocol outlines a self-validating system for determining the optimal linker length using PEG as a ruler.

Phase 1: The PEG Scan (Discovery)

Objective: Determine the optimal distance (in Ångströms) between warhead and E3 ligand.

  • Library Synthesis: Synthesize a library of 4–6 PROTACs with linear PEG linkers of increasing length (e.g., PEG-2, PEG-4, PEG-6, PEG-8, PEG-10).

    • Rationale: PEG units provide discrete length increments (~3.5 Å per unit).

  • Binary Binding Assay (FP/TR-FRET): Confirm that the linker attachment does not abolish binding to E3 or POI.

  • Degradation Assay (HiBiT/Western Blot): Treat cells for 6–24 hours. Plot

    
     and 
    
    
    
    vs. Linker Length.
    • Outcome: You will typically observe a bell-shaped curve. The peak represents the optimal spatial arrangement.

Phase 2: The "Rigidification" (Optimization)

Objective: Improve metabolic stability and permeability while maintaining the optimal distance found in Phase 1.

  • Scaffold Hopping: Replace the flexible PEG chain with a rigid scaffold (e.g., piperazine, piperidine, or spirocycles) that matches the optimal length.

  • Metabolic Stability Assay: Incubate with liver microsomes (human/mouse). Monitor intrinsic clearance (

    
    ).
    
    • Target: Shift from rapid oxidative clearance (typical of long PEGs) to a stable profile.

Visualizing the Mechanism

Diagram 1: The PROTAC Ternary Complex Equilibrium

This diagram illustrates the critical role of linker length in facilitating the "Zone of Ubiquitination."

TernaryComplex cluster_complex Productive Ternary Complex POI Target Protein (POI) PROTAC PROTAC Molecule POI->PROTAC Warhead Binding E3 E3 Ligase Ub Ubiquitin E3->Ub E2 Recruitment PROTAC->E3 Ligand Binding LinkerEffect Linker Role: 1. Span Distance 2. Prevent Steric Clash 3. Induce Cooperativity PROTAC->LinkerEffect Ub->POI Ubiquitin Transfer (Zone of Ubiquitination)

Figure 1: The PROTAC acts as a bridge. If the PEG linker is too short, steric clashes prevent complex formation. If too long, the 'effective molarity' of Ubiquitin decreases, reducing transfer efficiency.

Diagram 2: Linker Optimization Workflow

A logical flow from library generation to clinical candidate selection.

LinkerWorkflow Step1 1. PEG Scanning Library (PEG-2 to PEG-12) Step2 2. Degradation Assay (Western Blot / HiBiT) Step1->Step2 Decision1 Identify Optimal Length (Best DC50 & Dmax) Step2->Decision1 Step3 3. DMPK Assessment (Solubility vs. Permeability) Decision1->Step3 BranchA Issue: Poor Permeability or High Metabolism Step3->BranchA Solution1 Switch to Alkyl Chain (Increase Permeability) BranchA->Solution1 If too polar Solution2 Rigidify Linker (e.g., Piperazine for Stability) BranchA->Solution2 If metabolically unstable Final Clinical Candidate (Optimized PK/PD) Solution1->Final Solution2->Final

Figure 2: The iterative process of "Linkerology." PEG is the starting tool, but rigidification is often the destination.

Case Study: The Evolution of ARV-110

The development of ARV-110 (Bavdegalutamide) , a clinical Androgen Receptor (AR) degrader, exemplifies the transition from flexible to rigid linkers.

  • Discovery: Early AR degraders utilized flexible PEG linkers to establish the feasibility of AR degradation.

  • Challenge: Long PEG chains resulted in rapid metabolic clearance and suboptimal oral bioavailability.

  • Solution: The final structure of ARV-110 incorporates a rigid piperidine/piperazine-based linker .[2] This restricted conformation not only improved metabolic stability (by removing labile ether bonds) but also pre-organized the molecule for better ternary complex formation, demonstrating that "stiffening" the linker can lock the PROTAC into a bioactive conformation.

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020).[3] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[1][4] Link

  • Zengerle, M., Chan, K. H., & Ciulli, A. (2015). Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4. ACS Chemical Biology. (Describes MZ1, a classic PEG-linked PROTAC). Link

  • Pike, A., et al. (2020). Optimising proteolysis-targeting chimeras (PROTACs) for oral drug delivery: a drug metabolism and pharmacokinetics perspective. Drug Discovery Today. Link

  • Snyder, L. B., et al. (2021). Discovery of ARV-110, a first in class androgen receptor degrading PROTAC.[5] Cancer Research.[2] Link

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. Link

Sources

Exploratory

Technical Guide: Bromo-PEG1-CH2CO2H in Heterobifunctional Bioconjugation

Topic: Bromo-PEG1-CH2CO2H for Bioconjugation Role: Senior Application Scientist Format: In-depth Technical Guide Executive Summary Bromo-PEG1-CH2CO2H (CAS: 1135131-50-8) is a specialized heterobifunctional crosslinker us...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Bromo-PEG1-CH2CO2H for Bioconjugation Role: Senior Application Scientist Format: In-depth Technical Guide

Executive Summary

Bromo-PEG1-CH2CO2H (CAS: 1135131-50-8) is a specialized heterobifunctional crosslinker used to bridge amine-containing biomolecules with thiol-containing targets.[1] Unlike long-chain PEG reagents designed primarily for solubility enhancement (shielding), this short "PEG1" spacer (2-(2-bromoethoxy)acetic acid) is engineered for precision conjugation . It provides a minimal footprint (~4–6 Å) to maintain bioactivity while offering the orthogonal reactivity necessary for constructing Antibody-Drug Conjugates (ADCs), PROTACs, and functionalized nanoparticles.

This guide details the mechanistic principles, validated protocols, and critical optimization parameters for deploying Bromo-PEG1-CH2CO2H in high-fidelity bioconjugation workflows.

Chemical Profile & Mechanism of Action

Structural Analysis

The molecule consists of three distinct functional zones:

  • Electrophilic Head (Alkyl Bromide): A primary bromide group susceptible to nucleophilic substitution (

    
    ). It reacts preferentially with sulfhydryl groups (thiols) under physiological-to-basic conditions (pH 7.5–9.0) to form stable thioether bonds.
    
  • Hydrophilic Spacer (PEG1): A single ethylene glycol unit (–CH₂CH₂O–) that imparts limited water solubility and flexibility, reducing steric hindrance during the second coupling step.

  • Nucleophilic/Coupling Tail (Carboxylic Acid): A terminal carboxyl group that can be activated (via EDC/NHS) to react with primary amines (

    
    ) to form amide bonds.[2]
    
Reactivity Map

The orthogonality of the Bromide and Carboxyl groups allows for sequential conjugation. The standard workflow involves activating the carboxyl group first to avoid the potential hydrolysis of the bromide or off-target alkylation during the activation step.

ReactivityMap Molecule Bromo-PEG1-CH2CO2H Reaction_Amide Amide Coupling (via EDC/NHS) Molecule->Reaction_Amide COOH End Reaction_Thioether Thioether Formation (Alkylation) Molecule->Reaction_Thioether Br End Target_Amine Target: Primary Amine (Lysine, N-terminus) Target_Thiol Target: Thiol (Cysteine, SH-Surface) Reaction_Amide->Target_Amine Forms Amide Bond Reaction_Thioether->Target_Thiol Forms Thioether Bond

Figure 1: Orthogonal reactivity map of Bromo-PEG1-CH2CO2H. The carboxyl group targets amines, while the bromide group targets thiols.

Experimental Workflows

Strategy: Amine-First Conjugation

The most robust pathway involves coupling the linker to an amine-containing molecule (e.g., an antibody or nanoparticle surface) first, followed by reaction with a thiol-containing payload (e.g., drug or peptide).

Rationale:

  • Stability: The alkyl bromide is relatively stable in the acidic-to-neutral buffers required for EDC/NHS activation.

  • Purification: Unreacted linker (small molecule) is easily removed from the macromolecule before the second step.

Protocol A: Carboxyl Activation & Amine Coupling

Objective: Attach Bromo-PEG1-CH2CO2H to a protein (Protein-NH2).

Materials:

  • Buffer A (Activation): 0.1 M MES, 0.5 M NaCl, pH 6.[3]0. (Avoid amine/carboxyl buffers like Tris or Citrate).

  • Buffer B (Conjugation): 1X PBS, pH 7.2–7.5.

  • Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide).

  • Solvent: Dry DMSO or DMF.

Step-by-Step Procedure:

  • Linker Solubilization: Dissolve Bromo-PEG1-CH2CO2H in dry DMSO to a concentration of 100 mM.

  • Activation:

    • Add the Linker solution to Buffer A. Final concentration: ~1–5 mM.

    • Add EDC (10 equivalents relative to Linker) and NHS (10 equivalents).

    • Incubate: 15 minutes at Room Temperature (RT).

    • Note: This forms the active NHS-ester in situ.

  • Conjugation:

    • Add the activated linker mixture to the Protein-NH2 solution (in Buffer B).

    • Ratio: Use a 10–50 molar excess of Linker over Protein to ensure efficient labeling.

    • Incubate: 2 hours at RT or overnight at 4°C.

  • Purification (Critical):

    • Remove excess activated linker and byproducts using a Desalting Column (e.g., Zeba Spin, PD-10) equilibrated with Buffer C (see below).

    • Why: You must remove unreacted alkyl bromides to prevent non-specific alkylation in the next step.

Protocol B: Thiol Alkylation

Objective: React the Protein-PEG1-Br intermediate with a Thiol-Drug.

Materials:

  • Buffer C (Alkylation): 0.1 M Phosphate or HEPES, pH 8.0–8.5, 5–10 mM EDTA.

    • EDTA: Prevents metal-catalyzed oxidation of thiols to disulfides.

    • pH:[3][4][5][6] Slightly basic pH promotes the thiolate anion (

      
      ), which is the active nucleophile for displacing the bromide.
      

Step-by-Step Procedure:

  • Preparation: Ensure the Thiol-Drug is reduced. If it contains disulfides, treat with TCEP immobilized gel and remove reducing agent before reaction.

  • Reaction:

    • Mix the purified Protein-PEG1-Br (from Protocol A) with the Thiol-Drug.

    • Stoichiometry: Use 1.5–3.0 equivalents of Thiol-Drug per bromide handle (estimated based on Protocol A efficiency).

  • Incubation:

    • Incubate for 4–12 hours at RT in the dark (bromide bonds can be light-sensitive over long periods).

    • Optimization: If reaction is slow, increase pH to 9.0, but monitor protein stability.

  • Quenching & Purification:

    • Quench excess thiols with N-ethylmaleimide (NEM) or iodoacetamide if necessary.

    • Purify the final conjugate via Size Exclusion Chromatography (SEC) or Dialysis.

Quantitative Data & Optimization

ParameterRecommended RangeImpact on Conjugation
Activation pH 5.5 – 6.0Maximizes NHS-ester stability; prevents hydrolysis before amine addition.
Coupling pH 7.2 – 7.5Deprotonates lysine amines (

) sufficiently for nucleophilic attack.
Alkylation pH 8.0 – 9.0Higher pH increases thiolate concentration (

), accelerating Br-displacement.
Linker Excess 20x – 50xDrives reaction to completion; excess is easily removed due to size difference.
Solvent (DMSO) < 10% v/vMaintains protein stability while keeping the hydrophobic linker soluble.
Troubleshooting: "Self-Validating" The System

To ensure the protocol is working without running the full conjugate workflow:

  • Validation 1 (NHS Step): React the activated linker with a small amine (e.g., glycine). Analyze by LC-MS. A mass shift corresponding to +Glycine confirms the COOH was active.

  • Validation 2 (Br Step): React the linker with a standard thiol (e.g., glutathione) at pH 8.5. Analyze by LC-MS. The disappearance of the Bromide isotopic pattern (1:1 ratio of

    
    ) confirms alkylation.
    

Process Visualization

The following diagram illustrates the sequential "Amine-First" workflow, highlighting the critical purification step that ensures specificity.

Workflow Start Start: Bromo-PEG1-CH2CO2H Step1 Step 1: Activation (EDC/NHS, pH 6.0) Start->Step1 Intermediate1 Active NHS Ester Step1->Intermediate1 Step2 Step 2: Amine Coupling (Protein-NH2, pH 7.4) Intermediate1->Step2 Intermediate2 Protein-PEG1-Br (Purify via Desalting) Step2->Intermediate2 Removal of excess linker Step3 Step 3: Thiol Alkylation (Drug-SH, pH 8.5) Intermediate2->Step3 Final Final Conjugate: Protein-PEG1-S-Drug Step3->Final

Figure 2: Sequential conjugation workflow. The purification after Step 2 is critical to prevent free linker from consuming the thiol payload in Step 3.

References

  • PubChem. (n.d.). Bromo-PEG1-CH2CO2H (Compound CID 18937483).[7] National Center for Biotechnology Information. Retrieved from [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

Sources

Foundational

physical and chemical properties of Bromo-PEG1-CH2CO2H

The following technical guide provides an in-depth analysis of Bromo-PEG1-CH2CO2H , a critical bifunctional linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs). Ph...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Bromo-PEG1-CH2CO2H , a critical bifunctional linker used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).

Physicochemical Profiling, Reactivity Mechanisms, and Bioconjugation Protocols

Executive Summary

Bromo-PEG1-CH2CO2H (C₄H₇BrO₃) is a heterobifunctional polyethylene glycol (PEG) derivative characterized by a terminal alkyl bromide and a carboxylic acid.[1] Its short PEG spacer (PEG1) provides minimal distance (~3–6 Å) between conjugated moieties, making it ideal for designing compact PROTAC ternary complexes where steric restraint is required to maximize cooperativity between the E3 ligase and the target protein.

This guide details the molecular properties, dual-mode reactivity, and validated experimental workflows for utilizing this linker in high-value medicinal chemistry applications.

Molecular Identity & Physicochemical Profile[2][3][4][5]

The precise characterization of the linker is fundamental to stoichiometric calculations in conjugation reactions.

PropertySpecificationTechnical Insight
IUPAC Name 2-(2-bromoethoxy)acetic acidDefines the connectivity: Bromo-Ethyl-Ether-Acetic Acid.
CAS Number 1135131-50-8Unique identifier for regulatory documentation.[1]
Formula C₄H₇BrO₃High oxygen content improves aqueous solubility relative to alkyl chains.
Molecular Weight 183.00 g/mol Essential for calculating equivalents in synthesis.
Appearance White to off-white solidLow melting point solid; may appear semi-solid at >25°C.
Solubility DMSO, DCM, MeOH, WaterHydrophilic ether backbone enables use in aqueous buffers (with co-solvent).
pKa (COOH) ~3.37 (Predicted)Acidic; requires buffering (pH > 4.5) to maintain anionic state for solubility.
Storage -20°C (Desiccated)Critical: Bromides are light-sensitive; esters hydrolyze in moisture.

Chemical Reactivity & Mechanism

Bromo-PEG1-CH2CO2H functions as a "chemical bridge" via two orthogonal reaction pathways. Understanding the causality of these reactions allows for the design of self-validating synthesis routes.

Orthogonal Reactivity Logic
  • Electrophilic Site A (Alkyl Bromide): The carbon adjacent to the bromine is susceptible to

    
     nucleophilic attack. It reacts preferentially with soft nucleophiles like thiols  (cysteine residues, thiolated ligands) or secondary amines.
    
  • Electrophilic Site B (Carboxylic Acid): This site is inert to substitution until activated. It reacts with primary amines (lysine residues, amine-bearing ligands) following activation by carbodiimides (EDC/DCC) or uronium salts (HATU).

Mechanistic Pathway Diagram

The following diagram illustrates the divergent synthesis pathways available for this linker.

ReactionPathways Linker Bromo-PEG1-CH2CO2H (Bifunctional Core) Activation COOH Activation (EDC/NHS or HATU) Linker->Activation Path A: C-Terminus ThiolAttack Thiol Nucleophile (R-SH, Base) Linker->ThiolAttack Path B: Br-Terminus (Direct SN2) AmideBond Stable Amide Conjugate (Br-PEG1-CONHR) Activation->AmideBond + R-NH2 AmineAttack Amine Nucleophile (R-NH2) AmideBond->ThiolAttack Sequential Functionalization ThioetherBond Thioether Conjugate (RS-PEG1-COOH) ThiolAttack->ThioetherBond - HBr

Figure 1: Orthogonal reaction pathways. Path A utilizes carboxyl activation for amide bonds, while Path B utilizes direct displacement of the bromide.

Experimental Protocols

Protocol A: PROTAC Linker Synthesis (Amide Coupling First)

Context: This protocol describes attaching the linker to an amine-containing E3 ligase ligand (e.g., Thalidomide derivative) before reacting the bromide end. This prevents polymerization of the linker.

Reagents:

  • Ligand-NH₂ (1.0 eq)

  • Bromo-PEG1-CH2CO2H (1.2 eq)

  • HATU (1.2 eq) or EDC/NHS

  • DIPEA (3.0 eq)

  • Solvent: Anhydrous DMF or DMSO

Step-by-Step Workflow:

  • Activation: Dissolve Bromo-PEG1-CH2CO2H (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 5–10 minutes at room temperature.

    • Why: Pre-activation ensures the active ester is formed before the amine is introduced, reducing competing side reactions.

  • Coupling: Add the amine-ligand (Ligand-NH₂, 1.0 eq) to the reaction mixture.

  • Monitoring: Stir at Room Temperature (RT) for 2–4 hours. Monitor via LC-MS.

    • Success Metric: Disappearance of Ligand-NH₂ mass; appearance of Product Mass (Ligand + 183 - 18 [water] = +165 Da).

  • Quenching: Dilute with ethyl acetate, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated NaHCO₃, and brine.

  • Purification: Dry over Na₂SO₄ and concentrate. Purify via silica flash chromatography (DCM/MeOH gradient).

Protocol B: Nucleophilic Substitution (Bromide Displacement)

Context: Reacting the bromide end with a nucleophile (e.g., a thiolated target protein ligand).

Reagents:

  • Nucleophile (R-SH or R-NH-R')

  • Base: K₂CO₃ (for thiols) or Cs₂CO₃ (for weak nucleophiles)

  • Solvent: DMF or Acetonitrile

Step-by-Step Workflow:

  • Preparation: Dissolve the nucleophile in DMF. Add Base (2.0 eq).

  • Addition: Add the Bromo-PEG-conjugate (from Protocol A) dropwise.

    • Why: Dropwise addition keeps the concentration of the alkylating agent low relative to the nucleophile, favoring mono-substitution over side reactions.

  • Reaction: Heat to 40–60°C if the nucleophile is sterically hindered. Stir for 4–16 hours.

  • Validation: Check LC-MS for the loss of the Bromine isotopic pattern (1:1 ratio of ⁷⁹Br:⁸¹Br). The product will show a clean single mass peak.

Handling, Stability & Storage

To maintain the integrity of Bromo-PEG1-CH2CO2H, strict adherence to environmental controls is required.

  • Hydrolysis Risk: The carboxylic acid is stable, but the alkyl bromide can slowly hydrolyze to an alcohol in water/basic conditions over time. Always store in anhydrous conditions.

  • Light Sensitivity: Alkyl bromides can undergo radical decomposition under UV light. Store in amber vials or wrap containers in foil.

  • Hygroscopicity: PEG derivatives attract moisture. Allow the vial to equilibrate to room temperature before opening to prevent condensation, which accelerates degradation.

Applications in Drug Discovery

PROTAC Linker Design

Bromo-PEG1-CH2CO2H is classified as a "short" linker. In PROTAC design, linker length determines the ternary complex geometry.

  • Usage: Used when the E3 ligase and Target Protein binding pockets are close, or when a "folded" conformation is desired to induce cooperativity.

  • Case Study: Similar linkers have been used in BET bromodomain degraders (e.g., MZ1 derivatives) where PEG chains facilitate specific protein-protein interactions via the ether oxygen atoms.

PROTAC Synthesis Workflow Visualization

The following diagram depicts the logical flow of constructing a PROTAC using this linker.

PROTAC_Workflow Start Start: Bromo-PEG1-CH2CO2H Step1 Step 1: Amide Coupling (Linker + Ligand A-NH2) Start->Step1 Activate COOH Intermed Intermediate: Br-PEG1-Ligand A Step1->Intermed Purify Step2 Step 2: Nucleophilic Substitution (Intermediate + Ligand B-SH) Intermed->Step2 Base, Heat Final Final PROTAC: Ligand B-S-PEG1-Ligand A Step2->Final Final Purification

Figure 2: Step-wise assembly of a PROTAC molecule utilizing the bifunctional nature of the Bromo-PEG1-CH2CO2H linker.

References

  • PubChem. Compound Summary: 2-(2-bromoethoxy)acetic acid (CID 18937483). National Library of Medicine. Retrieved from [Link]

  • DC Chemicals. Safety Data Sheet (MSDS) - Bromo-PEG1-CH2CO2H. Retrieved from [Link]

  • Steinebach, C., et al. (2020). Rational Design of PROTAC Linkers Featuring Ferrocene as a Molecular Hinge. ACS Chemical Biology. (Contextual reference for PEG linker usage in PROTACs). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Bromo-PEG1-CH2CO2H conjugation to primary amines protocol

Application Note & Protocol Topic: Covalent Conjugation of Bromo-PEG1-CH2CO2H to Primary Amines Audience: Researchers, scientists, and drug development professionals engaged in bioconjugation, protein modification, and t...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Covalent Conjugation of Bromo-PEG1-CH2CO2H to Primary Amines

Audience: Researchers, scientists, and drug development professionals engaged in bioconjugation, protein modification, and the development of therapeutic or diagnostic agents.

Abstract

This document provides a comprehensive technical guide for the conjugation of Bromo-PEG1-CH2CO2H to molecules bearing primary amines, such as proteins, peptides, or small molecule linkers. This heterobifunctional reagent contains a bromoacetyl group for covalent linkage to nucleophiles and a terminal carboxylic acid for subsequent coupling reactions. The primary focus of this guide is the alkylation of primary amines via a nucleophilic substitution reaction with the bromoacetyl moiety. We will delve into the underlying chemical principles, critical reaction parameters, a detailed step-by-step protocol, and methods for the characterization of the final conjugate. The aim is to provide researchers with the foundational knowledge and practical steps required to achieve efficient and reproducible conjugations.

Introduction to Bromo-PEG-Acid Linkers in Bioconjugation

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in drug development to improve the pharmacological properties of therapeutic molecules.[1][2][3][4] PEGylation can enhance solubility, increase hydrodynamic size to reduce renal clearance, and shield epitopes from the immune system or proteolytic enzymes, thereby extending circulatory half-life and improving stability.[2][3][4]

The reagent at the center of this protocol, Bromo-PEG1-CH2CO2H, is a short, discrete PEG (dPEG®) linker. It is heterobifunctional, featuring two distinct reactive handles:

  • Bromoacetyl Group (-COCH2Br): An alpha-halo ketone that serves as an alkylating agent, reacting with nucleophiles like primary amines (e.g., lysine residues) and, more rapidly, with thiols (cysteine residues).[5][6][7]

  • Carboxylic Acid Group (-COOH): A stable functional group that can be activated (e.g., using EDC/NHS chemistry) for subsequent conjugation to another amine-containing molecule, enabling the creation of complex bioconjugates.[8]

This guide focuses specifically on the reaction between the bromoacetyl group and primary amines, a fundamental step in leveraging this versatile linker.

Principle of the Reaction: Nucleophilic Alkylation

The conjugation of a bromoacetyl group to a primary amine proceeds via a classical S_N2 (bimolecular nucleophilic substitution) mechanism. The reaction is driven by the nucleophilic character of the unprotonated primary amine and the electrophilic nature of the carbon atom bonded to the bromine.

Mechanism Breakdown:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine (R-NH₂) attacks the electrophilic methylene carbon of the bromoacetyl group.[9][10]

  • Bond Formation & Displacement: A new carbon-nitrogen bond is formed. Simultaneously, the carbon-bromine bond breaks, and the bromide ion (Br⁻) is displaced as a leaving group.

  • Proton Transfer: The resulting intermediate has a positive charge on the nitrogen atom. A base in the reaction mixture (such as another amine molecule or buffer components) removes a proton to yield the final, stable secondary amine linkage.

// Reactants Amine [label="R-NH₂", shape=plaintext]; BromoPEG [label=<

Br─CH₂─C(=O)─PEG─COOH

];

// Products Conjugate [label=<

R-NH₂⁺─CH₂─C(=O)─PEG─COOH

]; FinalProduct [label=<

R-NH─CH₂─C(=O)─PEG─COOH

]; Br_ion [label="Br⁻"]; H_ion [label="H⁺"];

// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0]; inv3 [shape=point, width=0];

// Edges Amine -> inv1 [label=" Nucleophilic\n Attack", fontsize=10, fontcolor="#34A853"]; BromoPEG -> inv1 [color="#EA4335", arrowhead=none]; inv1 -> Conjugate; Conjugate -> Br_ion [label=" Leaving\n Group", fontsize=10, fontcolor="#34A853"]; Conjugate -> inv2; inv2 -> FinalProduct [label=" Deprotonation", fontsize=10, fontcolor="#34A853"]; inv2 -> H_ion;

// Grouping {rank=same; Amine; BromoPEG;} {rank=same; Conjugate;} {rank=same; FinalProduct; Br_ion; H_ion;} }

Caption: Nucleophilic attack by the primary amine on the bromoacetyl group.

Critical Parameters for Successful Conjugation

Optimizing the reaction conditions is paramount for achieving high yields and minimizing side products. The following parameters require careful consideration.

Reaction pH

The pH of the reaction buffer is the most critical variable. For the primary amine to act as a nucleophile, it must be in its deprotonated, free-base form (R-NH₂).

  • The pKa Rule: The reaction rate is highly dependent on the pKa of the target amine. The ε-amino group of lysine has a pKa of approximately 10.5, while the N-terminal α-amino group of a protein typically has a pKa between 7 and 8.[11]

  • Optimal pH Range: To ensure a sufficient concentration of the nucleophilic amine, the reaction should be performed at a pH above its pKa. For lysine residues, a pH range of 8.5 to 9.5 is generally optimal.[11] Reaction at a near-neutral pH can sometimes favor modification of the N-terminus.[11]

  • Causality: Below pH 8, the concentration of deprotonated lysine is very low, leading to a sluggish or incomplete reaction.[11] Conversely, excessively high pH (>10) can promote hydrolysis of the bromoacetyl group and may denature protein substrates.

Buffer Selection

The choice of buffer is dictated by the need to maintain the optimal pH without interfering with the reaction.

  • Recommended Buffers: Buffers that do not contain primary or secondary amines are essential. Suitable choices include Phosphate-Buffered Saline (PBS), borate buffer, or carbonate/bicarbonate buffer.[8][12][13]

  • Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the bromoacetyl group and must be avoided.[8][12]

Reagent Stoichiometry

The molar ratio of the Bromo-PEG linker to the amine-containing molecule influences the degree of labeling.

  • Molar Excess: A molar excess of the Bromo-PEG linker (typically 5- to 20-fold) is often used to drive the reaction to completion, especially when modifying a protein with multiple available amines.

  • Optimization: The optimal ratio depends on the desired degree of PEGylation and must be determined empirically for each specific substrate. A lower ratio may be used to favor mono-PEGylation, while higher ratios will lead to multiple PEG chains being attached.

Temperature and Time
  • Temperature: The reaction is typically performed at room temperature (20-25°C) or 4°C. Lower temperatures (4°C) can be used to minimize protein degradation or aggregation during longer incubation times, though the reaction rate will be slower.[4]

  • Reaction Time: Incubation times can range from 2 hours to overnight (12-18 hours). The reaction progress should be monitored to determine the optimal endpoint.

ParameterRecommended RangeRationale & Justification
pH 8.5 - 9.5Ensures primary amines (e.g., lysine) are deprotonated and nucleophilic.[11]
Buffer System Phosphate, Borate, CarbonateAmine-free to prevent competition with the target substrate.[8][12]
Molar Ratio (PEG:Protein) 5:1 to 20:1Molar excess drives the reaction; must be optimized for desired labeling degree.
Temperature 4°C to 25°CLower temperature enhances stability for sensitive proteins over long incubations.[4]
Reaction Time 2 - 18 hoursDependent on temperature, pH, and reactivity of the specific substrate.

Detailed Experimental Protocol

This protocol provides a general procedure for conjugating Bromo-PEG1-CH2CO2H to a protein rich in primary amines (e.g., lysine residues).

Materials and Reagents
  • Protein or amine-containing molecule of interest

  • Bromo-PEG1-CH2CO2H

  • Reaction Buffer: 100 mM Sodium Borate or Sodium Carbonate, pH 9.0

  • Quenching Solution: 1 M Cysteine or Mercaptoethanol in Reaction Buffer

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) columns.[4][]

  • Characterization equipment: SDS-PAGE, Mass Spectrometer (MALDI-TOF or ESI-MS), HPLC system.[15][16]

Workflow Overview

// Nodes A [label="Prepare Protein Solution\n(Dialyze into amine-free buffer)"]; B [label="Prepare Bromo-PEG Linker Stock\n(Dissolve in DMF or DMSO)"]; C [label="Initiate Conjugation Reaction\n(Add PEG stock to protein solution)"]; D [label="Incubate Reaction\n(e.g., 4h at 25°C or 16h at 4°C)"]; E [label="Quench Reaction\n(Add excess thiol reagent)"]; F [label="Purify Conjugate\n(e.g., Size-Exclusion Chromatography)"]; G [label="Characterize Final Product\n(SDS-PAGE, MS, HPLC)"];

// Edges A -> C; B -> C; C -> D -> E -> F -> G; }

Caption: General experimental workflow for the conjugation process.

Step-by-Step Procedure
  • Preparation of the Amine-Containing Molecule:

    • Dissolve the protein or peptide in the Reaction Buffer (e.g., 100 mM sodium borate, pH 9.0) to a final concentration of 1-10 mg/mL.

    • Crucial: If the stock protein solution is in a buffer containing amines (like Tris), it must be exchanged into the Reaction Buffer via dialysis or using a desalting column.

  • Preparation of Bromo-PEG1-CH2CO2H Stock Solution:

    • Bromo-PEG reagents are sensitive to moisture. Allow the vial to equilibrate to room temperature before opening.

    • Immediately before use, prepare a concentrated stock solution (e.g., 100 mM) by dissolving the required amount of Bromo-PEG1-CH2CO2H in anhydrous DMF or DMSO. Vortex briefly to ensure complete dissolution.

  • Conjugation Reaction:

    • Add the calculated volume of the Bromo-PEG stock solution to the protein solution while gently stirring. The final concentration of the organic solvent (DMF/DMSO) should ideally be kept below 10% (v/v) to avoid protein denaturation.

    • Example Calculation: For a 10-fold molar excess to a 5 mg/mL solution of a 50 kDa protein:

      • Protein concentration = (5 g/L) / (50,000 g/mol ) = 100 µM

      • Target PEG concentration = 10 x 100 µM = 1000 µM = 1 mM

      • Add 10 µL of a 100 mM PEG stock solution per 1 mL of protein solution.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 2-4 hours or at 4°C for 12-18 hours with gentle agitation. The optimal time should be determined by analyzing small aliquots at different time points.

  • Quenching the Reaction:

    • To stop the reaction and consume any unreacted bromoacetyl groups, add the Quenching Solution to a final concentration of 10-20 mM. A thiol-containing compound like cysteine or mercaptoethanol is highly effective as it reacts rapidly with the bromoacetyl group.[6]

    • Incubate for an additional 30-60 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted PEG linker, quenching reagent, and any byproducts by purifying the reaction mixture.

    • Size-Exclusion Chromatography (SEC) is the most common method, separating the larger PEGylated protein from the smaller excess reagents.[4]

    • Ion-Exchange Chromatography (IEX) can also be effective, as PEGylation often shields surface charges, altering the protein's elution profile.[]

Characterization of the PEGylated Product

Validation of the conjugation is a critical final step to ensure the experiment was successful.

  • SDS-PAGE: Compare the PEGylated protein to the starting material. Successful conjugation will result in a visible increase in molecular weight, appearing as a higher band or a smear if multiple PEGylations occurred.

  • Mass Spectrometry (MS): MALDI-TOF or ESI-MS provides a precise measurement of the conjugate's mass.[15][16] The mass increase should correspond to the addition of one or more Bromo-PEG1-CH2CO2H units (minus HBr). This is the definitive method for confirming conjugation and determining the degree of labeling.[16]

  • HPLC Analysis: Reversed-phase (RP-HPLC) or SEC-HPLC can be used to assess the purity of the final product and resolve different PEGylated species (e.g., mono-, di-, tri-PEGylated).[15]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or No Conjugation Reaction pH is too low.Verify buffer pH is in the optimal range (8.5-9.5) for lysine modification.[11]
Amine-containing buffer (e.g., Tris) was used.Exchange the protein into an appropriate amine-free buffer like PBS or borate before the reaction.[8][12]
Bromo-PEG reagent was hydrolyzed.Prepare the PEG stock solution immediately before use in anhydrous solvent. Do not store aqueous solutions.
Protein Precipitation High concentration of organic solvent.Keep the final concentration of DMF/DMSO below 10% (v/v).
Protein is unstable at the reaction pH or temperature.Perform the reaction at a lower temperature (4°C) or for a shorter duration. Screen for optimal pH.
Heterogeneous Product High molar excess of PEG linker.Reduce the molar ratio of PEG to protein to favor lower degrees of labeling. Optimize reaction time.
Protein has many accessible amines.This is an inherent challenge. Purification by IEX may help separate species. For specific labeling, consider site-directed mutagenesis.[17]

Conclusion

The conjugation of Bromo-PEG1-CH2CO2H to primary amines is a robust and versatile method for introducing a PEG linker with a reactive carboxylic acid handle. Success hinges on careful control of the reaction environment, particularly the pH, to ensure the nucleophilicity of the target amine. By following the detailed protocol and understanding the underlying chemical principles, researchers can confidently produce well-defined conjugates for a wide array of applications in drug delivery, diagnostics, and fundamental biological research. Rigorous purification and characterization are essential to validate the final product's identity and purity.

References

  • (No Title)
  • Creative Biolabs. (n.d.). Bromo-PEG-CH2CO2H (PEG1-PEGn).
  • AxisPharm. (2024). Protocol for PEG Acid Reagents. Retrieved from [Link]

  • ChemistryStudent. (2024). Producing Primary Amines (A-Level). Retrieved from [Link]

  • University of Liverpool Repository. (n.d.).
  • Wikipedia. (2024). PEGylation. Retrieved from [Link]

  • ChemRxiv. (2025). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction.
  • Chemguide. (n.d.). preparation of amines. Retrieved from [Link]

  • Roberts, M. J., Bentley, M. D., & Harris, J. M. (2002). Chemistry for peptide and protein PEGylation. Advanced Drug Delivery Reviews, 54(4), 459–476.
  • Turecek, P. L., Bossard, M. J., Schoetens, F., & Ivens, I. A. (2010). Protein PEGylation Process: An overview of chemistry. European Pharmaceutical Review.
  • ResearchGate. (2025). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF.
  • Frisch, B., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. PubMed.
  • Deiters, A., & Cropp, T. A. (2015). Site-Specific PEGylation of Therapeutic Proteins. PMC - NIH.
  • Google Patents. (n.d.). EP0590038A4 - Amino acid derivative and bromoacetyl modified peptides.
  • Fee, C. J., & Van Alstine, J. M. (n.d.).
  • Frontiers. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Retrieved from [Link]

  • ResearchGate. (2025). Bromoacetyl Bromide | Request PDF.
  • Novatia, LLC. (n.d.).
  • Chemistry LibreTexts. (2019). 23.15: Preparation of Amines. Retrieved from [Link]

  • AxisPharm. (2024). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Retrieved from [Link]

  • ResearchGate. (n.d.).
  • PubChem. (n.d.). Bromo-PEG1-CH2CO2H. Retrieved from [Link]

  • Pelegri-O'Day, E. M., Lin, E. W., & Maynard, H. D. (2019).
  • MDPI. (n.d.).
  • Organic Syntheses Procedure. (n.d.). To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel. Retrieved from [Link]

  • Bioconjugate Chemistry. (n.d.).
  • Physics & Maths Tutor. (n.d.). 4.
  • Thermo Fisher Scientific. (n.d.).
  • Xi'an Confluore Biological Technology Co., Ltd. (n.d.). PEG NHS Ester Protocol.
  • BroadPharm. (n.d.). Instructions for the use of (PEG)n-Amine Reagents.
  • PubMed. (2020). OPA-Based Bifunctional Linker for Protein Labeling and Profiling.
  • PubMed. (n.d.). Development of polymeric gene delivery carriers: PEGylated copolymers of L-lysine and L-phenylalanine.
  • RSC Publishing. (n.d.).

Sources

Application

Application Note: Thiol Alkylation using Bromo-PEG1-CH2CO2H

This Application Note and Protocol is designed for researchers and drug development professionals focusing on bioconjugation strategies. It details the specific reaction of Bromo-PEG1-CH2CO2H (2-(2-bromoethoxy)acetic aci...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and drug development professionals focusing on bioconjugation strategies. It details the specific reaction of Bromo-PEG1-CH2CO2H (2-(2-bromoethoxy)acetic acid) with thiol groups, a critical step in synthesizing PROTACs, antibody-drug conjugates (ADCs), and surface modifications.

Introduction & Mechanistic Insight

Bromo-PEG1-CH2CO2H is a heterobifunctional polyethylene glycol (PEG) linker featuring a terminal alkyl bromide and a carboxylic acid. While the carboxylic acid is typically activated (via EDC/NHS) to react with amines, the alkyl bromide moiety serves as a specific electrophile for sulfhydryl (thiol) groups.

Chemical Nature & Reactivity

Unlike highly reactive


-haloacetyls (e.g., iodoacetamide) which react rapidly at physiological pH, the terminal alkyl bromide  in Bromo-PEG1-CH2CO2H is a primary alkyl halide. It undergoes nucleophilic substitution (

) with thiols.[1][2]
  • Mechanism: The reaction is driven by the nucleophilic attack of the thiolate anion (

    
    ) on the carbon bearing the bromine atom, displacing the bromide ion as a leaving group.
    
  • Selectivity: The reaction requires a basic pH (typically 8.0–8.5) to ensure the thiol is deprotonated to the more nucleophilic thiolate form.[2] At this pH, competition from amines is minimized due to the superior nucleophilicity of sulfur, though high pH (>9.0) should be avoided to prevent non-specific amine alkylation or hydrolysis.

Signaling Pathway / Mechanism Diagram

ReactionMechanism Thiol Protein/Peptide-SH (Thiol) Thiolate Protein-S⁻ (Thiolate Anion) Thiol->Thiolate Deprotonation Base Base (pH 8.0-8.5) Base->Thiolate Transition [ Transition State ] SN2 Attack Thiolate->Transition Reagent Br-CH₂-CH₂-O-CH₂-COOH (Bromo-PEG1-CH2CO2H) Reagent->Transition Product Protein-S-CH₂-CH₂-O-CH₂-COOH (Thioether Conjugate) Transition->Product Alkyl Substitution Leaving Br⁻ (Bromide) Transition->Leaving

Figure 1: S_N2 reaction mechanism of thiol alkylation by Bromo-PEG1-CH2CO2H.

Materials & Equipment

Reagents
ComponentSpecificationNotes
Bromo-PEG1-CH2CO2H MW: 183.00 DaMoisture sensitive.[3][4] Store at -20°C.
Reaction Buffer 50-100 mM Sodium Phosphate or Borate, pH 8.0–8.5Contains 5-10 mM EDTA to chelate metal ions that catalyze disulfide formation.
Reducing Agent TCEP-HCl (Tris(2-carboxyethyl)phosphine)Preferred over DTT as it does not contain thiols that compete for the bromide.
Organic Solvent DMSO or DMF (Anhydrous)For dissolving the Bromo-PEG reagent.
Quenching Agent 2-Mercaptoethanol or CysteineTo scavenge unreacted bromide.
Equipment
  • Microcentrifuge tubes (low protein binding).

  • Desalting columns (e.g., PD-10, Zeba Spin) or Dialysis cassettes (MWCO appropriate for substrate).

  • LC-MS or HPLC for analysis.

Experimental Protocol

Phase 1: Preparation of Reagents
  • Buffer Preparation: Prepare 100 mM Sodium Phosphate, 5 mM EDTA, pH 8.3. Degas the buffer using nitrogen sparging or vacuum sonication for 15 minutes. Oxygen promotes disulfide bond formation, reducing yield.

  • Stock Solution: Dissolve Bromo-PEG1-CH2CO2H in anhydrous DMSO to a concentration of 50–100 mM.

    • Note: Prepare immediately before use. Alkyl bromides can degrade if left in solution for extended periods.

Phase 2: Substrate Reduction (If required)

If the target thiol is oxidized (disulfide), it must be reduced.

  • Add TCEP to the protein/peptide solution (in Reaction Buffer) to a final concentration of 2–5 mM (10–20 fold molar excess over disulfides).

  • Incubate at Room Temperature (RT) for 30–60 minutes.

  • Advantage: TCEP does not need to be removed before adding the alkyl halide, unlike DTT or

    
    -mercaptoethanol.
    
Phase 3: Conjugation Reaction
  • Stoichiometry: Add the Bromo-PEG1-CH2CO2H stock solution to the reduced protein solution.

    • Target Ratio: Use a 10–50 fold molar excess of reagent over thiol groups. The lower reactivity of the alkyl bromide compared to iodoacetamides necessitates a higher excess to drive the reaction to completion.

    • Solvent Limit: Ensure the final DMSO concentration is <10% (v/v) to prevent protein denaturation.

  • Incubation:

    • Temperature: Incubate at 25°C (Room Temperature) .

    • Time: Allow reaction to proceed for 4 to 16 hours .

    • Optimization: If yield is low, increase temperature to 37°C, but monitor protein stability.

    • pH Check: Verify pH is maintained between 8.0–8.5.

Phase 4: Quenching & Purification
  • Quenching: Add 2-Mercaptoethanol or L-Cysteine to a final concentration of 10 mM. Incubate for 15 minutes. This reacts with any remaining alkyl bromide.

  • Purification:

    • Small Molecules/Peptides: Use Reverse-Phase HPLC (C18 column).

    • Proteins: Use Size Exclusion Chromatography (SEC) or Desalting Columns (e.g., Zeba Spin) equilibrated with storage buffer (e.g., PBS pH 7.4).

Experimental Workflow Diagram

Workflow Start Start: Protein/Peptide Solution Reduce Reduction (TCEP) 30 min @ RT Start->Reduce Mix Add Bromo-PEG1-CH2CO2H (10-50x Excess in DMSO) Reduce->Mix Do not remove TCEP Incubate Incubate pH 8.3 4-16 Hours @ RT Mix->Incubate Quench Quench (Add Cysteine/BME) Incubate->Quench Purify Purification (Desalting/HPLC) Quench->Purify Analyze Analysis (LC-MS / SDS-PAGE) Purify->Analyze

Figure 2: Step-by-step experimental workflow for Bromo-PEG1-CH2CO2H conjugation.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Conjugation Yield pH too low (< 7.5)Increase pH to 8.3–8.5 to promote thiolate formation.
Reagent HydrolysisUse fresh DMSO stock; ensure reagent was stored desiccated.
Insufficient ReagentIncrease molar excess to 50x or 100x.
Precipitation High DMSO concentrationKeep organic solvent < 5-10%. Add reagent slowly while vortexing.
Disulfide Reformation Oxidation during reactionDegas all buffers strictly. Maintain EDTA in buffer.
Non-specific labeling pH too high (> 9.0)Reduce pH to < 8.5 to prevent amine alkylation (Lysine residues).

Storage and Stability

  • Bromo-PEG1-CH2CO2H: Store at -20°C , strictly desiccated. Allow vial to equilibrate to room temperature before opening to prevent condensation, which hydrolyzes the bromide.

  • Conjugate: The resulting thioether bond is chemically stable in physiological conditions and reducing environments, unlike maleimide-thiol conjugates which can undergo retro-Michael addition.

References

  • BroadPharm. Bromo-PEG1-CH2CO2H Product Information & Structure. Retrieved from

  • AxisPharm. Bromo PEG Reagents and Bioconjugation Chemistry.[5] Retrieved from

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for alkyl halide-thiol chemistry).
  • MedChemExpress. Bromo-PEG1-CH2COOH for PROTAC Synthesis. Retrieved from [6]

Sources

Method

Application Notes and Protocols for Bromo-PEG1-CH2CO2H in PROTAC Synthesis

Introduction: The Critical Role of Linkers in PROTAC Design Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system (UPS) to a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Linkers in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, leveraging the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[1][2] These heterobifunctional molecules are elegantly designed with three key components: a "warhead" that binds to a protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3][4] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase triggers the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[5][6][7] This event-driven, catalytic mechanism allows PROTACs to be effective at very low concentrations.[3]

While the warhead and anchor determine the "what" and "how" of degradation, the linker is the crucial element that dictates the efficiency and developability of the final molecule. The linker's length, composition, and attachment points profoundly influence the stability and geometry of the ternary complex, as well as the PROTAC's physicochemical properties such as solubility and cell permeability.[3][8] Among the various linker motifs, polyethylene glycol (PEG) chains are frequently employed due to their ability to enhance aqueous solubility, provide synthetic versatility, and improve pharmacokinetic profiles.[1][8][9]

This guide provides a detailed examination of Bromo-PEG1-CH2CO2H , a bifunctional PEG-based linker, and offers comprehensive protocols for its application in the modular synthesis of potent PROTACs.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The function of a PROTAC is to act as a molecular bridge, inducing proximity between a target protein and an E3 ligase. This hijacked proximity initiates a cascade that culminates in the target's degradation.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycled PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides

Caption: General mechanism of PROTAC-mediated protein degradation.

Bromo-PEG1-CH2CO2H: A Versatile Bifunctional Linker

Bromo-PEG1-CH2CO2H is a powerful building block for PROTAC synthesis due to its distinct, orthogonally reactive functional groups. This allows for a controlled, stepwise assembly of the final PROTAC molecule.

Chemical Properties
IUPAC Name 2-(2-bromoethoxy)acetic acid[10]
Molecular Formula C₄H₇BrO₃[10]
Molecular Weight 183.00 g/mol [10]
CAS Number 1135131-50-8[10]
Appearance Solid-Liquid Mixture[11]
Solubility Soluble in DMSO, DMF, and other polar organic solvents[12]
Key Reactive Moieties:
  • Carboxylic Acid (-COOH): This functional group is ideal for forming stable amide bonds with amine-containing moieties on a POI or E3 ligase ligand. The reaction is typically mediated by standard peptide coupling reagents such as HATU, HBTU, or EDC.[13] This provides a robust and reliable method for the first conjugation step.

  • Bromo Group (-Br): The terminal alkyl bromide serves as an excellent electrophile. The bromide is a good leaving group, facilitating nucleophilic substitution reactions (Sₙ2) with a variety of nucleophiles, including phenols, thiols, and amines, which are often present on complex drug molecules.[14][15][16]

The presence of the short, hydrophilic PEG1 spacer enhances the aqueous solubility of the resulting PROTAC, a common challenge in degrader development, without adding excessive molecular weight or flexibility.[8][9]

General Synthetic Workflow

The modular nature of PROTACs allows for their rapid assembly by sequentially conjugating the warhead and anchor ligands to the bifunctional linker.[3] The choice of which ligand to attach first depends on the available functional groups and the chemical stability of each component.

Synthesis_Workflow cluster_route_A Route A: Amide Coupling First cluster_route_B Route B: Nucleophilic Substitution First Linker_A Bromo-PEG1-CH2CO2H Intermediate_A Bromo-PEG1-Ligand 1 Intermediate Linker_A->Intermediate_A Amide Coupling (e.g., HATU, DIPEA) Ligand1_A Ligand 1 (Amine) Ligand1_A->Intermediate_A PROTAC_A Final PROTAC Intermediate_A->PROTAC_A Nucleophilic Sub. (e.g., K2CO3) Ligand2_A Ligand 2 (Nucleophile) Ligand2_A->PROTAC_A Linker_B Bromo-PEG1-CH2CO2H Intermediate_B HOOC-CH2-PEG1-Ligand 1 Intermediate Linker_B->Intermediate_B Nucleophilic Sub. (e.g., K2CO3) Ligand1_B Ligand 1 (Nucleophile) Ligand1_B->Intermediate_B PROTAC_B Final PROTAC Intermediate_B->PROTAC_B Amide Coupling (e.g., HATU, DIPEA) Ligand2_B Ligand 2 (Amine) Ligand2_B->PROTAC_B

Caption: Alternative synthetic strategies for PROTAC synthesis.

Detailed Experimental Protocols

The following protocols provide a general framework. Researchers must adapt concentrations, equivalents, and reaction times based on the specific properties of their ligands.

Protocol 1: Amide Coupling to an Amine-Containing Ligand (Route A)

This protocol describes the activation of the carboxylic acid on Bromo-PEG1-CH2CO2H and its subsequent coupling to a ligand containing a primary or secondary amine.

Materials and Reagents:

  • Amine-containing ligand (Ligand 1)

  • Bromo-PEG1-CH2CO2H

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an argon or nitrogen atmosphere, add the amine-containing ligand (Ligand 1, 1.0 eq). Dissolve it in a minimal amount of anhydrous DMF.

  • Reagent Addition: In a separate vial, dissolve Bromo-PEG1-CH2CO2H (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Add this solution to the reaction flask.

  • Base Addition: Add DIPEA (3.0 eq) dropwise to the reaction mixture at room temperature. The causality here is that the base is required to deprotonate the carboxylic acid and the amine, facilitating the coupling reaction.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor the progress by TLC or LC-MS to confirm the consumption of the starting material and the formation of the desired product mass.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This washing sequence removes unreacted starting materials, coupling reagents, and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure bromo-functionalized intermediate.

Protocol 2: Nucleophilic Substitution with the Bromo-Intermediate (Route A, continued)

This protocol details the reaction of the bromo-functionalized intermediate with a ligand containing a nucleophilic group, such as a phenol or thiol.

Materials and Reagents:

  • Bromo-PEG1-Ligand 1 intermediate (from Protocol 1)

  • Nucleophile-containing ligand (Ligand 2, e.g., with a phenolic -OH)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous DMF or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the nucleophile-containing ligand (Ligand 2, 1.1 eq) and the bromo-intermediate (1.0 eq).

  • Solvent and Base: Add anhydrous DMF or ACN, followed by the addition of a base such as K₂CO₃ (3.0 eq) or Cs₂CO₃ (2.0 eq). The base is essential to deprotonate the nucleophile (e.g., the phenol), increasing its nucleophilicity to attack the alkyl bromide.

  • Reaction Conditions: Heat the reaction mixture to 50-80 °C and stir for 12-24 hours. The elevated temperature is often necessary to overcome the activation energy of the Sₙ2 reaction.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS. Look for the disappearance of the starting materials and the appearance of the final PROTAC product with the expected molecular weight.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude final product using an appropriate method, such as flash column chromatography or preparative reverse-phase HPLC, to obtain the high-purity PROTAC.

Characterization and Validation

A self-validating protocol requires rigorous characterization of the final product.

Technique Purpose
LC-MS Confirm molecular weight and assess purity of the final PROTAC.
¹H and ¹³C NMR Elucidate and confirm the chemical structure of the PROTAC.
HRMS Determine the exact mass for unambiguous formula confirmation.
Biophysical Assays Validate the PROTAC's ability to bind its targets (POI and E3 ligase) and form a ternary complex. Techniques include Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Thermal Shift Assays (TSA).[2][4]
Cell-Based Assays Measure the degradation of the target protein (e.g., Western Blot, HiBiT assay) and assess cellular effects (e.g., cell viability assays).[17]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield in Amide Coupling - Inactive or hydrolyzed coupling reagents.- Insufficient base.- Steric hindrance around the amine.- Use fresh, anhydrous reagents and solvents.- Increase the equivalents of base (DIPEA).- Try alternative coupling reagents (e.g., EDC/Oxyma).- Increase reaction time or temperature moderately.
Incomplete Nucleophilic Substitution - Weak nucleophile.- Insufficient base or base strength.- Low reaction temperature.- Switch to a stronger, non-nucleophilic base (e.g., Cs₂CO₃).- Increase the reaction temperature.- Extend the reaction time.- Consider converting the bromide to an iodide in situ (Finkelstein reaction) to increase reactivity.
Side Product Formation - Reaction with other functional groups.- Degradation of a ligand under basic or thermal conditions.- Protect sensitive functional groups on ligands before synthesis.- Use milder reaction conditions (e.g., lower temperature, weaker base).
Difficulty in Purification - Similar polarity of starting material and product.- Presence of hard-to-remove impurities (e.g., DMF, coupling reagent byproducts).- Optimize the chromatography solvent system.- Use reverse-phase HPLC for highly polar compounds.- Ensure thorough aqueous workup to remove water-soluble impurities.

References

  • Donovan, K. A., et al. (2022, June 20). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters. [Link]

  • Scarpino, A., et al. (2022, August 9). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Medicinal Chemistry. [Link]

  • Zografou-Barredo, N. A., et al. (2021, July 23). A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. [Link]

  • PubChem. Bromo-PEG1-CH2CO2H. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Targeted Antitumor Therapy. [Link]

  • AxisPharm. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide. [Link]

  • Yang, J., et al. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2025, September 14). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. [Link]

  • Maple, H. J., et al. (2025, June 25). Methods to accelerate PROTAC drug discovery. RSC Medicinal Chemistry. [Link]

  • American Chemical Society. PROTAC® biophysical characterization fuels the discovery of target and E3 ligase ligands for the discovery of optimized PROTAC protein degrader molecules. [Link]

Sources

Application

Application Notes and Protocols: Site-Specific Cysteine Modification with Bromo-PEG1-CH2CO2H

For Researchers, Scientists, and Drug Development Professionals Introduction Site-specific modification of proteins is a cornerstone of modern drug development, enabling the creation of precisely engineered therapeutics...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a cornerstone of modern drug development, enabling the creation of precisely engineered therapeutics such as antibody-drug conjugates (ADCs). Among the various strategies, the alkylation of cysteine residues offers a robust and reliable method for introducing payloads, imaging agents, or polyethylene glycol (PEG) chains. The thiol group of cysteine is a potent nucleophile, particularly in its deprotonated thiolate form, making it an ideal target for selective chemical ligation.[1][2]

This document provides a comprehensive guide to the reaction of Bromo-PEG1-CH2CO2H with cysteine residues on proteins and peptides. We will delve into the underlying reaction mechanism, critical parameters for successful conjugation, potential side reactions, and detailed experimental protocols.

Reaction Mechanism: A Targeted Alkylation

The conjugation of Bromo-PEG1-CH2CO2H to a cysteine residue proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The key to this reaction is the nucleophilic attack of the cysteine's sulfur atom on the electrophilic carbon of the bromoacetyl group. This results in the formation of a stable and irreversible thioether bond, effectively linking the PEG moiety to the protein or peptide.[3][4]

For this reaction to occur efficiently, the cysteine's thiol group (R-SH) must be in its deprotonated, thiolate form (R-S⁻). The concentration of the thiolate anion is pH-dependent, as described by the Henderson-Hasselbalch equation.[5] Since the pKa of the cysteine thiol group in proteins is typically around 8.5, conducting the reaction at a pH slightly below or near this value ensures a sufficient concentration of the reactive thiolate nucleophile while minimizing potential side reactions.[6][7]

Caption: SN2 reaction of Bromo-PEG1-CH2CO2H with a cysteine residue.

Optimizing Reaction Conditions

Several factors critically influence the efficiency and specificity of the cysteine alkylation reaction. Careful optimization of these parameters is essential to achieve high yields of the desired conjugate while minimizing side products.[7]

ParameterRecommended RangeRationale & Key Considerations
pH 7.0 - 8.5Balances the need for deprotonated, nucleophilic thiolate with the risk of side reactions at higher pH. A pH of 7.0-7.5 is a good starting point.[8][9]
Temperature 4°C to 37°CThe reaction can proceed at room temperature or 37°C for faster kinetics. For sensitive proteins, performing the reaction at 4°C for a longer duration may be preferable.[7]
Stoichiometry 1.1 to 10-fold molar excess of Bromo-PEG1-CH2CO2HA slight to moderate excess of the PEG reagent drives the reaction to completion. The optimal ratio should be determined empirically.
Reaction Time 30 minutes to several hoursReaction progress should be monitored to determine the optimal time. Incomplete reactions can result from insufficient time, while prolonged reactions may increase the likelihood of side products.[7]
Buffer System Phosphate, HEPES, or bicarbonate buffersAvoid buffers containing nucleophiles (e.g., Tris) that can react with the bromoacetyl group. Ensure all buffers are degassed to prevent oxidation of cysteine residues.

Potential Side Reactions and Mitigation Strategies

While the reaction of bromoacetyl groups with cysteine is highly selective, other nucleophilic amino acid side chains can react under certain conditions, particularly at higher pH values.

  • Alkylation of other residues: Histidine, lysine, and the N-terminal amino group can also be alkylated, especially at pH values above 8.5. To minimize this, maintain the reaction pH within the recommended range.

  • Disulfide bond formation: Cysteine residues can oxidize to form disulfide bonds, rendering them unreactive to the bromoacetyl reagent.[10] This can be prevented by working with degassed buffers and, if necessary, including a small amount of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to the addition of the PEG reagent. Note that reducing agents must be removed before adding the bromoacetyl compound.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation

This protocol outlines a general method for conjugating Bromo-PEG1-CH2CO2H to a protein containing accessible cysteine residues.

Materials:

  • Protein with accessible cysteine residue(s)

  • Bromo-PEG1-CH2CO2H

  • Conjugation Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2 (degassed)

  • Quenching Solution: 1 M N-acetyl-cysteine or L-cysteine in water

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL. If the protein has disulfide bonds that need to be reduced to expose the cysteine, treat with a 10-fold molar excess of TCEP for 1 hour at room temperature. Remove the TCEP using a desalting column.

  • PEG Reagent Preparation: Immediately before use, dissolve Bromo-PEG1-CH2CO2H in a compatible solvent (e.g., DMSO or the conjugation buffer) to a stock concentration of 10-100 mM.

  • Conjugation Reaction: Add the desired molar excess of the Bromo-PEG1-CH2CO2H solution to the protein solution. Mix gently and incubate at room temperature for 2 hours. Protect the reaction from light.

  • Quenching: Add a 10 to 20-fold molar excess of the quenching solution (relative to the bromoacetyl reagent) to stop the reaction. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess PEG reagent and quenching agent by size-exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis ProteinPrep Prepare Protein Solution (1-10 mg/mL in degassed buffer) Conjugation Add PEG Reagent to Protein (Incubate 2h, RT, dark) ProteinPrep->Conjugation PEG_Prep Prepare Bromo-PEG1-CH2CO2H (10-100 mM stock) PEG_Prep->Conjugation Quench Quench with N-acetyl-cysteine Conjugation->Quench Purification Purify Conjugate (SEC or Dialysis) Quench->Purification Analysis Characterize Conjugate (SDS-PAGE, MS, HPLC) Purification->Analysis

Caption: General workflow for cysteine conjugation.

Analytical Characterization of the Conjugate

Thorough characterization is essential to confirm successful conjugation and determine the degree of labeling.

  • SDS-PAGE: A simple and rapid method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.

  • Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, confirming the covalent attachment of the PEG moiety and allowing for the determination of the drug-to-antibody ratio (DAR) in the case of ADCs.[11]

  • High-Performance Liquid Chromatography (HPLC): Techniques such as size-exclusion chromatography (SEC) and reverse-phase HPLC (RP-HPLC) can be used to assess the purity of the conjugate and separate it from unreacted protein and excess PEG reagent.[12][13] UV-Vis spectroscopy can be used for quantification if the PEG or linker has a chromophore.[14]

Conclusion

The reaction of Bromo-PEG1-CH2CO2H with cysteine residues is a powerful and versatile strategy for the site-specific modification of proteins and peptides. By understanding the underlying chemistry and carefully controlling the reaction conditions, researchers can achieve high yields of well-defined conjugates for a wide range of applications in research and drug development. The formation of a stable thioether bond ensures the integrity of the conjugate, a critical attribute for therapeutic applications.

References

  • Kinetics and mechanism for the reaction of cysteine with hydrogen peroxide in amorphous polyvinylpyrrolidone lyophiles - PubMed. Available at: [Link]

  • Mechanisms and consequences of protein cysteine oxidation: the role of the initial short-lived intermediates - PubMed. Available at: [Link]

  • Cysteine‐Assisted Click‐Chemistry for Proximity‐Driven, Site‐Specific Acetylation of Histones - PMC - NIH. Available at: [Link]

  • Conjugation Based on Cysteine Residues - Creative Biolabs. Available at: [Link]

  • Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs | Request PDF - ResearchGate. Available at: [Link]

  • Fast Cysteine Bioconjugation Chemistry - PMC - NIH. Available at: [Link]

  • Kinetics and mechanism of the reaction of cysteine and hydrogen peroxide in aqueous solution - PubMed. Available at: [Link]

  • Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed. Available at: [Link]

  • Selectivity of labeled bromoethylamine for protein alkylation - ResearchGate. Available at: [Link]

  • Amino acid derivative and bromoacetyl modified peptides - Google Patents.
  • Kinetics and Mechanism of the Reaction of Cysteine and Hydrogen Peroxide in Aqueous Solution | Request PDF - ResearchGate. Available at: [Link]

  • Structural Insights into Thioether Bond Formation in the Biosynthesis of Sactipeptides - PMC. Available at: [Link]

  • Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates - Novatia, LLC. Available at: [Link]

  • Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis - PubMed. Available at: [Link]

  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - NIH. Available at: [Link]

  • Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC. Available at: [Link]

  • Cysteine based Conjugation Strategy - Creative Biolabs. Available at: [Link]

  • Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin - PMC - PubMed Central. Available at: [Link]

  • Reaction of Halogenated Hydrocarbons with Cysteine and Nucleotides - TopSCHOLAR. Available at: [Link]

  • The Basics of Thiols and Cysteines in Redox Biology and Chemistry - PubMed Central - NIH. Available at: [Link]

  • FOCUS™ Protein Reduction-Alkylation - G-Biosciences. Available at: [Link]

Sources

Method

Application Note: Strategic Utilization of Bromo-PEG1-CH2CO2H in ADC Linker Design

Abstract This application note details the strategic implementation of Bromo-PEG1-CH2CO2H (2-(2-bromoethoxy)acetic acid) as a heterobifunctional building block in the synthesis of Antibody-Drug Conjugates (ADCs). Unlike...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the strategic implementation of Bromo-PEG1-CH2CO2H (2-(2-bromoethoxy)acetic acid) as a heterobifunctional building block in the synthesis of Antibody-Drug Conjugates (ADCs). Unlike standard maleimide-based linkers, this reagent offers a unique "short-spacer" architecture combining an alkyl bromide electrophile and a carboxylic acid tail. This guide focuses on its primary utility: the O-alkylation or N-alkylation of cytotoxic payloads to introduce a hydrophilic PEG spacer and a conjugation-ready carboxyl handle. We provide a rigorous protocol for synthesizing the Drug-Linker complex and subsequent conjugation to monoclonal antibodies (mAbs) via surface lysines.

Introduction: The Role of Short PEG Spacers

In ADC development, hydrophobicity is a critical failure mode. Hydrophobic payloads (e.g., PBD dimers, Maytansinoids) often induce antibody aggregation, resulting in rapid clearance and immunogenicity.

Bromo-PEG1-CH2CO2H serves as a minimal hydrophilic spacer. Its structure, Br-CH2-CH2-O-CH2-COOH, provides:

  • Alkyl Bromide (Electrophile): Enables robust covalent attachment to nucleophilic drugs (Phenols, Amines, Hydroxyls) via SN2 substitution.

  • Ether Oxygen (PEG Unit): Increases water solubility and flexibility without adding excessive bulk.

  • Carboxylic Acid: A versatile handle for activation (NHS ester) and subsequent conjugation to antibody lysines or aminated cysteines.

Mechanism of Action: The primary workflow involves the "Linker-First" strategy. The bromide moiety is used to functionalize the small-molecule payload under organic synthesis conditions (elevated temperature, anhydrous solvent), creating a stable ether or amine linkage. The acid terminus is then activated to couple with the antibody.

Chemical Properties & Stability[2]

PropertySpecificationApplication Relevance
Structure Br-(CH2)2-O-CH2-COOHHeterobifunctional: Alkyl Halide + Carboxylic Acid.
Reactivity (Br) SN2 ElectrophileReacts with Phenols (Ar-OH), Amines (R-NH2), and Thiols (R-SH). Requires basic conditions.[1]
Reactivity (COOH) Acyl DonorCan be activated by EDC/NHS, HATU, or converted to acid chloride.
Solubility DMSO, DMF, WaterExcellent organic solubility for drug synthesis; hydrophilic spacer for final ADC.
Stability HighAlkyl ethers formed are metabolically stable (non-cleavable linker strategy).

Experimental Protocol

Phase A: Synthesis of Drug-Linker Construct

Objective: Covalently attach the linker to a phenolic payload (e.g., a Duocarmycin precursor or similar cytotoxin) via ether formation.

Materials:

  • Payload (Drug-OH)

  • Bromo-PEG1-CH2CO2H (1.5 - 2.0 equivalents)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous DMF or DMSO

  • Ethyl Acetate (for extraction)

Step-by-Step:

  • Dissolution: Dissolve the Payload (1.0 eq) in anhydrous DMF (concentration ~0.1 M) under nitrogen atmosphere.

  • Deprotonation: Add anhydrous K₂CO₃ (3.0 eq). Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide/alkoxide.

  • Alkylation: Add Bromo-PEG1-CH2CO2H (1.5 eq) dropwise.

  • Reaction: Heat the mixture to 50–60°C and stir for 4–12 hours.

    • Note: Alkyl bromides are less reactive than bromoacetyls; heat is often required for complete conversion. Monitor by LC-MS.

  • Work-up: Dilute with Ethyl Acetate, wash with 1M HCl (to protonate the carboxylic acid), water, and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Purify the Drug-O-PEG1-COOH intermediate via Silica Gel Chromatography or Preparative HPLC.

Phase B: Activation (NHS Ester Formation)

Objective: Convert the carboxylic acid tail into an amine-reactive NHS ester.

Materials:

  • Drug-O-PEG1-COOH (from Phase A)

  • N-Hydroxysuccinimide (NHS)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Dry DMF

Step-by-Step:

  • Dissolve Drug-O-PEG1-COOH in dry DMF.

  • Add NHS (1.5 eq) and EDC (1.5 eq).

  • Stir at RT for 2–4 hours. Monitor by TLC or LC-MS (shift in retention time).

  • Usage: Use the resulting Drug-Linker-NHS solution immediately for conjugation or purify via rapid precipitation if stability allows.

Phase C: Antibody Conjugation (Lysine Coupling)

Objective: Conjugate the activated Drug-Linker to the Antibody.

Materials:

  • Monoclonal Antibody (mAb) in PBS, pH 7.4

  • Conjugation Buffer: 0.1M Sodium Bicarbonate, pH 8.5

  • Drug-Linker-NHS (in DMSO/DMF)

Step-by-Step:

  • Buffer Exchange: Buffer exchange the mAb into 0.1M Sodium Bicarbonate, pH 8.5 (Target conc: 5–10 mg/mL).

  • Conjugation: Slowly add the Drug-Linker-NHS (5–10 molar excess over mAb) to the antibody solution while vortexing gently. Ensure organic solvent content <10% v/v.

  • Incubation: Incubate at RT for 1–2 hours or 4°C overnight.

  • Quenching: Add 1M Tris-HCl (pH 7.5) to a final concentration of 50 mM to quench unreacted NHS esters.

  • Purification: Remove free drug via Size Exclusion Chromatography (SEC) or extensive dialysis against PBS.

Critical Quality Attributes (CQAs) & Troubleshooting

IssueProbable CauseCorrective Action
Low Conjugation Yield Hydrolysis of NHS esterEnsure DMF/DMSO is anhydrous. Use fresh EDC/NHS. Optimize pH to 8.3–8.5.
Precipitation Hydrophobic PayloadLimit Drug-Linker excess. Add propylene glycol or mild surfactant (PS-80) to reaction.
Incomplete Alkylation (Phase A) Low reactivity of BromideSwitch to Cs₂CO₃ (Cesium effect). Increase temp to 70°C. Add KI (Finkelstein catalyst) to generate reactive Iodide in situ.
High Aggregation Over-conjugation (High DAR)Reduce molar excess of Drug-Linker. Target DAR 3–4.

Visual Workflow (Graphviz)

ADC_Synthesis_Workflow Payload Cytotoxic Payload (Nucleophile: -OH / -NH2) Intermediate Drug-Linker Construct (Drug-O-PEG1-COOH) Payload->Intermediate Phase A: Alkylation (K2CO3, DMF, 60°C) Linker Bromo-PEG1-CH2CO2H (Linker Building Block) Linker->Intermediate Activated Activated Ester (Drug-Linker-NHS) Intermediate->Activated Phase B: Activation (EDC/NHS) ADC Final ADC (Stable Amide Linkage) Activated->ADC Phase C: Conjugation (pH 8.5, Lysine) Antibody Monoclonal Antibody (Lysine -NH2) Antibody->ADC

Caption: Step-wise synthesis of ADC using Bromo-PEG1-CH2CO2H. Phase A utilizes the bromide for payload attachment; Phase C utilizes the acid for antibody conjugation.

References

  • BroadPharm. Bromo-PEG1-CH2CO2H Product Page & Specifications.[2][3] (Accessed 2026). Link

  • PubChem. Compound Summary: 2-(2-bromoethoxy)acetic acid (CID 18937483).[1] National Library of Medicine.[1] Link

  • Creative Biolabs. ADC Linker Analysis and Synthesis Services.Link

  • BOC Sciences. Antibody Drug Conjugate Manufacturing Guide.

  • Sigma-Aldrich. Bromo-PEG1-CH2COOH Product Detail (CAS 1135131-50-8).[1]Link

Sources

Application

Application Note: High-Fidelity Purification of Bromo-PEG1-CH2CO2H Conjugates by RP-HPLC

Introduction & Scope The heterobifunctional linker Bromo-PEG1-CH2CO2H (2-(2-bromoethoxy)acetic acid) is a critical reagent in the synthesis of Proteolysis Targeting Chimeras (PROTACs), covalent inhibitors, and peptide-dr...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

The heterobifunctional linker Bromo-PEG1-CH2CO2H (2-(2-bromoethoxy)acetic acid) is a critical reagent in the synthesis of Proteolysis Targeting Chimeras (PROTACs), covalent inhibitors, and peptide-drug conjugates.[1] Its utility lies in its dual reactivity: a carboxylic acid for stable amide coupling (typically to a lysine or N-terminus) and a terminal alkyl bromide for nucleophilic substitution (typically with a cysteine thiol or histidine).[1]

However, the purification of conjugates containing this linker presents a specific paradox: The alkyl bromide moiety is an electrophile designed to react, making it inherently unstable during standard purification workflows. Hydrolysis of the bromide to an alcohol (hydroxyl-PEG) is the primary degradation pathway, rendering the linker inert for subsequent conjugation steps.

This guide provides an optimized protocol for purifying Peptide-Linker-Br intermediates (preserving the electrophile) and Final Thioether Conjugates (post-reaction), ensuring high recovery and functional integrity.[1]

Critical Technical Considerations

Before initiating purification, three factors must be controlled to prevent "silent failure" (isolation of a pure but inactive product).

The Hydrolysis Clock (pH Sensitivity)

Alkyl bromides are susceptible to hydrolysis via an SN2 mechanism, where water acts as the nucleophile. This reaction is pH-dependent.[1][2]

  • Danger Zone: pH > 7.5 or prolonged exposure to aqueous buffers at room temperature.

  • Safe Zone: pH < 3.0 (0.1% TFA or Formic Acid) and low temperature (4°C).

  • Implication: Fraction collection must be followed immediately by freezing or lyophilization. Do not store fractions in liquid state overnight.

Detection Strategy

The Bromo-PEG1-CH2CO2H linker lacks a UV chromophore.[1]

  • If conjugated to a Peptide/Protein: Use UV 214/220 nm (peptide backbone) and 280 nm (Trp/Tyr).

  • If conjugated to a non-UV active small molecule: You must use ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detection). UV 200-210 nm is often insufficient due to solvent cutoff interference.[1]

Mobile Phase Selection[3]
  • Trifluoroacetic Acid (TFA): The gold standard. It maintains pH ~2, suppressing carboxylate ionization and stabilizing the bromide. It also acts as an ion-pairing agent to sharpen peptide peaks.[1]

  • Formic Acid (FA): Use only if downstream MS sensitivity is critical and cannot tolerate TFA suppression. Note that FA provides less peak sharpness for cationic peptides than TFA.

Experimental Protocols

Protocol A: Purification of Activated "Peptide-Linker-Br" Intermediates

Objective: Purify the product of the reaction between a peptide amine and Bromo-PEG1-CH2CO2H while keeping the terminal Bromide intact.[1][2]

Materials
  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Agilent Zorbax), 300Å pore size for peptides >3kDa; 100Å for small molecules.

  • Mobile Phase A: Milli-Q Water + 0.1% TFA (v/v).[1]

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN) + 0.1% TFA (v/v).[1]

  • Temperature: Column oven at 25°C (Do not heat to 40-60°C as often done for peptides; heat accelerates hydrolysis).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve crude reaction mixture in 95% Solvent A / 5% Solvent B.

    • Crucial: If the peptide is hydrophobic and requires DMSO/DMF, limit organic content to <10% of the injection volume to prevent peak breakthrough.

    • Filter through 0.22 µm PVDF membrane.

  • Gradient Setup (Linear):

    • Flow Rate: 1.0 mL/min (analytical) or 15-20 mL/min (prep).[1]

    • Gradient: 5% B to 60% B over 30 minutes.

    • Note: The Bromo-PEG1 linker is relatively polar.[1] The conjugate will elute slightly later than the unmodified peptide due to the addition of the bromo-ethyl group, but the shift is small.

  • Fraction Collection:

    • Trigger collection by UV threshold.

    • Immediate Action: Place collection tubes in a crushed ice bath during the run.

  • Post-Run Processing:

    • Analyze fractions immediately by ESI-MS.[1][2]

    • Target Mass: [M_peptide + 182 Da] (Addition of C4H6O2Br minus H from coupling).

    • Impurity Watch: Look for [M + 120 Da] (Hydrolysis to Alcohol: Br replaced by OH) or [M + 102 Da] (Elimination to alkene, rare but possible).

    • Pool pure fractions and freeze immediately in liquid nitrogen. Lyophilize without delay.

Protocol B: Purification of Final Thioether Conjugates

Objective: Purify the final product after the Bromo-linker has reacted with a target thiol (e.g., Cysteine).

Since the unstable bromide is now a stable thioether bond, standard peptide purification conditions apply.

  • Mobile Phase: Water/ACN with 0.1% TFA.[3][4]

  • Gradient: 10% B to 70% B over 40 minutes (adjust based on hydrophobicity of the payload).

  • Validation: The retention time should shift significantly. The final conjugate is usually more hydrophobic than the free peptide but less hydrophobic than the payload alone (due to the PEG spacer).

Visualization of Workflows

Diagram 1: The "Cold-Chain" Purification Logic for Bromo-Conjugates

This diagram illustrates the critical decision points required to prevent hydrolysis of the active bromide.

G Start Crude Reaction Mix (Peptide + Bromo-PEG1-Acid) Filter Filter (0.22 µm) Dissolve in 5% ACN/0.1% TFA Start->Filter HPLC RP-HPLC Injection Stationary Phase: C18 Filter->HPLC Decision_Mobile Select Mobile Phase HPLC->Decision_Mobile Path_TFA 0.1% TFA (pH ~2) *Recommended* Decision_Mobile->Path_TFA Stabilize Br Path_Ammonium Ammonium Acetate (pH 6-7) *High Risk of Hydrolysis* Decision_Mobile->Path_Ammonium Avoid Collection Fraction Collection (Keep on ICE) Path_TFA->Collection QC QC: ESI-MS Analysis Collection->QC Decision_QC Is Mass Correct? QC->Decision_QC Success Pool & Lyophilize Store at -20°C Decision_QC->Success Target Mass Found Fail_Hydrolysis Mass = Expected - 62 Da (Br->OH) Hydrolysis Detected Decision_QC->Fail_Hydrolysis Mass Shift

Figure 1: Workflow emphasizing pH control and temperature management to preserve the alkyl bromide.

Data Summary & Troubleshooting

Expected Mass Shifts (ESI-MS)
SpeciesFormula ChangeMass Shift (Δ)Notes
Intact Linker Conjugate + C4H6O2Br+180.9 / 182.9 Da Doublet pattern (1:[1][2]1) due to 79Br/81Br isotopes.
Hydrolyzed Impurity + C4H7O3+119.1 Da Loss of Br (-79/81) + Gain of OH (+17).[1][2]
Elimination Product + C4H5O2+101.1 Da Formation of vinyl ether (rare).[2]
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Loss of Br Isotope Pattern Hydrolysis to alcohol.[1][2]Check buffer pH.[2][5] Ensure fractions were not left at room temp. Switch from Formic Acid to TFA.
Peak Tailing Interaction with silanols.[2]Increase TFA concentration to 0.1% or use a "capped" C18 column.[2]
Low Recovery Precipitation on column.[2]The Bromo-PEG1 linker is short; if the payload is very hydrophobic, switch to a C4 or C8 column.
Ghost Peaks Linker degradation.Bromo-PEG reagents degrade over time.[1][2] Check the purity of the starting material by NMR before conjugation.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on heterobifunctional linkers and hydrolysis rates of alkyl halides).

  • BroadPharm. (n.d.). Bromo-PEG1-CH2CO2H Product and Stability Data. Retrieved from BroadPharm Catalog.[6]

  • AxisPharm. (n.d.). Pegylation Reagents and Bromo-PEG Linker Chemistry.

  • Gundersen, L. (2021).[7] Strategies for the Purification of Haloacetyl-Peptide Conjugates. Journal of Peptide Science. (General reference for halo-acetyl stability in HPLC).

  • PubChem. (2023). Compound Summary for CID 18937483: Bromo-PEG1-CH2CO2H.[1][2][6][8] National Center for Biotechnology Information.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Overview: The Chemistry of Bromo-PEG1-CH2CO2H

Technical Support Center: Optimizing Protein Conjugation with Bromo-PEG1-CH2CO2H Topic: Troubleshooting Side Reactions & Specificity in Alkyl Bromide Conjugation Audience: Senior Researchers & Process Development Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Protein Conjugation with Bromo-PEG1-CH2CO2H

Topic: Troubleshooting Side Reactions & Specificity in Alkyl Bromide Conjugation Audience: Senior Researchers & Process Development Scientists Reagent Class: Primary Alkyl Bromide / Carboxyl-PEG Linker[1][2]

Reagent Profile:

  • Chemical Name: 2-(2-bromoethoxy)acetic acid[1][2][3]

  • Structure:

    
    [1][2][4]
    
  • Reactivity Class: Primary Alkyl Bromide (Distinct from

    
    -haloacetyls)[1][2]
    

Critical Distinction: Unlike Bromoacetamide or Bromoacetic acid derivatives (where the bromine is on an


-carbon activated by a carbonyl), Bromo-PEG1-CH2CO2H  places the bromine on a standard ethyl ether chain.[1]
  • Implication: This reagent is significantly less electrophilic .

  • Kinetic Consequence:

    
     substitution with Cysteine thiols is slower, often requiring higher pH (8.0–9.0) or longer reaction times compared to maleimides or iodoacetamides.
    
  • Side Reaction Risk: The harsher conditions required to drive the desired reaction often accelerate competing side reactions, specifically hydrolysis and off-target amine alkylation.

Troubleshooting Guide (Q&A Format)

Issue 1: Low Conjugation Efficiency (Yield < 20%)

User Question: "I followed a standard bromoacetamide protocol (pH 7.5, 1 hour), but I see almost no conjugation with Bromo-PEG1-CH2CO2H. Is the reagent hydrolyzed?"

Technical Diagnosis: The issue is likely kinetic , not hydrolytic. You are treating a primary alkyl bromide like an activated


-haloacetyl.[1] At pH 7.5, the nucleophilicity of Cysteine is sufficient for maleimides but often too slow for unactivated alkyl bromides.

Corrective Actions:

  • Increase pH: Adjust reaction buffer to pH 8.5 – 9.0 . The higher pH increases the concentration of the thiolate anion (

    
    ), the active nucleophile.
    
  • Extend Incubation: Increase reaction time to 12–18 hours at room temperature (protected from light).

  • Catalysis (Finkelstein-like): Add Potassium Iodide (KI) at 10–50 mM. Iodide displaces the bromide to form a transient, highly reactive alkyl iodide, which then reacts rapidly with the protein thiol.

Issue 2: Non-Specific Labeling (Multiple Adducts)

User Question: "I am targeting a single Cysteine mutant, but Mass Spec shows +2 and +3 adducts. Is it reacting with Lysines?"

Technical Diagnosis: Yes. While thiol selectivity is high at pH < 8.0, the pH > 8.5 often required for this reagent activates the


-amino groups of Lysine (pKa ~10.5) and the N-terminus (pKa ~7.6–8.0).[1]
  • Mechanism: At elevated pH, a fraction of Lysines become unprotonated (

    
    ) and act as nucleophiles, attacking the alkyl bromide.
    
  • Histidine: The imidazole ring (pKa ~6) is also a competent nucleophile and can be alkylated, forming stable imidazolium adducts.

Corrective Actions:

  • Stoichiometry Control: Do not exceed 5–10 equivalents of reagent. High excess drives off-target kinetics.[1]

  • pH Tuning: If non-specific binding is high, drop pH to 8.0 and extend time, rather than increasing pH to 9.0.

  • N-Terminal Capping: If the N-terminus is the culprit (common due to lower pKa), consider performing the reaction at pH 7.0 with a large excess of reagent only if the N-terminus is not critical, or block it prior to conjugation.[1]

Issue 3: Protein Precipitation

User Question: "My protein precipitates immediately after adding the reagent."

Technical Diagnosis: This is likely an Isoelectric Point (pI) Shift .

  • Charge Change: Alkylating a Cysteine (neutral) with Bromo-PEG1-CH2CO2H adds a Carboxylic Acid group.[1][2]

  • Net Effect: You are adding a negative charge at neutral pH. If you label multiple sites (or if the protein is near its pI), the rapid shift in surface charge density can destabilize the colloidal suspension.

Corrective Actions:

  • Salt Concentration: Increase NaCl concentration (e.g., to 300–500 mM) during the reaction to screen charge repulsion.

  • Solubility Check: Ensure the reagent is fully dissolved. Bromo-PEG1-CH2CO2H is soluble in water, but pre-dissolving in DMSO ensures rapid dispersion.[1]

Issue 4: Methionine Alkylation (Mass Shift +103 Da vs +16 Da)

User Question: "I see a modification on Methionine residues. Is this oxidation?"

Technical Diagnosis: It is likely Alkylation , not oxidation.[5]

  • Oxidation: Adds +16 Da (Oxygen).

  • Alkylation: Adds +103 Da (The

    
     moiety).[1]
    
  • Mechanism: Alkyl halides react with the thioether of Methionine to form a Sulfonium ion . This reaction is slow but becomes significant during the long incubations (overnight) required for this specific reagent.

Corrective Actions:

  • Limit Time: Do not incubate >24 hours.

  • Reversibility: Sulfonium ions are sometimes unstable. However, preventing them is better. Lower the temperature to 4°C and incubate longer (48h) to favor Cys over Met, as Met alkylation has a higher activation energy.

Optimized Experimental Protocol

Objective: Selective Cysteine conjugation with Bromo-PEG1-CH2CO2H.

Reagents:

  • Buffer: 100 mM Sodium Borate or HEPES, pH 8.5 (avoid Phosphate if possible, as it can occasionally participate in side reactions at very high concentrations/temps, though rare).

  • Reducing Agent: TCEP (preferred over DTT, as DTT contains thiols that will consume the reagent).

  • Catalyst (Optional): Potassium Iodide (KI).

Step-by-Step:

  • Preparation:

    • Dissolve protein to 1–5 mg/mL in Buffer (pH 8.5).

    • Ensure protein is reduced. If TCEP is used (1.5–2 eq), it does not need to be removed.

  • Reagent Addition:

    • Dissolve Bromo-PEG1-CH2CO2H in water or DMSO (100 mM stock).[1][2]

    • Add 10–20 molar equivalents to the protein solution.

    • (Optional) Add KI to a final concentration of 20 mM to accelerate the reaction.

  • Incubation:

    • Incubate at Room Temperature for 16–20 hours in the dark.

    • Note: If using KI, incubation can be reduced to 4–6 hours.

  • Quenching:

    • Add excess DTT (50 mM) or Mercaptoethanol to quench unreacted bromide.

    • Incubate 15 mins.

  • Purification:

    • Desalt via Zeba spin column or dialysis to remove excess reagent and quencher.

Quantitative Data & Comparisons

Table 1: Reactivity Comparison of Alkylating Reagents

Reagent ClassElectrophile StructureReactivity (pH 7.[2]5)Specificity (Cys)Hydrolysis Half-Life
Iodoacetamide

HighHighHours
Bromoacetamide

ModerateHighHours
Maleimide Cyclic alkeneVery HighVery High~20-40 Hours
Bromo-PEG1-CH2CO2H

Low Moderate (pH dependent)Days (Very Stable)

Table 2: Mass Spectrometry Identification of Side Reactions

Target ResidueModification TypeMass Shift (

Da)
Cause
Cysteine Thioether (Desired)+103.1Correct Reaction
Methionine Sulfonium Ion+103.1Over-incubation / High Temp
Methionine Sulfoxide+16.0Oxidation (Air/Peroxides)
Lysine Secondary Amine+103.1pH too high (> 8.[1][2]5)
Histidine Imidazolium+103.1pH > 6.0 + Excess Reagent

Reaction Pathway Visualization

ReactionPathways Reagent Bromo-PEG1-CH2CO2H (Primary Alkyl Bromide) CysProduct Cysteine Thioether (Stable Conjugate) Reagent->CysProduct pH 8.0-9.0 Slow SN2 LysProduct Lysine Amine (Non-Specific) Reagent->LysProduct pH > 9.0 or Large Excess MetProduct Met Sulfonium (Unstable/Side) Reagent->MetProduct >24h Incubation Room Temp Hydrolysis Hydrolyzed Reagent (HO-PEG-COOH) Reagent->Hydrolysis Competition with H2O (Slow) Protein Protein Target Protein->CysProduct Protein->LysProduct Protein->MetProduct

Caption: Reaction pathways for Bromo-PEG1-CH2CO2H. Green path indicates optimal conjugation. Red/Yellow paths indicate side reactions driven by pH and time.

References

  • AxisPharm. Bromo-PEG Linkers and Reactivity Profiles. Retrieved from [Link]

  • National Institutes of Health (PMC). Efficient Site-Specific Labeling of Proteins via Cysteines.[1] (Comparison of thiol-reactive groups). Retrieved from [Link]

  • Master Organic Chemistry. The SN2 Reaction of Primary Alkyl Halides. (Fundamental mechanistic grounding). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Short PEG Linker Steric Hindrance

Introduction: The "Short Linker Trap" Welcome to the Bioconjugation Technical Support Center. You are likely here because your conjugate—whether an Antibody-Drug Conjugate (ADC), PROTAC, or immobilized ligand—is underper...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Short Linker Trap"

Welcome to the Bioconjugation Technical Support Center. You are likely here because your conjugate—whether an Antibody-Drug Conjugate (ADC), PROTAC, or immobilized ligand—is underperforming.

The Core Problem: Short PEG linkers (PEG2–PEG4, < 15 Å) are often chosen to minimize the "hydrodynamic radius" or reduce immunogenicity. However, they frequently fail to provide the necessary spatial freedom for two bulky biomolecules to interact independently. This leads to Steric Hindrance , manifesting as:

  • Hydrophobic Aggregation: The linker is too short to mask the payload's hydrophobicity.

  • Inaccessible Binding Sites: The ligand is buried against the carrier protein or surface.

  • Ternary Complex Failure (PROTACs): The E3 ligase and Target Protein physically collide before binding can occur.

Use the following modules to diagnose and resolve your specific issue.

Module 1: Antibody-Drug Conjugates (ADCs)

Symptom: My ADC precipitates during storage or shows high aggregation in SEC-HPLC.

Root Cause: The Hydrophobic Shield Failure

When conjugating hydrophobic payloads (e.g., PBD dimers, Maytansinoids) using short linkers (PEG2-4), the PEG chain is insufficient to wrap around or "shield" the hydrophobic surface area of the drug. This leaves the hydrophobic payload exposed to the solvent, driving intermolecular aggregation to minimize free energy.

Diagnostic Data: Linker Length vs. Aggregation
Linker TypeLength (approx.)Hydrodynamic ShieldingAggregation Risk (High DAR)
PEG2 ~8 ÅNone (Rigid/Exposed)Critical (>10%)
PEG4 ~15 ÅMinimalHigh
PEG8 ~30 ÅModerateLow
PEG12 ~45 ÅOptimal (Mushroom Conf.)Negligible
Protocol 1.1: The Hydrophobicity Stress Test

Use this protocol to confirm if linker length is the cause of instability.

Reagents: Ammonium Sulfate, SEC-HPLC Column (e.g., TSKgel G3000SWxl).

  • Preparation: Prepare your ADC (Short Linker) and a control ADC (Longer Linker, e.g., PEG8 or PEG12) at 1 mg/mL in PBS.

  • Stress Induction: Add Ammonium Sulfate to a final concentration of 1M. (High salt strips the hydration shell, exacerbating hydrophobic interactions).

  • Incubation: Incubate at 25°C for 4 hours.

  • Analysis: Centrifuge at 10,000 x g for 5 mins to pellet gross precipitates. Inject supernatant into SEC-HPLC.

  • Pass/Fail Criteria:

Visual Logic: ADC Shielding Mechanism

ADC_Shielding cluster_0 Short Linker (PEG2-4) cluster_1 Optimal Linker (PEG8-12) A1 Antibody Surface P1 Hydrophobic Payload A1->P1 Linker < 10Å (Rigid) Agg AGGREGATION P1->Agg Exposed Hydrophobicity A2 Antibody Surface P2 Hydrophobic Payload A2->P2 Linker > 30Å (Flexible) Water Hydration Shell (H2O) P2->Water Solvation Stable STABLE MONOMER Water->Stable Shields Payload

Figure 1: Mechanism of Hydrophobic Shielding. Short linkers force the payload against the antibody or expose it, leading to aggregation. Longer linkers recruit a hydration shell.

Module 2: PROTACs (Targeted Protein Degradation)

Symptom: My PROTAC binds both the Target and the E3 Ligase individually, but DC50 (degradation potency) is poor.

Root Cause: The "Steric Clash" Zone

For a PROTAC to work, it must form a Ternary Complex (Target:PROTAC:Ligase). If the PEG linker is too short, the Target Protein and E3 Ligase collide (steric clash) before the linker can connect them. This prevents the ubiquitination zone from forming.

Protocol 2.1: The "Linkerology" Scan

Do not rely on a single length. You must map the "Zone of Potency."

  • Library Design: Synthesize 4 analogs of your PROTAC with varying PEG lengths:

    • Analog A: PEG2 (Linear, ~9 Å)

    • Analog B: PEG4 (Linear, ~16 Å)

    • Analog C: PEG6 (Linear, ~22 Å)

    • Analog D: PEG8 (Linear, ~29 Å)

  • Binary Assay (Control): Verify binding to E3 and Target separately (TR-FRET or FP). If Short Linker fails here, the issue is warhead interference, not ternary complex.

  • Ternary Complex Assay (AlphaLISA):

    • Mix E3 Ligase (Acceptor beads) + Target Protein (Donor beads) + PROTAC analogs.

    • Readout: The "Hook Effect" curve.[1]

  • Interpretation:

    • No Signal (Short Linker): Steric Clash. The proteins cannot get close enough.

    • Peak Signal (Optimal Linker): Successful Ternary Complex.

    • Shifted Peak: Longer linkers often shift the Hook Effect to lower concentrations due to cooperativity.

Module 3: Surface Immobilization (SPR / Biosensors)

Symptom: I immobilized a high density of ligand, but the analyte binding signal (Rmax) is surprisingly low.

Root Cause: The Crowding Effect

Short linkers (e.g., PEG3-Biotin) hold the ligand too close to the sensor surface (or bead).

  • Surface Hindrance: The sensor matrix itself blocks the analyte from accessing the ligand's binding pocket.

  • Lateral Steric Hindrance: High ligand density + short linkers = a "carpet" where ligands block each other.

Protocol 3.1: Surface Density Optimization Ladder

To fix this, you must reduce density or increase linker length.

Method: Surface Plasmon Resonance (SPR) or ELISA.

  • Variable: Ligand Density (Loading).

  • Step 1: Immobilize your Short-Linker Ligand at three densities:

    • Low: 10 RU (Response Units) / 0.1 pmol

    • Medium: 100 RU / 1.0 pmol

    • High: 1000 RU / 10 pmol

  • Step 2: Inject Analyte at saturating concentration (10x Kd).

  • Step 3: Calculate Percent Activity = (Experimental Rmax / Theoretical Rmax) * 100.

    • Theoretical Rmax = (MW Analyte / MW Ligand) × Immobilization Level × Stoichiometry.

  • Troubleshooting Matrix:

ResultDiagnosisSolution
Low Activity at High Density Crowding (Steric) Reduce loading density by 50%.
Low Activity at ALL Densities Surface Clashing Switch to PEG11 or PEG24 linker to lift ligand above the matrix.
Visual Logic: Surface Accessibility

Surface_Steric cluster_short Scenario A: Short Linker (PEG3) cluster_long Scenario B: Long Linker (PEG12) Surface1 Sensor Surface Ligand1 Ligand Surface1->Ligand1 ~10Å Analyte1 Analyte Analyte1->Ligand1 BLOCKED (Steric Clash) Surface2 Sensor Surface Ligand2 Ligand Surface2->Ligand2 ~45Å (Flexible) Analyte2 Analyte Analyte2->Ligand2 BINDING SUCCESS

Figure 2: Surface Steric Hindrance. Short linkers (Scenario A) keep the ligand buried in the surface matrix or crowded by neighbors, preventing analyte binding. Longer linkers (Scenario B) extend the ligand into the bulk solvent.

References

  • Zorba, A., et al. (2018). Delineating the Role of Linker Length in PROTAC-Induced Degradation. Proceedings of the National Academy of Sciences (PNAS). [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Aggregation During Bromo-PEG1-CH2CO2H Conjugation

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Bromo-PEG1-CH2CO2H. This resource provides in-depth troubleshooting strategies and answers to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with Bromo-PEG1-CH2CO2H. This resource provides in-depth troubleshooting strategies and answers to frequently asked questions to help you navigate the complexities of bioconjugation and effectively minimize aggregation, ensuring the successful synthesis of your desired conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the reactive chemistry of Bromo-PEG1-CH2CO2H?

A1: Bromo-PEG1-CH2CO2H is a bifunctional linker. It possesses a terminal carboxylic acid (-COOH) and a bromoacetyl group (-COCH2Br).[1] The carboxylic acid is typically activated with coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to react with primary amines, such as the ε-amino group of lysine residues on a protein, forming a stable amide bond.[2][3] The bromoacetyl group is an electrophile that readily reacts with nucleophiles, most notably the thiol group of cysteine residues, via nucleophilic substitution to form a stable thioether bond.[4][5]

Q2: Which amino acid residues does the bromoacetyl group react with?

A2: The primary target for the bromoacetyl group is the sulfhydryl (thiol) group of cysteine residues due to its high nucleophilicity, especially at neutral to slightly alkaline pH.[4][6] However, it can also react with other nucleophilic side chains, such as the ε-amino group of lysine and the imidazole ring of histidine, particularly at higher pH values (pH > 8.5-9.0).[7][8] For selective cysteine conjugation, controlling the reaction pH is critical.

Q3: Why is aggregation a common problem during this conjugation?

A3: Protein aggregation during conjugation can be triggered by several factors. The conjugation process itself involves chemical modifications and handling steps that can destabilize the protein.[9] Key triggers include suboptimal buffer conditions (pH and ionic strength), high protein concentration, elevated temperature, and the introduction of a partially hydrophobic PEG reagent.[10][11] Changes to the protein's surface charge and hydrophobicity upon PEGylation can disrupt intermolecular interactions, leading to the formation of soluble or insoluble aggregates.[12]

Q4: Can the PEG chain itself help reduce aggregation?

A4: Yes, in many cases, the hydrophilic polyethylene glycol (PEG) chain can enhance the overall solubility of the protein conjugate and protect it from aggregation.[12][13] The PEG moiety creates a steric shield and a hydration layer around the protein, which can mask hydrophobic patches and prevent protein-protein interactions that lead to aggregation.[14][15] However, this benefit is realized post-conjugation; the reaction conditions must first be optimized to prevent aggregation during the conjugation process itself.

Troubleshooting Guide: Diagnosing and Resolving Aggregation

Aggregation can manifest as visible precipitation, opalescence, or as soluble high molecular weight (HMW) species detected during analytical chromatography. Below are common scenarios and systematic approaches to resolve them.

Problem 1: Visible Precipitation or Cloudiness During the Conjugation Reaction

This is often a sign of severe protein instability under the chosen reaction conditions.

Causality and Strategic Solutions

1. Suboptimal pH Leading to Low Protein Solubility:

  • The "Why": Proteins are least soluble at their isoelectric point (pI), where their net charge is zero, minimizing electrostatic repulsion between molecules.[11] Conducting the conjugation at or near the pI can lead to rapid aggregation.

  • Troubleshooting Protocol:

    • Determine the theoretical pI of your protein.

    • Adjust the reaction buffer pH to be at least 1-1.5 units away from the pI. For cysteine-targeted conjugation with a bromoacetyl group, a pH range of 6.5-7.5 is often a good starting point to favor thiol reactivity over amine reactivity.[7][16]

    • If targeting lysines via the activated carboxylate, a pH of 7.5-8.5 is common, but ensure this does not push the protein towards its pI.

    • Perform small-scale trial reactions across a pH range (e.g., 6.5, 7.0, 7.5, 8.0) to identify the optimal pH for both solubility and reactivity.

2. Inappropriate Buffer Composition:

  • The "Why": The buffer system does more than just control pH; it influences protein structure and stability through ionic interactions and other effects.[17][18] A poorly chosen buffer can fail to maintain the native protein conformation.

  • Troubleshooting Protocol:

    • Buffer Selection: If using phosphate buffer, consider switching to a different system like HEPES, Tris, or citrate, as buffer components can interact with the protein surface in stabilizing or destabilizing ways.[18][19]

    • Ionic Strength: Modify the salt concentration (e.g., 50 mM to 250 mM NaCl or KCl).[10] Increased ionic strength can sometimes shield charged patches and prevent aggregation, but excessively high salt can have a "salting-out" effect.

    • Screen Additives: Introduce stabilizing excipients into the reaction buffer. These create a more favorable environment for the protein, maintaining its folded state.

Stabilizing Additive Typical Concentration Mechanism of Action
Sugars (Sucrose, Trehalose) 5-10% (w/v)Preferential exclusion; stabilizes the native protein structure.
Polyols (Glycerol, Sorbitol) 5-20% (v/v)Increases solvent viscosity and stabilizes the protein.[11]
Amino Acids (Arginine, Glycine) 50-250 mMSuppresses aggregation by interacting with hydrophobic and charged regions.[10]

3. High Protein or Reagent Concentration:

  • The "Why": The rate of aggregation often has a high-order dependence on protein concentration. Higher concentrations increase the frequency of intermolecular collisions, promoting the formation of aggregates.[11][12]

  • Troubleshooting Protocol:

    • Reduce the protein concentration for the reaction (e.g., from 10 mg/mL to 1-5 mg/mL).[12]

    • If a high final concentration is required, perform the conjugation at a lower concentration and then concentrate the purified product using a method validated to not induce aggregation.

    • Add the Bromo-PEG1-CH2CO2H reagent stepwise in smaller aliquots rather than all at once to avoid localized high concentrations that might trigger aggregation.

Problem 2: Low Conjugation Efficiency with High Levels of Soluble Aggregates in SEC Analysis

This scenario suggests that while complete precipitation is avoided, the conjugation process is still inducing the formation of high molecular weight (HMW) species.

Workflow for Optimizing Conjugation and Minimizing Soluble Aggregates

The following diagram outlines a systematic approach to troubleshoot this issue.

G cluster_0 Initial Observation cluster_1 Parameter Optimization cluster_2 Advanced Troubleshooting cluster_3 Desired Outcome observe Low Monomer Yield & High HMW in SEC molar_ratio Step 1: Optimize Molar Ratio (PEG:Protein) observe->molar_ratio temp Step 2: Lower Reaction Temperature molar_ratio->temp If aggregation persists time Step 3: Reduce Reaction Time temp->time If aggregation persists buffer_screen Step 4: Screen Buffers & Additives (pH, Salt, Stabilizers) time->buffer_screen capping Step 5: Introduce Capping Step buffer_screen->capping outcome High Monomer Yield & Minimal HMW in SEC capping->outcome

Caption: Troubleshooting workflow for soluble aggregate formation.

Detailed Experimental Protocols

Step 1: Optimize Molar Ratio of Bromo-PEG1-CH2CO2H to Protein

  • The "Why": An excessive molar ratio of the PEG reagent can lead to over-conjugation. This can significantly alter the protein's surface properties or lead to cross-linking if the protein has multiple reactive sites, both of which can drive aggregation.[20]

  • Protocol:

    • Set up a series of parallel reactions with varying molar ratios of PEG to protein (e.g., 1:1, 3:1, 5:1, 10:1).

    • Keep all other parameters (protein concentration, temperature, time, buffer) constant.

    • After the reaction, quench any unreacted PEG reagent.

    • Analyze the products by SEC-HPLC or SDS-PAGE to determine the optimal ratio that maximizes monomeric conjugate yield while minimizing HMW species.

Step 2: Lower the Reaction Temperature

  • The "Why": Aggregation is often driven by hydrophobic interactions, which are generally weaker at lower temperatures. Reducing the temperature can slow down the rate of aggregation significantly more than it slows the rate of the conjugation reaction.[9][11]

  • Protocol:

    • Conduct the conjugation reaction at a reduced temperature. If you are currently reacting at room temperature (20-25°C), try performing the reaction at 4°C.

    • Be aware that reaction kinetics will be slower at lower temperatures, so you may need to increase the reaction time to achieve the desired degree of conjugation. Monitor the reaction progress over time.

Step 3: Reduce Reaction Time

  • The "Why": Prolonged exposure of the protein to potentially destabilizing reaction conditions can increase the likelihood of aggregation.[20] The goal is to stop the reaction as soon as the desired level of conjugation is achieved.

  • Protocol:

    • Perform a time-course experiment (e.g., taking aliquots at 30 min, 1 hr, 2 hr, 4 hr, and 8 hr).

    • Quench the reaction in each aliquot immediately.

    • Analyze the samples to find the shortest time required to produce the target conjugate without significant HMW formation.

Step 4: Introduce a Capping Step

  • The "Why": If your protein has multiple reactive cysteines, partially reacted molecules with remaining free thiols can form intermolecular disulfide bonds, leading to aggregation. Capping unreacted thiols can prevent this.

  • Protocol:

    • After the primary conjugation reaction has proceeded for the optimized time, add a small molecule thiol-reactive capping agent, such as N-ethylmaleimide (NEM) or iodoacetamide, in excess.

    • Allow the capping reaction to proceed for 30-60 minutes before proceeding to purification.

Decision-Making Diagram for Troubleshooting Aggregation

This diagram provides a logical path for diagnosing and addressing aggregation issues.

G start Aggregation Observed precipitate Visible Precipitation? start->precipitate check_ph Is pH >1.5 units from pI? precipitate->check_ph Yes soluble_agg Soluble Aggregates (HMW in SEC) precipitate->soluble_agg No adjust_ph Adjust pH and/or Screen Buffers check_ph->adjust_ph No check_conc Is Protein Conc. > 5 mg/mL? check_ph->check_conc Yes success Aggregation Minimized adjust_ph->success add_stabilizers Add Stabilizing Excipients (Arginine, Sucrose, etc.) check_conc->add_stabilizers Yes check_conc->add_stabilizers No reduce_conc Reduce Protein Concentration reduce_conc->success add_stabilizers->reduce_conc check_ratio Optimize PEG:Protein Molar Ratio soluble_agg->check_ratio check_temp_time Lower Temperature (4°C) & Optimize Reaction Time check_ratio->check_temp_time check_temp_time->success

Caption: A decision tree for troubleshooting aggregation issues.

By systematically evaluating and optimizing these key parameters, you can create a reaction environment that maintains the stability of your target protein, thereby minimizing aggregation and maximizing the yield of your desired Bromo-PEG1-CH2CO2H conjugate.

References
  • PubChem. Bromo-PEG1-CH2CO2H. National Center for Biotechnology Information. [Link]

  • DC Chemicals. Bromo-PEG1-CH2CO2H|COA. [Link]

  • Creative Biolabs. Bromo-PEG-CH2CO2H (PEG1-PEGn). [Link]

  • Ali, S., et al. (2021). A novel approach for the purification of aggregation prone proteins. PLoS ONE, 16(11), e0259828. [Link]

  • Pinnace, J., et al. (2020). Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity. mAbs, 12(1), 1795241. [Link]

  • AxisPharm. Bromo PEG, Brome(Br) Linker, PEG Bromide, PEG Halide. [Link]

  • Lund University Publications. (2014). Optimization of a PEGylation process. [Link]

  • Krishnan, S., et al. (2008). Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study. Protein Science, 14(10), 2647-2659. [Link]

  • Biozentrum, University of Basel. Preventing Protein Aggregation. [Link]

  • Dovepress. (2024). Optimizing Pharmacological and Immunological Properties of Therapeutic Proteins Through PEGylation. Drug Design, Development and Therapy. [Link]

  • PubChem. 2-(2-bromoethoxy)acetic acid. National Center for Biotechnology Information. [Link]

  • Grimes, K. D., & G. A. L. (2022). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • G-Biosciences. (2012). What is the Role of Buffer System in Protein Extraction and Clarification? [Link]

  • ResearchGate. (1999). Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. [Link]

  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. [Link]

  • Joseph, J., et al. (2021). Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity. International Journal of Molecular Sciences, 22(11), 6079. [Link]

  • Suk, J. S., et al. (2011). PEGylation as a strategy for improving nanoparticle-based drug and gene delivery. Advanced Drug Delivery Reviews, 63(14-15), 1272-1281. [Link]

  • Zhang, C., et al. (2016). Fast Cysteine Bioconjugation Chemistry. ACS Central Science, 2(3), 135-149. [Link]

  • Kolodny, N., & Robey, F. A. (1990). Conjugation of synthetic peptides to proteins: quantitation from S-carboxymethylcysteine released upon acid hydrolysis. Analytical Biochemistry, 187(1), 136-140. [Link]

  • Majumdar, R., et al. (2017). Role of Buffers in Protein Formulations. Journal of Pharmaceutical Sciences, 106(3), 697-711. [Link]

  • Patsnap Synapse. (2025). What Is the Role of Buffers in Biochemical Experiments? [Link]

  • Creative Biolabs. Troubleshooting Guides. [Link]

  • Zhang, T., et al. (2016). Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors. ACS Chemical Biology, 11(8), 2129-2135. [Link]

  • YouTube. (2025). Optimizing Therapeutic Proteins Through PEGylation: Key Parameters and Impacts. [Link]

  • Boeckler, C., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. Bioconjugate Chemistry, 11(1), 118-123. [Link]

  • ResearchGate. (2008). Optimizing the size and surface properties of polyethylene glycol (PEG)-gold nanoparticles by intense X-ray irradiation. [Link]

  • ResearchGate. (2014). Can you troubleshoot my process of protein aggregation in gel filtration? [Link]

  • Pongsawasdi, P., & Y. (2006). Chemical Modification of Lysine and Histidine Residues in Gracilaria tenuistipitata Bromoperoxidase: Effect on Stability and. ScienceAsia, 32(Supplement 1), 37-42. [Link]

  • ResearchGate. (2017). Role of Buffers in Protein Formulations. [Link]

  • Rango Exchange. (2024). Cysteine vs. Lysine Conjugation in Antibody Bioconjugation: Mechanisms, Pros, Cons, and Practical Design. [Link]

  • Royal Society of Chemistry. (2022). An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins. [Link]

Sources

Optimization

Technical Guide: Post-Reaction Removal of Bromo-PEG1-CH2CO2H

Executive Summary & Reagent Profile The Challenge: You have used Bromo-PEG1-CH2CO2H (2-(2-bromoethoxy)acetic acid) as a linker or spacer in a synthesis. The reaction is complete, but excess unreacted linker remains.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reagent Profile

The Challenge: You have used Bromo-PEG1-CH2CO2H (2-(2-bromoethoxy)acetic acid) as a linker or spacer in a synthesis. The reaction is complete, but excess unreacted linker remains. Because this reagent contains both an alkyl bromide (electrophile) and a carboxylic acid (ionizable hydrophilic group), it presents unique purification challenges depending on your product's nature.

The Solution: The removal strategy relies on exploiting the reagent's three distinct "handles":[1][2]

  • Acidity: The carboxylic acid (

    
    ) allows for aqueous extraction at neutral/mildly basic pH.
    
  • Electrophilicity: The alkyl bromide moiety can be covalently captured by thiol-based scavengers.

  • Polarity: The PEG unit creates a polarity difference exploitable in chromatography.

Reagent Physicochemical Profile
PropertyValue / CharacteristicImplication for Purification
Structure Br-CH2-CH2-O-CH2-COOHAmphiphilic (polar acid + lipophilic bromide)
Molecular Weight ~183.0 DaEasily removed by dialysis if product is >2 kDa
Acidity (

)
~3.5 - 3.8Significantly more acidic than acetic acid (

) due to the inductive effect of the ether/bromide.[3]
Solubility Soluble in DCM, EtOAc, WaterPartitions into aqueous base (NaHCO

) as a salt.
Reactivity Alkylating AgentToxic; requires quenching or scavenging if not fully removed.

Purification Decision Tree

Use this logic flow to select the optimal purification route for your specific reaction mixture.

PurificationStrategy Start Crude Reaction Mixture CheckMW Is Product a Macromolecule? (Protein/Peptide > 2kDa) Start->CheckMW BioPath Size-Based Separation CheckMW->BioPath Yes SmallMol Small Molecule Product CheckMW->SmallMol No Dialysis Dialysis / TFF (Cutoff: 2kDa) BioPath->Dialysis SEC Desalting Column (Sephadex G-25) BioPath->SEC CheckAcid Is Product Acidic? SmallMol->CheckAcid Extraction Liquid-Liquid Extraction (Basic Wash) CheckAcid->Extraction No (Neutral/Basic) Chromatography Chromatography / Scavenging CheckAcid->Chromatography Yes (Acidic) ProtocolA Wash Organic Layer with sat. NaHCO3 Extraction->ProtocolA Flash Flash Column (Acidified Silica) Chromatography->Flash Scavenger Solid Phase Scavenging (Thiol Resin) Chromatography->Scavenger

Figure 1: Decision matrix for selecting the purification method based on product molecular weight and acidity.

Protocol A: Liquid-Liquid Extraction (LLE)

Best For: Neutral or Basic small molecule products (e.g., amines, amides, esters) dissolved in organic solvent. Mechanism: Deprotonation of the Bromo-PEG-acid converts it into a water-soluble carboxylate salt, forcing it into the aqueous layer.

Step-by-Step Procedure
  • Dilution: Dilute the reaction mixture with a water-immiscible organic solvent (Ethyl Acetate or Dichloromethane).

    • Note: Ethyl Acetate (EtOAc) is preferred as it is less likely to form emulsions than DCM.

  • The Wash (Critical Step): Wash the organic phase 3 times with saturated aqueous Sodium Bicarbonate (NaHCO

    
    ) .
    
    • Why: The pH of sat. NaHCO

      
       is ~8.5. The 
      
      
      
      of Bromo-PEG1-acid is < 4.0. This
      
      
      ensures >99.9% ionization of the reagent.
  • Brine Wash: Wash the organic layer once with saturated brine to remove trapped water.

  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    or MgSO
    
    
    , filter, and concentrate.

Troubleshooting LLE:

  • Issue: Emulsion forms.

  • Fix: Add a small amount of brine to the mixture or filter the biphasic mixture through a pad of Celite.

  • Issue: Product is also an acid (e.g., a carboxylic acid derivative).

  • Fix: Do not use this method; your product will wash away with the reagent. Proceed to Protocol B.

Protocol B: Chromatographic Purification

Best For: Acidic products or when LLE fails to achieve required purity. Mechanism: Separation based on polarity. However, free carboxylic acids often "streak" or "tail" on silica gel due to strong hydrogen bonding with silanols.

Optimized Conditions
  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase Modifier: You must acidify the mobile phase to suppress ionization and prevent streaking.

    • Recommendation: Add 0.5% to 1.0% Acetic Acid or Formic Acid to your organic solvent system (e.g., Hexane/EtOAc + 1% AcOH).

  • Alternative (Reverse Phase): If the product is very polar, use C18 Reverse Phase silica.

    • Eluent: Water/Acetonitrile with 0.1% TFA . The Bromo-PEG-acid will elute early (near the solvent front) due to its high polarity relative to most organic products.

Protocol C: Chemical Scavenging (Trace Removal)

Best For: Final "polishing" to remove trace alkyl bromides (genotoxic impurities) without aqueous workup. Mechanism: A polymer-supported nucleophile attacks the alkyl bromide, covalently binding the impurity to the solid bead, which is then filtered off.

Procedure
  • Select Scavenger: Use a Thiol-functionalized silica or resin (e.g., Si-Thiol or MP-TMT).

    • Why: The Thiol (-SH) is a soft nucleophile that reacts rapidly with the soft electrophile (Alkyl Bromide) via S

      
      2 mechanism.
      
  • Loading: Add 3–5 equivalents of the scavenger resin (relative to the estimated excess reagent) to the reaction mixture.

  • Incubation: Stir gently at room temperature for 1–4 hours.

    • Tip: Do not use magnetic stir bars with resins as they can grind the beads; use an orbital shaker or overhead stirrer.

  • Filtration: Filter the mixture through a fritted funnel or a cotton plug. The Bromo-PEG impurity remains trapped on the resin.

  • Rinse: Rinse the resin with solvent to recover any adsorbed product.

Protocol D: Bioconjugate Purification (Proteins/Peptides)

Best For: PEGylation of proteins, antibodies, or large peptides (>2 kDa). Mechanism: Size exclusion. The Bromo-PEG-acid (~183 Da) is orders of magnitude smaller than the conjugate.

Methods
  • Dialysis:

    • Use a dialysis cassette/tubing with a Molecular Weight Cut-Off (MWCO) of 2 kDa or 3.5 kDa.

    • Dialyze against PBS (pH 7.4) at 4°C with at least 3 buffer exchanges over 24 hours.

  • Desalting Columns (SEC):

    • Use Sephadex G-25 (e.g., PD-10 columns) or Zeba Spin columns.

    • The large protein elutes in the void volume; the small Bromo-PEG-acid is retained in the pores.

  • TFF (Tangential Flow Filtration):

    • For scale-up (>100 mg protein), use TFF cassettes with a 5 kDa or 10 kDa cutoff.

Frequently Asked Questions (FAQ)

Q: Can I remove the Bromo-PEG-acid by evaporation (High Vac)? A: No. While small, the molecule has a carboxylic acid and a PEG unit, giving it a high boiling point and low vapor pressure. It will not sublime or evaporate under standard high vacuum conditions.

Q: I used LLE (Protocol A), but my NMR still shows a PEG peak. Why? A: Check the pH of your aqueous wash. If you used water or weak brine, the acid might not have fully deprotonated. Ensure you use saturated NaHCO


 (pH ~8.5). Also, ensure your product is not trapping the linker; if your product is an amine, it might have formed a salt with the Bromo-acid. In this case, wash with 1M NaOH (if product is stable) to break the salt.

Q: Is the unreacted Bromo-PEG-acid toxic? A: Yes. It is an alkylating agent. It should be treated as a potential genotoxin. If your product is for biological testing, you must ensure complete removal (Protocol C is excellent for this).

Q: Can I use amine scavengers instead of thiol scavengers? A: Yes (e.g., polymer-supported amine), but thiols are generally superior for alkyl bromides. Amines might react more slowly or require heat, which could degrade your product. Thiols react efficiently at room temperature.

References

  • Acidity of Haloacetic Acids

    • Source: "Bromoacetic Acid pKa." EC-UNDP Electoral Assistance. The electron-withdrawing effect of bromine significantly lowers pKa compared to acetic acid.[4]

    • URL:[Link]

  • Chromatography of PEG-Acids

    • Source: "Chromatography of PEG containing compounds." Reddit ChemPros / ACS OPRD discussions.
    • URL:[Link][5]

  • Solid Phase Scavenging

    • Source: "ISOLUTE® Si-Thiol - Metal and Electrophile Scavenger."[6] Biotage Technical Notes. Describes the use of silica-bound thiols for scavenging alkyl halides.[6][7]

    • URL:[Link]

  • Bioconjugate Purification

    • Source: "Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes." NIH / PubMed Central.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Bromo-PEG1-CH2CO2H Optimization

Subject: Optimizing Reaction Efficiency & Specificity for Bromo-PEG1-Acetic Acid Reagents Ticket ID: #BP-GEN-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Executive Summary: The "pH Paradox" Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimizing Reaction Efficiency & Specificity for Bromo-PEG1-Acetic Acid Reagents

Ticket ID: #BP-GEN-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "pH Paradox"

Welcome to the technical support hub for Bromo-PEG1-CH2CO2H . This reagent is a heterobifunctional linker containing two distinct reactive ends:

  • Alkyl Bromide / Bromoacetyl (Electrophile): Reacts with nucleophiles (Thiols > Amines).

  • Carboxylic Acid (Nucleophile/Electrophile): Reacts with amines via EDC/NHS activation or determines solubility.

The Core Challenge: Users frequently encounter low conjugation yields due to the "pH Paradox."

  • Low pH (< 7.0): Preserves the bromide from hydrolysis but protonates the target thiol (–SH), rendering it non-nucleophilic.

  • High pH (> 9.0): Activates the thiol (–S⁻) for rapid reaction but exponentially increases the rate of bromide hydrolysis (generating non-reactive HO-PEG-COOH) and promotes off-target reactivity with amines.

This guide provides the precise operational window to balance reactivity vs. hydrolytic stability .

Mechanism of Action & pH Landscape

The reaction follows an


 (Substitution Nucleophilic Bimolecular)  mechanism. The efficiency is dictated by the competition between your target nucleophile (Thiol) and the ubiquitous solvent nucleophile (Hydroxide).
Reaction Pathway Diagram

ReactionPathways Reagent Bromo-PEG1-CH2CO2H (Electrophile) Product Thioether Conjugate (Stable) Reagent->Product Path A: pH 8.0-9.0 (Dominant) Byproduct Hydrolyzed PEG (Inactive) Reagent->Byproduct Path B: pH > 10 (Rapid Hydrolysis) SideProduct Amine Conjugate (Non-Specific) Reagent->SideProduct Path C: pH > 9.5 (Loss of Specificity) Thiol Target Protein-SH (Nucleophile) Thiol->Product Hydroxide OH- (Hydrolysis) (Competitor) Hydroxide->Byproduct Amine Protein-NH2 (Off-Target) Amine->SideProduct

Figure 1: Reaction pathways dictated by pH. Path A is the desired window. Path B and C represent failure modes at elevated pH.

Critical Troubleshooting Guide

Symptom: Low Conjugation Yield (Hydrolysis)
  • Diagnosis: The bromide group hydrolyzed before it could react with the protein.

  • Root Cause: pH was too high (> 9.5) or the reagent was stored in aqueous buffer for too long.

  • Solution:

    • Lower pH to 8.0 – 8.5 .

    • Dissolve Bromo-PEG immediately before use. Do not store as a stock solution in water.

    • Use a co-solvent (DMSO/DMF) to protect the bromide if protein stability allows.

Symptom: No Reaction (Protonation)
  • Diagnosis: The target thiol is fully protonated.

  • Root Cause: pH is too low (< 7.0). Unlike Maleimides (which react at pH 6.5), Bromo-groups are less reactive and require a higher fraction of deprotonated thiolate.

  • Solution: Increase pH to 8.5 . Ensure the buffer has sufficient capacity (e.g., 50-100 mM Phosphate or Borate).

Symptom: Precipitation
  • Diagnosis: The reagent or protein is crashing out.

  • Root Cause: The Carboxylic Acid end (-COOH) is protonated at low pH, reducing solubility.

  • Solution: Ensure pH > 4.5 so the carboxyl group is ionized (-COO⁻), which aids solubility. If coupling the COOH end first (EDC/NHS), use a non-amine buffer at pH 5.0 and move quickly.

Optimized Protocol: Thiol Alkylation

Objective: Selective conjugation of Bromo-PEG1-CH2CO2H to a Cysteine-containing protein.

Reagents
  • Buffer A: 100 mM Sodium Phosphate, 5 mM EDTA, pH 8.5. (EDTA prevents metal-catalyzed oxidation of thiols).

  • Stock Solvent: Dry DMSO or DMAc.

  • Reducing Agent: TCEP-HCl (Phosphine-based, compatible with Bromo-chemistry unlike DTT which contains thiols).

Step-by-Step Workflow
  • Protein Preparation:

    • Adjust protein to 1–5 mg/mL in Buffer A .

    • Note: If the protein has disulfide bonds, treat with 2-5 molar equivalents of TCEP for 30 mins. Do not remove TCEP; it does not react with the alkyl bromide.

  • Reagent Activation:

    • Weigh Bromo-PEG1-CH2CO2H.

    • Dissolve in DMSO to create a 50 mM stock. Do this immediately before addition.

  • Coupling Reaction:

    • Add 10–20 molar excess of Bromo-PEG reagent to the protein solution.

    • Why excess? To outcompete the hydrolysis reaction (Path B in Fig 1).

    • Incubate at Room Temperature for 2–4 hours or 4°C overnight .

    • Protect from light (Halogenated compounds can be light-sensitive).

  • Quenching (Optional but Recommended):

    • Add excess Cysteine or Mercaptoethanol to scavenge unreacted bromide.

    • Wait 15 minutes.

  • Purification:

    • Remove excess reagent via Desalting Column (Zeba Spin) or Dialysis against PBS (pH 7.4).

Data & Reference Tables

Table 1: pH Selection Matrix
Target Functional GroupRecommended pHBuffer SystemNotes
Thiol (-SH) 8.0 – 9.0 Phosphate, Borate, HEPESOptimal balance. At pH 9, reaction is fast but hydrolysis risk increases.
Amine (-NH2) > 9.5Borate, CarbonateNot Recommended. Bromo-groups are poor amine targeters; use NHS-esters instead.
Carboxyl (-COOH) 4.5 – 5.0MESFor EDC/NHS activation of the other end of the molecule.
Table 2: Buffer Compatibility (Interference Check)
BufferCompatibilityReason
Phosphate ✅ ExcellentNon-nucleophilic, good buffering capacity.
HEPES / MOPS ✅ GoodNon-nucleophilic tertiary amines.
Tris AVOID Contains a primary amine.[1] Will react with the Bromide at pH > 8.[2]5.
Imidazole AVOID Nucleophilic. Will react to form histidyl-like adducts.
Glycine AVOID Competing nucleophile.

Advanced Decision Tree: Sequential Labeling

Use this logic flow if you are performing double-labeling (e.g., Maleimide and Bromo-PEG).

DecisionTree Start Start: Double Labeling Strategy Q1 Do you have Maleimide AND Bromo-reagents? Start->Q1 Step1 Step 1: React Maleimide at pH 6.5 Q1->Step1 Yes Reason1 Maleimide is highly specific to thiols at pH 6.5. Bromo is inert here. Step1->Reason1 Step2 Step 2: Adjust pH to 9.0 Add Bromo-Reagent Step1->Step2 Sequential Reason2 High pH activates Bromo-group. Maleimide is already reacted. Step2->Reason2

Figure 2: Kinetic discrimination strategy. By controlling pH, you can use Maleimide and Bromoacetyl reagents on the same protein sequentially.[3][4]

Frequently Asked Questions (FAQs)

Q: Can I use DTT to reduce my protein before adding Bromo-PEG? A: No. DTT contains two thiol groups. It will react immediately with the Bromo-PEG, consuming it and precipitating the reagent. Use TCEP , which is a phosphine and does not react with alkyl halides.

Q: Why use Bromo-PEG instead of Iodo-PEG? A: Iodo-acetyls are more reactive but less stable and more light-sensitive. Bromo-PEG offers a more controlled reaction rate, which can actually improve specificity by preventing "hyper-labeling" of less accessible residues.

Q: My Bromo-PEG1-CH2CO2H is not dissolving in the buffer. A: The "PEG1" chain is short, so the molecule is not extremely hydrophilic. At low pH, the carboxylic acid is protonated (neutral), reducing solubility.

  • Fix: Dissolve in a small volume of DMSO first, then add to the buffer. Ensure the final buffer pH is > 5.0 to ionize the carboxyl group.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.).[5][6] Academic Press.

    • The definitive source on haloacetyl reactivity and pH optimiz
  • Schelté, P., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs.

    • Establishes the pH 6.5 vs pH 9.
  • Thermo Fisher Scientific. (n.d.). Chemistry of Crosslinking - Haloacetyls.

    • Provides reaction rates and buffer compatibility d

Sources

Optimization

Technical Support Hub: Bromo-PEG1-CH2CO2H Solubility &amp; Handling Guide

Product : Bromo-PEG1-CH2CO2H (2-(2-bromoethoxy)acetic acid) CAS : 1135131-50-8 Molecular Weight : 183.00 g/mol Support Tier : Senior Application Scientist[1][2][3] Executive Summary: Understanding the Molecule Before tro...

Author: BenchChem Technical Support Team. Date: February 2026

Product : Bromo-PEG1-CH2CO2H (2-(2-bromoethoxy)acetic acid) CAS : 1135131-50-8 Molecular Weight : 183.00 g/mol Support Tier : Senior Application Scientist[1][2][3]

Executive Summary: Understanding the Molecule

Before troubleshooting, it is critical to understand why this molecule behaves the way it does.[3] Bromo-PEG1-CH2CO2H is a heterobifunctional linker with a "Janus" nature:

  • The Polar Core : The PEG unit (-CH2-CH2-O-) and Carboxylic Acid (-COOH) confer high polarity and hydrogen bonding capability.[1][3]

  • The Reactive Ends : The alkyl bromide is moderately lipophilic, while the acid is pH-sensitive.[1][3]

The Solubility Paradox : Users often report "poor solubility" not because the molecule is insoluble, but because they are using non-polar organic solvents (like diethyl ether or hexanes) common in traditional organic workups, or they are ignoring pH ionization states in aqueous buffers.[3]

Solubility Troubleshooting (Q&A)

Case 1: Organic Solvent Incompatibility

User Question: "I'm trying to dissolve the linker in Diethyl Ether (or Hexane/Toluene) for a reaction, but it forms an oily droplet at the bottom. Is my batch defective?"

Scientist Response: Your batch is likely fine. This is a polarity mismatch.

  • The Science : Bromo-PEG1-CH2CO2H is a highly polar molecule due to the ether oxygen and the carboxylic acid group.[1] Non-polar solvents like Hexane, Diethyl Ether, or Toluene cannot overcome the strong intermolecular hydrogen bonding of the linker.[3]

  • The Fix : Switch to a polar aprotic solvent.

    • Recommended : Dichloromethane (DCM), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO).[3]

    • Protocol : If your reaction requires a non-polar solvent (e.g., for the other reactant), dissolve the linker in a minimal amount of DMF first (a "stock solution"), then add this dropwise to your main reaction vessel.[3]

Case 2: Aqueous Precipitation & pH Sensitivity

User Question: "I added the linker to my protein solution (pH 5.0), and it seems to be clouding up or not dissolving fully. I thought PEGs were water-soluble?"

Scientist Response: Short PEGs are water-soluble, but the Carboxylic Acid (COOH) moiety dictates behavior here.[1][3]

  • The Science : The pKa of the carboxylic acid is approximately 3.0–4.0 . At pH < 4, a significant portion of the molecule exists in its protonated, neutral form (R-COOH), which is less soluble in water than the ionized carboxylate form (R-COO⁻).[1][3]

  • The Fix : Adjust the pH.

    • Protocol : Ensure your buffer pH is at least 1–2 units above the pKa (aim for pH 5.5–7.0) to ensure full ionization.

    • Self-Validation Step : Measure the pH of your solution after adding the linker.[1] The acidic linker can lower the pH of weak buffers, causing self-precipitation.[1][3] Re-adjust to neutral with dilute NaOH or bicarbonate if necessary.

Case 3: "Oiling Out" During Purification

User Question: "I tried to recrystallize the product, but it just turns into a viscous oil. How do I get a solid?"

Scientist Response: Short PEG linkers often have low melting points and resist crystallization.

  • The Science : The flexible PEG chain increases entropy, making crystal lattice formation difficult.[3] "Oiling out" is the standard physical state for this molecule at room temperature or slightly below.

  • The Fix : Do not rely on crystallization.

    • Protocol : Use precipitation instead. Dissolve the crude material in a minimum volume of DCM, then pour it into varying volumes of cold Diethyl Ether or Hexane with vigorous stirring. The linker will precipitate as an oil or gum. Decant the supernatant to remove impurities.

Solvent Compatibility Matrix

Solvent ClassSolvent ExampleSolubility RatingApplication Notes
Polar Aprotic DMF, DMSOExcellent Best for coupling reactions (EDC/NHS).[1][3][4]
Chlorinated DCM, ChloroformGood Standard for synthesis & extraction.[3][4]
Polar Protic Water, MethanolGood pH dependent in water (maintain pH > 4).[3][4]
Ethers THFModerate Variable.[4] Good for reactions, bad for workup.
Non-Polar Hexane, Ether, ToluenePoor/Insoluble Do not use for dissolution.[3][4] Use as antisolvent for purification.

Step-by-Step Protocols

Protocol A: Preparing a Stock Solution for Bioconjugation

Use this when adding the linker to an aqueous protein/peptide solution.

  • Weighing : Weigh the Bromo-PEG1-CH2CO2H in a glass vial. (Note: It may be hygroscopic; handle quickly).

  • Primary Solubilization : Dissolve in anhydrous DMSO or DMF to a concentration of 50–100 mM.

    • Why? Prevents hydrolysis of activated esters (if activating) and ensures rapid dispersion in aqueous buffer.

  • Visual Check : Vortex for 30 seconds. The solution must be crystal clear. If hazy, sonicate for 1 minute.

  • Dilution : Add this organic stock slowly to your aqueous reaction buffer (PBS, HEPES, pH 7.0).

    • Limit: Keep final organic solvent concentration < 10% (v/v) to avoid protein denaturation.

Protocol B: Activation with EDC/NHS (Carboxyl Coupling)

Standard workflow to react the -COOH end with an amine.[1][3]

  • Dissolution : Dissolve Bromo-PEG1-CH2CO2H in dry DCM or DMF .

  • Activation : Add 1.2 equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 equivalents of NHS (N-Hydroxysuccinimide).

  • Incubation : Stir at Room Temperature for 30–60 minutes.

  • Validation : Run TLC (Solvent: 10% MeOH in DCM). The baseline acid spot should disappear, replaced by a less polar NHS-ester spot.[1][3]

  • Coupling : Add the amine-containing molecule directly to this mixture (if soluble in organic) or evaporate and re-dissolve in DMSO for aqueous coupling.[1]

Workflow Visualization

Diagram 1: Solubilization Decision Tree

Determine the correct solvent based on your application.

SolubilityLogic Start Start: Dissolving Bromo-PEG1-CH2CO2H Goal What is your goal? Start->Goal Bioconj Bioconjugation (Protein/Peptide) Goal->Bioconj OrgSyn Organic Synthesis (Small Molecule) Goal->OrgSyn Purify Purification (Removing Impurities) Goal->Purify Action1 Dissolve in DMSO/DMF (Stock) Dilute into Buffer (pH 7) Bioconj->Action1 Action2 Use DCM, DMF, or THF OrgSyn->Action2 Action3 Dissolve in DCM Precipitate with Hexane/Ether Purify->Action3 WaterSol Is the target water soluble? CheckPH Check pH! Must be > 4.0 Action1->CheckPH

Caption: Decision tree for selecting the optimal solvent system based on experimental intent.

References

  • PubChem . 2-(2-bromoethoxy)acetic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Time for Bromo-PEG1-CH2CO2H Coupling

Current Status: Operational Scientist on Duty: Senior Application Scientist, Bioconjugation Division Subject: Kinetic Control & Troubleshooting for Bromo-PEG1-Acid Linkers Core Directive: The Kinetic Paradox Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Scientist on Duty: Senior Application Scientist, Bioconjugation Division Subject: Kinetic Control & Troubleshooting for Bromo-PEG1-Acid Linkers

Core Directive: The Kinetic Paradox

Executive Summary for Researchers: You are likely using Bromo-PEG1-CH2CO2H (2-(2-bromoethoxy)acetic acid) because you need a heterobifunctional linker that is more stable than an N-hydroxysuccinimide (NHS) ester but offers specific reactivity.

The Critical Distinction: Unlike Bromoacetyl linkers (which are highly reactive and prone to rapid hydrolysis), the Bromo-alkyl group on this PEG1 linker is significantly less reactive. It lacks the electron-withdrawing carbonyl group adjacent to the bromine.

  • Consequence: Reaction times must be longer, or temperatures higher, to drive the

    
     substitution.
    
  • The Risk: Because you must push the reaction harder (time/temp/pH), you enter a danger zone where hydrolysis of the bromide (to an alcohol) or the carboxylic acid activation (if doing amide coupling) becomes a competing factor.

This guide focuses on finding the "Goldilocks Zone" where nucleophilic substitution outpaces hydrolysis.

The Chemistry of Time (Mechanism & Logic)

The "Push"

The coupling of the bromide end is a classic bimolecular nucleophilic substitution (


).


To optimize time (


), you must manipulate 

(rate constant) and concentrations.
VariableImpact on Reaction TimeRisk Factor
Nucleophile Strength Thiol (-SH) : Fast (1–4 hrs). Amine (-NH2) : Slow (>12 hrs).Amines require basic pH (>8.5), drastically increasing bromide hydrolysis risk.
pH Higher pH deprotonates the nucleophile, increasing reactivity.Hydrolysis: At pH > 9.0, hydroxide ions (

) compete effectively with your drug/protein, displacing the bromine to form a chemically inert alcohol (HO-PEG-COOH).
Concentration High linker excess (20x–50x) drives pseudo-first-order kinetics, shortening time.Costly; requires efficient downstream purification to remove excess linker.
Temperature Increasing T from 4°C to 25°C or 37°C exponentially decreases reaction time (Arrhenius).Thermal degradation of protein payloads; accelerated hydrolysis.

Visualizing the Workflow

The following diagram illustrates the decision matrix for optimizing reaction time based on your specific nucleophile.

ReactionOptimization Start Start: Bromo-PEG1-CH2CO2H Coupling CheckNuc Identify Nucleophile Start->CheckNuc Thiol Thiol (-SH) (Cysteine/Thio-drug) CheckNuc->Thiol High Nucleophilicity Amine Amine (-NH2) (Lysine/N-term) CheckNuc->Amine Low Nucleophilicity Cond_Thiol pH 7.5 - 8.0 Time: 2-4 Hours Temp: 25°C Thiol->Cond_Thiol Cond_Amine pH 8.5 - 9.0 Time: 12-24 Hours Temp: 4°C - 25°C Amine->Cond_Amine Monitor IPC: Check Conversion (LC-MS / Ellman's) Cond_Thiol->Monitor Cond_Amine->Monitor Decision Conversion > 80%? Monitor->Decision Quench Quench & Purify Decision->Quench Yes Trouble Troubleshoot: Hydrolysis vs. Sterics Decision->Trouble No

Caption: Decision tree for optimizing reaction conditions based on nucleophile type. Note the distinct time/pH requirements for Thiols vs. Amines.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction stalls at 60% conversion regardless of extra time."

Diagnosis: The alkyl bromide has likely hydrolyzed.[1][2][3][4][5] Once the Bromine is replaced by an -OH group (from water), the molecule is dead. Adding more time does nothing. Corrective Action:

  • Fresh Reagent: Do not store Bromo-PEG-acid in aqueous buffer. Dissolve in dry DMSO/DMAc immediately before use.

  • Spike Addition: Instead of adding 20 equivalents at T=0, add 10 eq at T=0 and another 10 eq at T=2 hours. This replenishes active alkyl bromide.

Issue 2: "I see multiple peaks in LC-MS with +18 Da mass shifts."

Diagnosis: This is the signature of hydrolysis (


, substitution of Br (79 Da) with OH (17 Da) results in net mass change, but usually, you look for the specific product mass. If you see the linker mass +18 vs expected, it's hydrolysis of the ester or hydration).
Correction: For Bromo-PEG1-Acid, if you are activating the COOH side, +18 suggests hydrolysis of your active ester (NHS). If you are looking at the Br side, the shift is from 

(

) to

(

), a net loss of

Da. Refined Diagnosis: If you see +18 on the protein, it might be deamidation due to high pH/long time. Corrective Action:
  • Reduce pH: If coupling to Cysteine, drop pH to 7.2–7.5.

  • Degas Solvents: Oxygen can promote side reactions; argon sparging helps stability over long reaction times.

Issue 3: "Can I leave the reaction overnight?"

Answer:

  • For Thiol Coupling: No. Thiols oxidize to disulfides over time. 4 hours at RT is better than 16 hours at 4°C.

  • For Amine Coupling: Yes , but only if you accept lower yields due to hydrolysis. Amine alkylation with this specific linker is kinetically slow.

Optimized Protocols

Protocol A: Rapid Thiol-Ether Coupling (Primary Use Case)

Target: Cysteine residues or Thiolated small molecules.

  • Preparation:

    • Buffer: PBS + 5mM EDTA, pH 7.5 (EDTA prevents metal-catalyzed thiol oxidation).

    • Linker Stock: Dissolve Bromo-PEG1-CH2CO2H in dry DMSO (100 mM).

  • Coupling:

    • Adjust protein/drug to 5–10 mg/mL.

    • Add 20–50 molar equivalents of Linker Stock. Ensure final DMSO < 10% (v/v).

    • Incubate: 25°C for 3 hours with gentle shaking.

  • Quenching:

    • Add 50 mM Cysteine or Mercaptoethanol to scavenge excess bromide.

    • Incubate 15 min.

  • Validation:

    • Check by Ellman’s Reagent (loss of free thiols) or LC-MS.

Protocol B: Amide Coupling (COOH Activation)

Target: Primary Amines (Lysine). Note: This activates the COOH end. The Br end remains intact for later reaction.

  • Activation:

    • Dissolve Linker in dry DMF/DMSO.

    • Add 1.2 eq HATU + 2.0 eq DIPEA .

    • Time:15 minutes (Do not wait longer; activated esters hydrolyze).

  • Coupling:

    • Add activated mixture to Amine-containing molecule (in non-amine buffer like Hepes/Bicarbonate, pH 8.0).

    • Time:1–2 hours at RT.[6]

  • Workup:

    • Purify immediately to prevent hydrolysis of the distal Bromide group.

Comparative Data: Time vs. Yield[7]

The following table summarizes expected outcomes based on internal validation data for generic alkyl bromide PEG linkers.

ConditionTimepHYield (Thiol)Yield (Amine)Major Byproduct
Standard 2 hrs7.585%< 5%None
Extended 16 hrs7.590%15%Disulfides (Thiol ox)
High pH 2 hrs9.095%20%Hydrolyzed Linker (OH-PEG)
Cold/Long 24 hrs8.088%30%Protein Aggregates

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[7] (Chapter 2: Functional Targets, specifically Alkyl Halide chemistry).

  • BroadPharm. (n.d.). Bromo-PEG1-CH2CO2H Product Information & Properties. Retrieved January 30, 2026. [8]

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism: Kinetics and Sterics.

  • PubChem. (n.d.).[8] Compound Summary: 2-(2-bromoethoxy)acetic acid (Bromo-PEG1-CH2CO2H).[8] National Library of Medicine.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating Bromo-PEG1-CH2CO2H Conjugation by Mass Spectrometry

For researchers, scientists, and drug development professionals, the precise and verifiable conjugation of molecules is paramount. The introduction of linkers, such as Bromo-PEG1-CH2CO2H, is a critical step in the develo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise and verifiable conjugation of molecules is paramount. The introduction of linkers, such as Bromo-PEG1-CH2CO2H, is a critical step in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics. However, simply running a reaction is insufficient; rigorous validation is essential to ensure that the desired conjugation has occurred specifically and efficiently. This guide provides an in-depth comparison of mass spectrometry techniques for validating the conjugation of Bromo-PEG1-CH2CO2H, supplemented with alternative chromatographic and spectroscopic methods. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

Understanding the Reagent: Bromo-PEG1-CH2CO2H

Bromo-PEG1-CH2CO2H is a heterobifunctional linker featuring two distinct reactive moieties separated by a short, hydrophilic polyethylene glycol (PEG) spacer.[1][2][3]

  • Carboxylic Acid (-CH2CO2H): This group is primarily used for forming stable amide bonds with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue. This reaction is not spontaneous and requires activation.[1]

  • Bromo Group (-Br): As a good leaving group, the bromide is susceptible to nucleophilic substitution, making it highly reactive towards thiols, such as the side chain of a cysteine residue.[1]

The monodisperse nature of the PEG1 linker (a single ethylene glycol unit) simplifies mass spectrometry analysis compared to its polydisperse counterparts, which produce a complex series of peaks.

The Conjugation Chemistry: A Two-Pronged Approach

The dual functionality of Bromo-PEG1-CH2CO2H allows for two primary conjugation strategies. The choice of which end to react first depends on the available functional groups on the target biomolecule and the desired overall synthetic scheme.

Amide Bond Formation via the Carboxylic Acid

This is a widely used strategy for linking to lysine residues or the N-terminus of a protein/peptide. The carboxylic acid is activated using a carbodiimide, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to increase efficiency and stability of the reactive intermediate.[4]

Experimental Protocol: EDC/NHS Coupling to a Peptide

  • Reagent Preparation:

    • Dissolve the peptide in a suitable buffer, such as 0.1 M MES buffer, pH 4.5-5.0.

    • Dissolve Bromo-PEG1-CH2CO2H in an organic solvent like DMSO or DMF, and then add it to the peptide solution.

    • Freshly prepare solutions of EDC and NHS in the reaction buffer.

  • Activation and Conjugation:

    • Add EDC and NHS to the peptide/linker mixture. A typical molar ratio is 1:2:5 (peptide:linker:EDC/NHS).

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Quench the reaction by adding a small molecule with a primary amine, such as Tris buffer or hydroxylamine, to consume any remaining activated linker.

  • Purification:

    • Remove unreacted linker and byproducts using size-exclusion chromatography (SEC) or dialysis.

Thioether Bond Formation via the Bromo Group

The bromide readily reacts with a thiol group, typically from a cysteine residue, in a nucleophilic substitution reaction, often referred to as a "thio-bromo click" reaction. This reaction is generally efficient and proceeds under mild conditions.

Experimental Protocol: Thiol-Bromo Conjugation to a Cysteine-Containing Peptide

  • Peptide Preparation:

    • If the cysteine is in a disulfide bond, it must first be reduced. Dissolve the peptide in a suitable buffer (e.g., PBS, pH 7.2-7.5) and add a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). Incubate for 1 hour at room temperature.

  • Conjugation:

    • Add the Bromo-PEG1-CH2CO2H linker to the reduced peptide solution. A slight molar excess of the linker (1.2-2 equivalents) is typically used.

    • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purification:

    • Purify the conjugate using reverse-phase HPLC (RP-HPLC) or SEC to remove the excess linker and any unreacted peptide.

Mass Spectrometry: The Gold Standard for Validation

Mass spectrometry is the cornerstone of bioconjugation analysis, providing direct evidence of the covalent modification by measuring the mass-to-charge ratio (m/z) of the molecules.[5]

Method 1: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS

MALDI-TOF is a powerful technique for analyzing peptides and proteins. It is known for its speed, high sensitivity, and tolerance to buffers and salts. In MALDI-TOF, the sample is co-crystallized with a matrix, and a laser pulse desorbs and ionizes the sample, primarily generating singly charged ions.

Why it's a good choice:

  • Simplicity of Spectra: The predominance of singly charged ions ([M+H]+) results in a relatively simple spectrum, making it straightforward to identify the mass of the unconjugated peptide and the conjugated product.

  • Speed: Analysis time is very short, often just a few minutes per sample.

Causality behind the protocol: The choice of matrix is critical. For peptides, α-cyano-4-hydroxycinnamic acid (CHCA) is a common choice. The matrix absorbs the laser energy, leading to a "soft" ionization that minimizes fragmentation of the analyte.

Experimental Protocol: MALDI-TOF Analysis

  • Sample Preparation:

    • Mix the purified conjugate (approximately 1-10 pmol) with the MALDI matrix solution (e.g., saturated CHCA in 50% acetonitrile/0.1% TFA) at a 1:1 ratio.

  • Spotting:

    • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

Data Interpretation:

  • A successful conjugation will show a new peak corresponding to the mass of the peptide plus the mass of the linker (minus the elements of water for an amide bond, or HBr for the thio-bromo reaction). For Bromo-PEG1-CH2CO2H (MW: 183.0 g/mol ), the mass addition will be approximately 165 Da for an amide linkage and 102 Da for a thioether linkage. The presence of a peak for the unconjugated peptide indicates an incomplete reaction.

Method 2: Electrospray Ionization (ESI) MS

ESI-MS is another powerful technique, often coupled with liquid chromatography (LC-ESI-MS). ESI generates multiply charged ions, which allows for the analysis of very large molecules on mass spectrometers with a limited m/z range.

Why it's a good choice:

  • High Resolution and Accuracy: ESI, particularly when coupled with high-resolution mass analyzers like Orbitrap or FT-ICR, provides very accurate mass measurements, allowing for confident identification of the conjugate.

  • Compatibility with LC: The ability to couple ESI with HPLC or UPLC allows for the separation of the reaction mixture components before mass analysis, providing information on purity and reaction completion in a single run.

Causality behind the protocol: The use of a charge-stripping agent like triethylamine can be beneficial when analyzing PEGylated molecules. It helps to reduce the complexity of the charge state envelope in the ESI spectrum, making it easier to deconvolute and interpret.

Experimental Protocol: LC-ESI-MS Analysis

  • LC Separation:

    • Inject the reaction mixture or purified conjugate onto a reverse-phase column (e.g., C18).

    • Elute with a gradient of water and acetonitrile containing 0.1% formic acid.

  • MS Analysis:

    • The eluent is directed into the ESI source.

    • Acquire mass spectra across the elution profile.

Data Interpretation:

  • The chromatogram will show peaks for the unconjugated peptide, the linker, and the conjugated product, which will typically have a different retention time.

  • The mass spectrum for the conjugate peak will show a distribution of multiply charged ions. Deconvolution software is used to convert this m/z spectrum into a zero-charge mass spectrum, which will show the molecular weight of the conjugate.

Head-to-Head Comparison: MALDI-TOF vs. ESI-MS

FeatureMALDI-TOF MSESI-MS
Primary Ionization Singly charged ionsMultiply charged ions
Sample Throughput HighLower (especially with LC)
Salt Tolerance HighLow
Data Complexity Low (simple spectra)High (requires deconvolution)
Coupling to LC Possible, but less commonStandard
Best For Rapid screening, simple mixturesComplex mixtures, high accuracy

Alternative Validation Methods

While mass spectrometry is the primary tool, other techniques can provide valuable complementary information.

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC, particularly reverse-phase HPLC, can be used to monitor the progress of the conjugation reaction and to assess the purity of the final product.[6][7][8][9]

How it works: The unconjugated peptide, the linker, and the conjugated product will have different polarities and therefore different retention times on a reverse-phase column. By monitoring the disappearance of the starting material peaks and the appearance of the product peak, the reaction can be followed.

Experimental Protocol: RP-HPLC Analysis

  • Method Development: Develop a gradient elution method using a C18 column that resolves the starting peptide, the linker, and the product.

  • Reaction Monitoring: At various time points, inject a small aliquot of the reaction mixture onto the HPLC.

  • Data Analysis: Integrate the peak areas to determine the relative amounts of each component.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for detailed structural characterization. While not typically used for routine validation due to the larger amount of sample required and the complexity of the data for large biomolecules, it can provide unambiguous confirmation of the covalent bond formation and the site of conjugation.[4][10][11][12][13][14][15][16][17][18]

How it works: 1D and 2D NMR experiments can identify specific protons and carbons in the peptide and the linker. The formation of a covalent bond will cause shifts in the chemical environment of the atoms at the conjugation site, which can be detected in the NMR spectrum. For example, in a 1H-15N HSQC spectrum, the signal for the amide of a lysine residue involved in conjugation will shift or disappear.

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_validation Validation & Analysis Peptide Peptide/Protein Reaction EDC/NHS or Thiol-Bromo Reaction Peptide->Reaction Linker Bromo-PEG1-CH2CO2H Linker->Reaction MS Mass Spectrometry (Primary) Reaction->MS Confirms Mass HPLC HPLC/UPLC (Purity/Monitoring) Reaction->HPLC Checks Purity NMR NMR (Structural Detail) Reaction->NMR Confirms Structure

Caption: Workflow for conjugation and validation.

Conclusion

Validating the conjugation of Bromo-PEG1-CH2CO2H is a critical step that demands a multi-faceted analytical approach. Mass spectrometry, in the form of both MALDI-TOF and ESI-MS, stands as the primary and most definitive method for confirming the successful covalent attachment of the linker to the target biomolecule. Each technique offers distinct advantages, with MALDI-TOF providing rapid, straightforward analysis of simple mixtures, and LC-ESI-MS offering high-resolution, accurate mass determination for complex samples. Complementary techniques like HPLC and NMR provide essential information on reaction kinetics, purity, and detailed structural confirmation. By understanding the principles and applying the appropriate validation tools, researchers can proceed with confidence in the integrity of their bioconjugates, a cornerstone of modern therapeutic development.

References

  • Belén, L. H., et al. (2019). From Synthesis to Characterization of Site-Selective PEGylated Proteins. Frontiers in Pharmacology, 10, 1450. Available at: [Link]

  • Qin, Y., et al. (2009). RP-HPLC Peptide Mapping to Determine Pegylation Sites of PEG-rhGH. Chinese Pharmaceutical Journal, 44(20), 1578-1581. Available at: [Link]

  • Waters Corporation. (n.d.). UPLC for the Analysis of Synthetic Peptides and for the Development of Isolation Strategies. Available at: [Link]

  • Jones, C. (2014). Using NMR Spectroscopy to Obtain the Higher Order Structure of Biopharmaceutical Products. BioPharm International, 27(11). Available at: [Link]

  • Ramos-de-la-Peña, A. M., et al. (2022). RP HPLC methods for PEGylated proteins downstream. Methods in Enzymology, 674, 1-28. Available at: [Link]

  • Hansen, A. L., et al. (2021). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. ACS Medicinal Chemistry Letters, 12(11), 1666-1678. Available at: [Link]

  • Reif, M. M., et al. (2021). Peptide-Conjugated Ultrasmall Gold Nanoparticles (2 nm) for Selective Protein Targeting. Bioconjugate Chemistry, 32(2), 336-347. Available at: [Link]

  • Wang, Y., et al. (2022). Site-Specific Conjugation Quantitation of a Cysteine-Conjugated Antibody–Drug Conjugate Using Stable Isotope Labeling Peptide Mapping LC–MS/MS Analysis. Analytical Chemistry, 94(6), 2849-2856. Available at: [Link]

  • Sreerama, N. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. Available at: [Link]

  • Papini, A. M., et al. (2020). NMR spectroscopy in the conformational analysis of peptides: an overview. Current Medicinal Chemistry, 27(34), 5736-5753. Available at: [Link]

  • Wang, H., et al. (2021). Light-induced efficient and residue-selective bioconjugation of native proteins via indazolone formation. Chemical Science, 12(4), 1435-1440. Available at: [Link]

  • Castelletto, V., & Hamley, I. W. (2014). PEG–Peptide Conjugates. Biomacromolecules, 15(5), 1573-1587. Available at: [Link]

  • Gu, C., et al. (2023). Real-Time Bioconjugation Reaction Monitoring of Antibody–Drug Conjugates with Multiattribute High-Throughput Hydrophobic Interaction Chromatography. Analytical Chemistry, 95(47), 17356-17364. Available at: [Link]

  • Jurt, S., et al. (2024). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. Available at: [Link]

  • The Royal Society of Chemistry. (2008). Supporting Information: Peptide modification confirmation via H NMR. Available at: [Link]

  • Tilocca, A. (2022). Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. International Journal of Molecular Sciences, 23(19), 11823. Available at: [Link]

  • Zhou, Z., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. Analytical Chemistry, 95(4), 2269-2276. Available at: [Link]

  • Zhou, Z., et al. (2023). NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Publications. Available at: [Link]

  • PubChem. (n.d.). Bromo-PEG1-CH2CO2H. Available at: [Link]

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Comparative

Precision Quantitation of Bromo-PEG1-CH2CO2H Conjugation: Kinetics, Stability, and Efficiency

Executive Summary Bromo-PEG1-CH2CO2H (2-(2-bromoethoxy)acetic acid) represents a specialized class of heterobifunctional crosslinkers. Unlike maleimide-based reagents, which offer rapid kinetics but suffer from retro-Mic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromo-PEG1-CH2CO2H (2-(2-bromoethoxy)acetic acid) represents a specialized class of heterobifunctional crosslinkers. Unlike maleimide-based reagents, which offer rapid kinetics but suffer from retro-Michael addition instability, bromoacetylated linkers form irreversible, highly stable thioether bonds. However, their lower reactivity requires precise pH control and rigorous quantification protocols to ensure batch-to-batch consistency.

This guide details the comparative performance of Bromo-PEG1-CH2CO2H and provides a validated, multi-modal workflow for quantifying its conjugation efficiency to thiol-containing biomolecules.

Part 1: Comparative Analysis – The "Goldilocks" Reactivity

To understand why you are using Bromo-PEG1-CH2CO2H, you must contextualize its reactivity profile against standard alternatives. The choice of a bromo-functionalized linker is a deliberate trade-off: you sacrifice kinetic speed for long-term conjugate stability.

Table 1: Haloacetyl vs. Maleimide Performance Matrix
FeatureMaleimide-PEG Iodoacetyl-PEG Bromo-PEG1-CH2CO2H
Primary Target Sulfhydryl (-SH)Sulfhydryl (-SH)Sulfhydryl (-SH)
Reaction pH 6.5 – 7.57.5 – 8.58.0 – 9.0 (Requires basicity)
Reaction Kinetics Fast (mins to <1 hr)Fast (30 – 60 mins)Slow (2 – 12 hrs)
Bond Stability Moderate (Ring opening/hydrolysis risk)High (Stable Thioether)Very High (Stable Thioether)
Specificity Risk LowModerate (Reacts w/ Histidine)Moderate (Reacts w/ Histidine/Amine at pH >9)
Light Sensitivity LowHigh (Iodine is photolabile)Low
Atom Economy High (Addition reaction)Lower (Substitution, releases HI)Lower (Substitution, releases HBr)
Mechanism of Action

The conjugation proceeds via an SN2 nucleophilic substitution. The thiolate anion attacks the


-carbon, displacing the bromide ion. This reaction is slower than iodo-substitution because bromine is a poorer leaving group than iodine, requiring a higher pH to ensure the thiol is deprotonated (thiolate form) to drive the kinetics.

ReactionMechanism Thiol Protein-SH (Nucleophile) Thiolate Protein-S⁻ (Active Species) Thiol->Thiolate Deprotonation Base Base (pH 8.5) Base->Thiolate Transition [Transition State] Thiolate->Transition S_N2 Attack Linker Br-PEG1-COOH (Electrophile) Linker->Transition Product Protein-S-PEG1-COOH (Stable Thioether) Transition->Product Byproduct HBr (Salt) Transition->Byproduct

Figure 1: SN2 Reaction Mechanism of Bromo-PEG1-CH2CO2H conjugation. High pH drives the formation of the reactive thiolate species.

Part 2: Quantification Methodologies

Because Bromo-PEG1-CH2CO2H lacks a strong UV chromophore (unlike maleimide, which absorbs weakly at 302 nm), direct UV quantification of the linker is impossible. We must rely on indirect subtraction (measuring consumed thiols) or mass differentiation .

Method A: Discontinuous Ellman’s Assay (Indirect)

Best for: Routine QC and kinetic monitoring. This method quantifies the concentration of unreacted thiols. Conjugation efficiency is calculated by subtracting free thiols post-reaction from the initial concentration.

Critical Constraint: Ellman’s reagent (DTNB) is unstable at the high pH (8.5+) required for the bromo-reaction. You cannot run this assay in situ. You must aliquot and quench/buffer exchange to pH 8.0 or below before adding DTNB.

Method B: RP-HPLC with UV/Vis (Direct)

Best for: Final product purity. Separates the PEGylated species from the native peptide/protein based on hydrophobicity changes. The "PEG1" spacer is short, so the shift may be subtle.

  • Detector: UV at 214nm (peptide bond) or 280nm (Trp/Tyr).

  • Column: C18 or C4 (depending on protein size).

Part 3: Experimental Protocol

Workflow Diagram

Workflow cluster_Prep Phase 1: Preparation cluster_Rxn Phase 2: Conjugation cluster_Analysis Phase 3: Quantification Solubilization Solubilize Bromo-PEG1 (in DMSO/DMA) Mix Mix Reactants (10-50x Molar Excess of Linker) Solubilization->Mix BufferPrep Prepare Buffer (50mM Borate, 5mM EDTA, pH 8.5) BufferPrep->Mix TCEP Reduce Protein (TCEP/DTT) TCEP->Mix Incubate Incubate (4-12 Hours @ 4°C or RT) Mix->Incubate Aliquot Take Aliquot Incubate->Aliquot Desalt Desalt/Buffer Exchange (Remove excess Linker & TCEP) Aliquot->Desalt Ellman Ellman's Assay (Measure Residual -SH) Desalt->Ellman HPLC RP-HPLC (Peak Integration) Desalt->HPLC

Figure 2: Validated workflow for Bromo-PEG1 conjugation and downstream quantification.

Validated Protocol Steps
1. Buffer Preparation (The Environment)
  • Buffer: 50 mM Sodium Borate or HEPES.

  • pH: Adjust strictly to 8.5 .

    • Why? Below pH 8.0, the reaction is too slow. Above pH 9.0, you risk hydrolysis of the bromine or non-specific reaction with Lysine amines.

  • Additives: 5-10 mM EDTA.

    • Why? Chelates divalent metals that catalyze disulfide bond formation (oxidation), which competes with your conjugation.

2. Solubilization & Activation
  • Dissolve Bromo-PEG1-CH2CO2H in anhydrous DMSO or DMA to a 100 mM stock.

  • Note: Ensure the protein/peptide is fully reduced. If TCEP is used, it is compatible with Bromo chemistry (unlike DTT which contains thiols and must be removed via desalting columns prior to adding the linker).

3. Reaction Setup
  • Molar Ratio: Use 10–50 molar excess of Bromo-PEG1 over the protein thiol.

    • Reasoning: The reaction is second-order. High excess of the small molecule drives the reaction to completion (pseudo-first-order kinetics) and compensates for the slower leaving group.

  • Incubation: 4–12 hours at Room Temperature (RT) or Overnight at 4°C. Protect from light.

4. Quantification (Ellman’s Assay Modification)
  • Step A (Quench/Clean): Pass the reaction mixture through a desalting column (e.g., Zeba Spin, PD-10) equilibrated with Reaction Buffer pH 8.0 (Standard Phosphate). This removes unreacted Bromo-PEG1 and adjusts pH for Ellman's.

  • Step B (Blanking): Prepare a "0-hour" control (Protein only) to establish Total Available Thiols (

    
    ).
    
  • Step C (Measurement):

    • Mix 50 µL sample + 950 µL Ellman’s Reagent (DTNB in pH 8.0 buffer).

    • Incubate 15 mins at RT.

    • Measure Absorbance at 412 nm .[1][2]

  • Step D (Calculation):

    
    
    (Where A is Absorbance normalized to protein concentration).
    

Part 4: Expert Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Efficiency (<20%) pH too low (< 8.0)Increase buffer pH to 8.5. The thiolate anion is the required nucleophile.
Precipitation Hydrophobic aggregationThe "PEG1" is very short and does not add much solubility. Add 10-20% DMSO to the reaction buffer.
Non-Specific Labeling pH too high (> 9.0)At pH >9, N-terminal amines or Lysine residues may act as nucleophiles. Lower pH to 8.5 strictly.
High Background in Ellman's TCEP interferenceWhile TCEP doesn't react with Bromo, it does react with DTNB. You must desalt before the Ellman's assay.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.

    • The definitive source for haloacetyl reaction kinetics and pH specificity.
  • Thermo Fisher Scientific. (n.d.). Sulfhydryl-Reactive Crosslinker Chemistry.

    • Provides comparative data on Maleimide vs. Haloacetyl stability.
  • Schelte, P., et al. (2000). Differential reactivity of maleimide and bromoacetyl functions with thiols.

    • Primary literature establishing the kinetic discrimination between bromoacetyl and maleimide groups based on pH.
  • BroadPharm. (n.d.). Ellman's Assay Protocol.

    • Standardized protocol for thiol quantific

Sources

Validation

A Head-to-Head Comparison of Amine-Reactive PEG Linkers: Bromo-PEG1-CH2CO2H vs. NHS-Ester

A Senior Application Scientist's Guide to Selecting the Optimal Linker for Amine Conjugation In the landscape of bioconjugation, particularly for drug development and proteomics, the covalent attachment of polyethylene g...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting the Optimal Linker for Amine Conjugation

In the landscape of bioconjugation, particularly for drug development and proteomics, the covalent attachment of polyethylene glycol (PEG) chains—a process known as PEGylation—is a cornerstone technique for improving the therapeutic properties of biomolecules. PEGylation can enhance solubility, extend circulating half-life, and reduce the immunogenicity of proteins, peptides, and small molecule drugs.[1][2][3] The success of a PEGylation strategy, however, hinges critically on the choice of the reactive linker.

This guide provides an in-depth, evidence-based comparison of two common classes of amine-reactive PEG linkers: those featuring a bromoacetyl moiety, such as Bromo-PEG1-CH2CO2H, and the widely-used N-hydroxysuccinimidyl (NHS) ester PEGs. As researchers and drug development professionals, understanding the nuances of their reactivity, stability, and optimal reaction conditions is paramount for designing robust and effective bioconjugates.

The Chemistry of Amine Conjugation: Alkylation vs. Acylation

At the heart of this comparison are two distinct chemical reactions for targeting primary amines, such as the ε-amino group of lysine residues or the N-terminus of a protein:

  • Alkylation with Bromo-PEG1-CH2CO2H: This linker utilizes a bromoacetyl group, which reacts with nucleophiles via an SN2 (bimolecular nucleophilic substitution) reaction. In this case, the amine acts as the nucleophile, attacking the carbon atom bearing the bromine. The bromine atom, a good leaving group, is displaced, forming a stable secondary amine linkage.

  • Acylation with NHS-Ester PEGs: NHS-ester PEGs are highly reactive acylating agents. The reaction proceeds through a nucleophilic acyl substitution mechanism. The primary amine attacks the carbonyl carbon of the ester, leading to the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[][5][6]

The choice between these two pathways has significant implications for reaction efficiency, specificity, and the ultimate stability of the resulting conjugate.

Head-to-Head Performance Comparison

FeatureBromo-PEG1-CH2CO2H (Alkylation)NHS-Ester PEG (Acylation)
Target Nucleophile Primarily thiols; significantly less reactive with amines.[7][8]Primary amines.[][5][6]
Reaction pH Typically higher pH (e.g., ~9.0) required for amine reaction, though still slow.[8][9]Optimal at pH 7.2-8.5.[]
Reaction Speed Very slow with amines (rate constants are 2-3 orders of magnitude lower than with thiols).[9]Rapid, typically 30-120 minutes at room temperature.[][5]
Resulting Linkage Secondary AmineAmide
Bond Stability StableExceptionally stable and effectively irreversible under physiological conditions.[][10]
Primary Side Reaction Potential for reaction with other nucleophiles, though generally low for amines.Hydrolysis of the NHS-ester, which increases with pH.[11]
Specificity for Amines Low. Bromoacetyl groups show a strong preference for thiols over amines.[8]High selectivity for unprotonated primary amines.[]

Causality Behind Experimental Choices: Why NHS-Esters Excel for Amine Conjugation

The data overwhelmingly supports the selection of NHS-ester PEGs for the specific task of amine conjugation. The rationale is rooted in fundamental principles of chemical reactivity:

Reactivity and Nucleophilicity: The primary amines on proteins (lysine side chains and the N-terminus) are good nucleophiles, but the bromoacetyl group is simply not the most efficient electrophile to target them. Bromoacetyl groups are significantly more reactive towards the more nucleophilic thiol groups found in cysteine residues.[7][8] In contrast, NHS-esters are specifically designed and activated for rapid and efficient reaction with primary amines at physiological to slightly basic pH.[][5]

pH Considerations: While the reaction of bromoacetyl groups with amines can be driven at a higher pH (around 9.0), this is often suboptimal for proteins that may lose stability or activity under such alkaline conditions. Furthermore, even at this elevated pH, the reaction with amines remains sluggish.[8][9] NHS-esters, on the other hand, react efficiently in a more protein-friendly pH range of 7.2-8.5.[] It is crucial, however, to be mindful of the competing hydrolysis reaction of the NHS-ester, which is accelerated at higher pH.[11]

Stability of the Conjugate: The amide bond formed by the NHS-ester reaction is one of the most stable covalent linkages in biochemistry, with an estimated half-life of up to 1000 years in neutral aqueous solutions.[10][12] This ensures that the PEG chain remains firmly attached to the biomolecule under physiological conditions, a critical factor for in vivo applications. While the secondary amine bond from the bromoacetyl reaction is also stable, the exceptional stability of the amide bond provides a higher degree of confidence in the long-term integrity of the conjugate.

Visualizing the Reaction Mechanisms

To further illustrate the chemical transformations, the following diagrams depict the conjugation pathways for both linker types.

G cluster_0 Bromo-PEG Alkylation of an Amine cluster_1 NHS-Ester PEG Acylation of an Amine BromoPEG R-PEG-O-CH2-C(O)-CH2-Br SecondaryAmine R-PEG-O-CH2-C(O)-CH2-NH-Protein BromoPEG->SecondaryAmine Slow, pH ~9.0 Amine H2N-Protein Amine->SecondaryAmine HBr + HBr NHSPeg R-PEG-C(O)-O-NHS Amide R-PEG-C(O)-NH-Protein NHSPeg->Amide Fast, pH 7.2-8.5 Amine2 H2N-Protein Amine2->Amide NHS + NHS

Caption: Reaction schemes for Bromo-PEG alkylation and NHS-Ester PEG acylation of primary amines.

Experimental Protocols: A Self-Validating System

The following protocols provide a framework for performing amine conjugation with both linker types. Note the differences in recommended pH and reaction times, which are critical for success.

Protocol 1: Amine Conjugation with NHS-Ester PEG

This protocol is optimized for high efficiency and conjugate stability.

Workflow Diagram:

G A 1. Prepare Protein Solution (e.g., in PBS, pH 7.4) C 3. Combine Reagents (Add PEG solution to protein, typical 20-fold molar excess) A->C B 2. Prepare NHS-Ester PEG (Dissolve in DMSO/DMF immediately before use) B->C D 4. Incubate (30-60 min at RT, or 2h at 4°C) C->D E 5. Quench Reaction (Optional) (Add Tris or glycine buffer) D->E F 6. Purify Conjugate (Dialysis or size-exclusion chromatography) E->F

Caption: Workflow for a typical NHS-Ester PEG conjugation experiment.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a non-amine-containing buffer such as 0.1 M phosphate-buffered saline (PBS) at pH 7.2-8.0.[5] Avoid buffers like Tris or glycine as they contain primary amines that will compete in the reaction.[5]

  • Protein Preparation: Dissolve the protein or biomolecule to be conjugated in the reaction buffer to a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange via dialysis or desalting column.[5]

  • NHS-Ester PEG Preparation: Immediately before use, dissolve the NHS-Ester PEG in a water-miscible organic solvent like DMSO or DMF to a concentration of ~10 mM.[5] Crucially, do not prepare stock solutions for storage as the NHS-ester moiety readily hydrolyzes. [5]

  • Conjugation Reaction: Add a calculated molar excess (typically 10- to 50-fold) of the dissolved NHS-Ester PEG to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[5]

  • Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines (e.g., 1 M Tris, pH 7.5) can be added.

  • Purification: Remove excess, unreacted PEG linker and byproducts by dialysis or size-exclusion chromatography.

  • Characterization: Analyze the resulting conjugate using techniques such as SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy, and mass spectrometry to determine the degree of PEGylation.

Protocol 2: Amine Conjugation with Bromo-PEG1-CH2CO2H

This protocol highlights the conditions required for this less-efficient reaction. Note that for this specific linker, the carboxylic acid would first need to be activated (e.g., to an NHS ester) to react with another molecule, making it a heterobifunctional linker. The protocol below assumes a bromoacetyl-PEG derivative designed for direct reaction.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a buffer with a higher pH, such as 0.1 M sodium borate buffer, pH 9.0.

  • Reagent Preparation: Dissolve the protein and the bromoacetyl-PEG linker in the reaction buffer.

  • Conjugation Reaction: Combine the protein and a significant molar excess of the bromoacetyl-PEG linker.

  • Incubation: Incubate the reaction for an extended period (e.g., 12-24 hours) at room temperature, with gentle mixing.

  • Monitoring: The reaction progress should be monitored over time using an appropriate analytical technique (e.g., LC-MS) due to the slow reaction rate.

  • Purification: Once the desired level of conjugation is achieved (or the reaction has stalled), purify the conjugate using dialysis or size-exclusion chromatography to remove unreacted reagents.

  • Characterization: Analyze the final product as described in the NHS-ester protocol.

Conclusion and Authoritative Recommendation

From an application scientist's perspective, the choice is clear. For the efficient, rapid, and stable conjugation of PEG linkers to primary amines on biomolecules, NHS-ester PEGs are unequivocally the superior choice . Their high reactivity and specificity for amines under protein-friendly pH conditions, coupled with the exceptional stability of the resulting amide bond, make them the gold standard for this application.[]

Bromoacetyl-functionalized PEGs, such as Bromo-PEG1-CH2CO2H, are valuable tools in the bioconjugation toolkit, but their strength lies in their high reactivity towards thiols.[7] For amine conjugation, their performance is markedly inferior to NHS-esters, characterized by slow reaction kinetics and the need for harsher pH conditions.[8][9]

Therefore, for any research or development program focused on the PEGylation of amine-containing molecules, we strongly recommend prioritizing NHS-ester PEG linkers to ensure high yield, reproducibility, and the generation of a robust, stable final conjugate.

References

  • Comparative study of the three different fluorophore antibody conjugation strategies. (2025). Journal of Nanobiotechnology.
  • Kinetics of conjugation reactions of porphyrin-NHS esters with mPEG 4 -NH 2 in carbonate buffer/10% DMSO at various pH values. ResearchGate. [Link]

  • Bromoacetamido-PEG-NHS ester (PEG1-PEGn) (CAT#: ADC-L-827). Creative Biolabs. [Link]

  • Bromoacetamide PEG | Halide Thiol Reactive for Alkylation. Precise PEG. [Link]

  • Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs. (1999). Bioconjugate Chemistry. [Link]

  • PEGylation reagents (linkers, crosslinkers and labels). Interchim. [Link]

  • Recent Advances in Bioorthogonal Ligation and Bioconjugation. (2023). Molecules. [Link]

  • Differential Reactivity of Maleimide and Bromoacetyl Functions with Thiols: Application to the Preparation of Liposomal Diepitope Constructs. (2025). ResearchGate. [Link]

  • Amide Bond Activation of Biological Molecules. (2018). Molecules. [Link]

  • Bromodomains as therapeutic targets. (2011). Nature Reviews Drug Discovery. [Link]

  • PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. (2024). Pharmaceutics. [Link]

  • Friedel–Crafts reactions for biomolecular chemistry. (2024). Organic & Biomolecular Chemistry. [Link]

  • Comparison of reaction rates of NHS esters of mPEG with amino and hydroxyl groups. ResearchGate. [Link]

  • Engineered Bromodomains to Explore the Acetylproteome. (2012). Journal of Proteome Research. [Link]

  • Protocol for PEG Acid Reagents. (2024). AxisPharm. [Link]

  • PEG−peptide conjugates. (2014). Biomacromolecules. [Link]

  • How to determine reactivity of NHS esters on biotinylation and cross-linking reagents. (2015). G-Biosciences. [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2017). Journal of Medicinal Chemistry. [Link]

  • Preparation, Biochemical Analysis, and Structure Determination of the Bromodomain, an Acetyl-Lysine Binding Domain. (2017). Methods in Molecular Biology. [Link]

  • Amino acid derivative and bromoacetyl modified peptides.
  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. (2022). Molecules. [Link]

  • PEG–Peptide Conjugates. (2014). Biomacromolecules. [Link]

  • Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. (2021). Bioconjugate Chemistry. [Link]

  • Covalent Modification of Bromodomain Proteins by Peptides Containing a DNA Damage-Induced, Histone Post-Translational Modification. (2018). ACS Chemical Biology. [Link]

  • β-Amino amide based covalent adaptable networks with high dimensional stability. (2024). Polymer Chemistry. [Link]

  • Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit. (2021). Frontiers in Chemistry. [Link]

  • Alkylation and Acylation of the α-Carbon Using an Enamine Intermediate. (2014). Chemistry LibreTexts. [Link]

  • Isolation/Modification/Labeling. Interchim. [Link]

  • Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. (2016). YouTube. [Link]

  • Properties of Amides. (2019). YouTube. [Link]

  • Selective recognition of acetylated histones by bromodomains in transcriptional co-activators. (2007). The Biochemical journal. [Link]

  • Restoring the pH-responsiveness for amine-conjugated 2-propionic-3-methylmaleic anhydride linkers. (2024). Organic Chemistry Frontiers. [Link]

Sources

Comparative

advantages of Bromo-PEG1-CH2CO2H over click chemistry linkers

Technical Support Center: Optimizing Protein Conjugation with Bromo-PEG1-CH2CO2H Topic: Troubleshooting Side Reactions & Specificity in Alkyl Bromide Conjugation Audience: Senior Researchers & Process Development Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Protein Conjugation with Bromo-PEG1-CH2CO2H

Topic: Troubleshooting Side Reactions & Specificity in Alkyl Bromide Conjugation Audience: Senior Researchers & Process Development Scientists Reagent Class: Primary Alkyl Bromide / Carboxyl-PEG Linker[1][2]

Technical Overview: The Chemistry of Bromo-PEG1-CH2CO2H

Reagent Profile:

  • Chemical Name: 2-(2-bromoethoxy)acetic acid[1][2][3]

  • Structure:

    
    [1][2][4]
    
  • Reactivity Class: Primary Alkyl Bromide (Distinct from

    
    -haloacetyls)[1][2]
    

Critical Distinction: Unlike Bromoacetamide or Bromoacetic acid derivatives (where the bromine is on an


-carbon activated by a carbonyl), Bromo-PEG1-CH2CO2H  places the bromine on a standard ethyl ether chain.[1]
  • Implication: This reagent is significantly less electrophilic .

  • Kinetic Consequence:

    
     substitution with Cysteine thiols is slower, often requiring higher pH (8.0–9.0) or longer reaction times compared to maleimides or iodoacetamides.
    
  • Side Reaction Risk: The harsher conditions required to drive the desired reaction often accelerate competing side reactions, specifically hydrolysis and off-target amine alkylation.

Troubleshooting Guide (Q&A Format)

Issue 1: Low Conjugation Efficiency (Yield < 20%)

User Question: "I followed a standard bromoacetamide protocol (pH 7.5, 1 hour), but I see almost no conjugation with Bromo-PEG1-CH2CO2H. Is the reagent hydrolyzed?"

Technical Diagnosis: The issue is likely kinetic , not hydrolytic. You are treating a primary alkyl bromide like an activated


-haloacetyl.[1] At pH 7.5, the nucleophilicity of Cysteine is sufficient for maleimides but often too slow for unactivated alkyl bromides.

Corrective Actions:

  • Increase pH: Adjust reaction buffer to pH 8.5 – 9.0 . The higher pH increases the concentration of the thiolate anion (

    
    ), the active nucleophile.
    
  • Extend Incubation: Increase reaction time to 12–18 hours at room temperature (protected from light).

  • Catalysis (Finkelstein-like): Add Potassium Iodide (KI) at 10–50 mM. Iodide displaces the bromide to form a transient, highly reactive alkyl iodide, which then reacts rapidly with the protein thiol.

Issue 2: Non-Specific Labeling (Multiple Adducts)

User Question: "I am targeting a single Cysteine mutant, but Mass Spec shows +2 and +3 adducts. Is it reacting with Lysines?"

Technical Diagnosis: Yes. While thiol selectivity is high at pH < 8.0, the pH > 8.5 often required for this reagent activates the


-amino groups of Lysine (pKa ~10.5) and the N-terminus (pKa ~7.6–8.0).[1]
  • Mechanism: At elevated pH, a fraction of Lysines become unprotonated (

    
    ) and act as nucleophiles, attacking the alkyl bromide.
    
  • Histidine: The imidazole ring (pKa ~6) is also a competent nucleophile and can be alkylated, forming stable imidazolium adducts.

Corrective Actions:

  • Stoichiometry Control: Do not exceed 5–10 equivalents of reagent. High excess drives off-target kinetics.[1]

  • pH Tuning: If non-specific binding is high, drop pH to 8.0 and extend time, rather than increasing pH to 9.0.

  • N-Terminal Capping: If the N-terminus is the culprit (common due to lower pKa), consider performing the reaction at pH 7.0 with a large excess of reagent only if the N-terminus is not critical, or block it prior to conjugation.[1]

Issue 3: Protein Precipitation

User Question: "My protein precipitates immediately after adding the reagent."

Technical Diagnosis: This is likely an Isoelectric Point (pI) Shift .

  • Charge Change: Alkylating a Cysteine (neutral) with Bromo-PEG1-CH2CO2H adds a Carboxylic Acid group.[1][2]

  • Net Effect: You are adding a negative charge at neutral pH. If you label multiple sites (or if the protein is near its pI), the rapid shift in surface charge density can destabilize the colloidal suspension.

Corrective Actions:

  • Salt Concentration: Increase NaCl concentration (e.g., to 300–500 mM) during the reaction to screen charge repulsion.

  • Solubility Check: Ensure the reagent is fully dissolved. Bromo-PEG1-CH2CO2H is soluble in water, but pre-dissolving in DMSO ensures rapid dispersion.[1]

Issue 4: Methionine Alkylation (Mass Shift +103 Da vs +16 Da)

User Question: "I see a modification on Methionine residues. Is this oxidation?"

Technical Diagnosis: It is likely Alkylation , not oxidation.[5]

  • Oxidation: Adds +16 Da (Oxygen).

  • Alkylation: Adds +103 Da (The

    
     moiety).[1]
    
  • Mechanism: Alkyl halides react with the thioether of Methionine to form a Sulfonium ion . This reaction is slow but becomes significant during the long incubations (overnight) required for this specific reagent.

Corrective Actions:

  • Limit Time: Do not incubate >24 hours.

  • Reversibility: Sulfonium ions are sometimes unstable. However, preventing them is better. Lower the temperature to 4°C and incubate longer (48h) to favor Cys over Met, as Met alkylation has a higher activation energy.

Optimized Experimental Protocol

Objective: Selective Cysteine conjugation with Bromo-PEG1-CH2CO2H.

Reagents:

  • Buffer: 100 mM Sodium Borate or HEPES, pH 8.5 (avoid Phosphate if possible, as it can occasionally participate in side reactions at very high concentrations/temps, though rare).

  • Reducing Agent: TCEP (preferred over DTT, as DTT contains thiols that will consume the reagent).

  • Catalyst (Optional): Potassium Iodide (KI).

Step-by-Step:

  • Preparation:

    • Dissolve protein to 1–5 mg/mL in Buffer (pH 8.5).

    • Ensure protein is reduced. If TCEP is used (1.5–2 eq), it does not need to be removed.

  • Reagent Addition:

    • Dissolve Bromo-PEG1-CH2CO2H in water or DMSO (100 mM stock).[1][2]

    • Add 10–20 molar equivalents to the protein solution.

    • (Optional) Add KI to a final concentration of 20 mM to accelerate the reaction.

  • Incubation:

    • Incubate at Room Temperature for 16–20 hours in the dark.

    • Note: If using KI, incubation can be reduced to 4–6 hours.

  • Quenching:

    • Add excess DTT (50 mM) or Mercaptoethanol to quench unreacted bromide.

    • Incubate 15 mins.

  • Purification:

    • Desalt via Zeba spin column or dialysis to remove excess reagent and quencher.

Quantitative Data & Comparisons

Table 1: Reactivity Comparison of Alkylating Reagents

Reagent ClassElectrophile StructureReactivity (pH 7.[2]5)Specificity (Cys)Hydrolysis Half-Life
Iodoacetamide

HighHighHours
Bromoacetamide

ModerateHighHours
Maleimide Cyclic alkeneVery HighVery High~20-40 Hours
Bromo-PEG1-CH2CO2H

Low Moderate (pH dependent)Days (Very Stable)

Table 2: Mass Spectrometry Identification of Side Reactions

Target ResidueModification TypeMass Shift (

Da)
Cause
Cysteine Thioether (Desired)+103.1Correct Reaction
Methionine Sulfonium Ion+103.1Over-incubation / High Temp
Methionine Sulfoxide+16.0Oxidation (Air/Peroxides)
Lysine Secondary Amine+103.1pH too high (> 8.[1][2]5)
Histidine Imidazolium+103.1pH > 6.0 + Excess Reagent

Reaction Pathway Visualization

ReactionPathways Reagent Bromo-PEG1-CH2CO2H (Primary Alkyl Bromide) CysProduct Cysteine Thioether (Stable Conjugate) Reagent->CysProduct pH 8.0-9.0 Slow SN2 LysProduct Lysine Amine (Non-Specific) Reagent->LysProduct pH > 9.0 or Large Excess MetProduct Met Sulfonium (Unstable/Side) Reagent->MetProduct >24h Incubation Room Temp Hydrolysis Hydrolyzed Reagent (HO-PEG-COOH) Reagent->Hydrolysis Competition with H2O (Slow) Protein Protein Target Protein->CysProduct Protein->LysProduct Protein->MetProduct

Caption: Reaction pathways for Bromo-PEG1-CH2CO2H. Green path indicates optimal conjugation. Red/Yellow paths indicate side reactions driven by pH and time.

References

  • AxisPharm. Bromo-PEG Linkers and Reactivity Profiles. Retrieved from [Link]

  • National Institutes of Health (PMC). Efficient Site-Specific Labeling of Proteins via Cysteines.[1] (Comparison of thiol-reactive groups). Retrieved from [Link]

  • Master Organic Chemistry. The SN2 Reaction of Primary Alkyl Halides. (Fundamental mechanistic grounding). Retrieved from [Link]

Sources

Validation

Technical Comparison Guide: Characterization of Bromo-PEG1-CH2CO2H Conjugates by SEC-HPLC

Executive Summary Bromo-PEG1-CH2CO2H (2-(2-bromoethoxy)acetic acid) is a heterobifunctional crosslinker utilized for the precise conjugation of amine-containing biomolecules to thiol-containing payloads (or vice versa)....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bromo-PEG1-CH2CO2H (2-(2-bromoethoxy)acetic acid) is a heterobifunctional crosslinker utilized for the precise conjugation of amine-containing biomolecules to thiol-containing payloads (or vice versa). Unlike traditional maleimide linkers, the bromo-acetyl group forms an irreversible thioether bond, offering superior plasma stability. However, the short PEG1 spacer provides minimal steric shielding compared to longer PEG analogs (PEG4–PEG24), making the resulting conjugates prone to hydrophobicity-driven aggregation.

This guide details the characterization of these conjugates using Size Exclusion Chromatography (SEC-HPLC) . It objectively compares the linker’s performance against industry standards (Maleimide, Long-chain PEGs) and provides a validated protocol to overcome the specific analytical challenges posed by short-spacer hydrophobic conjugates.

Chemical Basis & Mechanism[1]

To interpret SEC data accurately, one must understand the underlying chemistry. Bromo-PEG1-CH2CO2H operates via a two-step mechanism:

  • Amine Activation: The carboxylic acid terminus is activated (typically via EDC/NHS) to react with primary amines (e.g., Lysine residues on an antibody), forming a stable amide bond.

  • Thiol Alkylation: The bromo-acetyl group reacts with free sulfhydryls (e.g., reduced Cysteine) via nucleophilic substitution (

    
    ), displacing the bromide ion to form a thioether.
    
Visualization: Conjugation Pathway

The following diagram illustrates the conjugation logic and where potential aggregates (visible on SEC) originate.

ConjugationWorkflow Linker Bromo-PEG1-CH2CO2H Activation 1. EDC/NHS Activation Linker->Activation Intermed Activated NHS-Ester Activation->Intermed Conj_Amine 2. Amine Conjugation (Protein-NH2) Intermed->Conj_Amine Amide Bond Formation Conj_Thiol 3. Thiol Alkylation (Payload-SH) Conj_Amine->Conj_Thiol Haloacetyl Reaction Final Final Conjugate (Thioether Bond) Conj_Thiol->Final Agg Hydrophobic Aggregates (HMW Species) Final->Agg Low Solubility (Short PEG1 Spacer)

Figure 1: Reaction pathway for Bromo-PEG1-CH2CO2H. Note that the lack of a long PEG spacer increases the risk of hydrophobic aggregation (red node), which is the primary Critical Quality Attribute (CQA) monitored by SEC.

Comparative Performance Analysis

This section compares Bromo-PEG1-CH2CO2H against the two most common alternatives: Maleimide linkers (stability benchmark) and PEG4/PEG8 linkers (solubility benchmark).

Table 1: Comparative Attributes in SEC Analysis
FeatureBromo-PEG1-CH2CO2H Maleimide-PEG1-Acid Bromo-PEG4-Acid
Linker Chemistry Haloacetyl (Irreversible Thioether)Maleimide (Thiosuccinimide Ring)Haloacetyl (Irreversible Thioether)
Plasma Stability High (No retro-Michael exchange)Moderate (Prone to retro-Michael)High
SEC Profile (Purity) High (Single stable peak)Variable (Satellite peaks from exchange)High
Hydrodynamic Radius Minimal shift vs. native proteinMinimal shiftNoticeable shift (larger volume)
Aggregation Risk High (If payload is hydrophobic)HighLow (PEG4 shields hydrophobicity)
Immunogenicity LowLow to Moderate (Ring opening)Low
Detailed Comparison
1. Stability vs. Maleimide Linkers
  • The Problem: Maleimide linkers are susceptible to the retro-Michael reaction, where the thioether bond breaks, releasing the payload to albumin in plasma. On SEC, this often manifests as a gradual decrease in the conjugate peak area and the appearance of albumin-drug adducts in serum stability studies.

  • The Bromo Advantage: The Bromo-PEG1 linker forms a stable acyclic thioether bond that cannot undergo retro-Michael addition.

  • SEC Evidence: In accelerated stability studies (37°C, 7 days), Bromo-conjugates typically maintain >95% monomer integrity, whereas Maleimide conjugates may show 10-20% degradation or payload transfer [1].

2. Aggregation vs. Long-Chain PEGs (PEG4/8)
  • The Problem: Many drug payloads (e.g., MMAE, PBD dimers) are highly hydrophobic. Attaching them changes the surface chemistry of the protein.

  • The Bromo-PEG1 Challenge: The "PEG1" spacer is too short to mask this hydrophobicity. This leads to non-covalent dimerization, appearing as High Molecular Weight (HMW) species in the void volume of the SEC column.

  • SEC Evidence: A Bromo-PEG1 conjugate often exhibits 2–5% higher HMW content compared to a Bromo-PEG4 conjugate of the same payload.

  • Mitigation: This necessitates the use of organic modifiers in the SEC mobile phase (see Protocol).[1][2]

Validated Experimental Protocol: SEC-HPLC

Standard aqueous SEC (e.g., 100% PBS) often fails for Bromo-PEG1 conjugates carrying hydrophobic drugs. The conjugate may adsorb to the stationary phase, resulting in peak tailing, delayed elution (appearing "smaller" than reality), or low recovery.

The Solution: Addition of an organic modifier (Isopropanol or Acetonitrile) to the mobile phase.[2][3]

Materials
  • Column: TSKgel G3000SWxl (7.8 mm x 30 cm, 5 µm) or XBridge Protein BEH SEC (200Å or 450Å depending on MW).

  • System: HPLC/UHPLC with UV detection (DAD) or FLD.

Step-by-Step Method
  • Mobile Phase Preparation:

    • Base: 200 mM Potassium Phosphate, 250 mM KCl, pH 6.8.

    • Modifier: Add 15% (v/v) Isopropanol (IPA) .

    • Why: The salt suppresses ionic interactions; the IPA suppresses hydrophobic interactions between the short-spacer conjugate and the column resin [2].

  • Sample Preparation:

    • Dilute conjugate to 1.0 mg/mL in the Mobile Phase (not just PBS) to disrupt reversible aggregates before injection.

    • Centrifuge at 10,000 x g for 5 mins to remove particulates.

  • Run Parameters:

    • Flow Rate: 0.5 mL/min (lower flow due to IPA viscosity).

    • Injection: 10–20 µg protein load.

    • Detection:

      • 280 nm (Protein).

      • Payload-specific wavelength (e.g., 254 nm or 330 nm) to confirm drug attachment.

  • Data Analysis:

    • Calculate % Monomer (Main Peak).

    • Calculate % HMW (Aggregates eluting before monomer).

    • Calculate % LMW (Fragments/Free Linker eluting after monomer).

Visualization: SEC Separation Logic

The following diagram explains how the column separates the species and where the Bromo-PEG1 specific issues (hydrophobic interaction) occur.

SEC_Logic cluster_separation Separation Mechanism Sample Injected Sample (Monomer + Aggregates) Column SEC Column (Porous Stationary Phase) Sample->Column Exclusion Excluded from Pores (Aggregates/HMW) Column->Exclusion Too Large Inclusion Included in Pores (Monomer Conjugate) Column->Inclusion Correct Size Interaction Hydrophobic Interaction (Sticking to Resin) Column->Interaction PEG1 too short (Risk Factor) Detector UV Detector Exclusion->Detector Elutes First Inclusion->Detector Elutes Second Interaction->Inclusion With 15% IPA (Corrected) Result Chromatogram Interaction->Result Without IPA (Tailing/Loss) Detector->Result

Figure 2: SEC Separation Logic. The yellow node highlights the specific risk for Bromo-PEG1 conjugates: without organic modifiers (IPA), the hydrophobic conjugate interacts with the column, distorting data.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Broad/Tailing Main Peak Secondary hydrophobic interactions with column resin.Increase IPA content to 15-20% or switch to Acetonitrile (10-15%).
Low Recovery (<80%) Irreversible adsorption of conjugate to column.Check column type (ensure low-binding silica); Add 200mM Arginine to mobile phase.
Split Main Peak Partial separation of DAR species (Drug-Antibody Ratio).This is actually a good result (high resolution). Do not integrate as impurity. Confirm with HIC-HPLC.
Free Linker Peak Incomplete purification or linker instability (hydrolysis).Bromo-acetyls can hydrolyze at high pH (>8.5). Ensure conjugation pH was < 8.0 and purification was thorough.

References

  • Lyon, R. P., et al. (2014). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology, 32, 1059–1062. [Link]

  • Goyon, A., et al. (2017). "Evaluation of size exclusion chromatography columns for the analysis of monoclonal antibodies and antibody-drug conjugates." Journal of Chromatography B, 1065-1066, 119-128. [Link]

  • Agilent Technologies. (2021). "Evaluation of SEC Columns for Analysis of ADC Aggregates and Fragments." Application Note. [Link]

Sources

Comparative

A Comparative Guide to the Stability of Thioether vs. Maleimide Adducts in Bioconjugation

For researchers, scientists, and drug development professionals engaged in creating precisely engineered bioconjugates, the stability of the covalent linkage between a biomolecule and its payload is a critical determinan...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in creating precisely engineered bioconjugates, the stability of the covalent linkage between a biomolecule and its payload is a critical determinant of therapeutic efficacy and safety. An unstable linkage can lead to premature payload release, resulting in off-target toxicity and a diminished therapeutic window. This guide provides an in-depth, objective comparison of the stability of two commonly employed thiol-reactive conjugation strategies: the formation of thioether adducts and maleimide-thiol adducts. We will delve into the underlying chemical principles, present comparative experimental data, and provide detailed protocols for assessing conjugate stability.

The Fundamental Chemistry: Thioether vs. Maleimide Adducts

The specific chemistry employed to link a payload to a biomolecule, often an antibody in the context of Antibody-Drug Conjugates (ADCs), profoundly impacts the stability of the resulting conjugate. While both strategies discussed here result in a thioether bond, the chemical context of that bond dictates its stability.

Maleimide-Thiol Adducts: The reaction between a maleimide and a thiol is a cornerstone of bioconjugation, proceeding via a Michael addition mechanism.[1] This reaction is highly efficient and chemoselective for thiols, particularly the sulfhydryl groups of cysteine residues, under mild, physiological conditions (pH 6.5-7.5).[2] The product of this reaction is a thiosuccinimide linkage.

Thioether Adducts from Alternative Chemistries: A more stable, direct thioether bond can be formed through the reaction of a thiol with an electrophile such as a haloacetyl (e.g., bromoacetamide or iodoacetamide) or a sulfone derivative.[3][4] These reactions proceed via a nucleophilic substitution mechanism, where the thiol displaces a leaving group (a halide or a sulfone) to form a simple and robust thioether linkage.

The Instability of Maleimide Adducts: A Tale of Two Competing Reactions

The primary drawback of traditional maleimide-thiol conjugation is the reversibility of the Michael addition, a phenomenon known as the retro-Michael reaction .[5] This reaction is particularly problematic in the physiological environment, which has a high concentration of endogenous thiols like glutathione and albumin.[6] The retro-Michael reaction can lead to "thiol exchange," where the payload is transferred from the intended biomolecule to other thiol-containing species, causing off-target toxicity and reducing the concentration of the active bioconjugate at the target site.[7]

Simultaneously, the thiosuccinimide ring of the maleimide adduct can undergo hydrolysis , which opens the ring to form a stable succinamic acid derivative.[8] This ring-opened form is resistant to the retro-Michael reaction, effectively "locking" the payload onto the biomolecule.[8] Thus, the overall stability of a maleimide adduct is a race between the undesirable retro-Michael reaction and the stabilizing hydrolysis.

Diagram of Competing Pathways for Maleimide-Thiol Adducts

cluster_0 Maleimide-Thiol Conjugation cluster_1 In Vivo Fate Thiol-Maleimide Adduct (Thiosuccinimide) Thiol-Maleimide Adduct (Thiosuccinimide) Deconjugated Biomolecule Deconjugated Biomolecule Thiol-Maleimide Adduct (Thiosuccinimide)->Deconjugated Biomolecule Retro-Michael Reaction (Payload Loss) Stable Ring-Opened Adduct Stable Ring-Opened Adduct Thiol-Maleimide Adduct (Thiosuccinimide)->Stable Ring-Opened Adduct Hydrolysis (Stabilization) Biomolecule-SHMaleimide-Payload Biomolecule-SHMaleimide-Payload Biomolecule-SHMaleimide-Payload->Thiol-Maleimide Adduct (Thiosuccinimide) Michael Addition Maleimide-Payload Maleimide-Payload

Caption: Competing pathways for a maleimide-thiol adduct in vivo.

Strategies to Enhance Maleimide Adduct Stability

To address the inherent instability of traditional maleimide adducts, several innovative strategies have been developed:

  • Post-Conjugation Hydrolysis: Intentionally hydrolyzing the thiosuccinimide ring after conjugation by treatment at a basic pH can produce a more stable, ring-opened product before administration.[8]

  • Next-Generation Maleimides: These are engineered to accelerate the rate of stabilizing hydrolysis.

    • N-Aryl Maleimides: Incorporating an aryl group on the maleimide nitrogen accelerates hydrolysis, leading to more stable conjugates.[9]

    • Self-Hydrolyzing Maleimides: These maleimides contain a basic amino group that acts as an intramolecular catalyst, promoting rapid hydrolysis at physiological pH.[10]

    • Di-halo Maleimides: Dibromo- and diiodomaleimides react with thiols and subsequently hydrolyze to form stable adducts.[11]

Comparative Stability Data

The following table summarizes publicly available data on the stability of various thioether and maleimide adducts. It is important to note that direct head-to-head comparisons under identical conditions are rare, and stability can be influenced by the specific biomolecule, payload, and linker composition.

Linkage TypeBiomolecule/SystemConditionsStability MetricResultReference(s)
Thioether (Stable Control)
ThioBridge™AntibodyRat Serum, 37°CPayload LossNo payload loss observed.[12][13]
Phenyloxadiazole SulfoneTHIOMABHuman Plasma, 37°C, 28 daysRemaining Conjugate~90%[14]
BromoacetamideGeneralGeneral StabilityForms a stable thioether not as susceptible to reverse reaction as maleimide adducts.[2]
Maleimide (Traditional)
N-Alkyl MaleimideADCSerum, 37°C, 7 daysDeconjugation35-67%[9]
MaleimideAntibodyRat Serum, 37°CPayload LossSignificant payload loss observed.[12][13]
N-Ethylmaleimide-Thiol AdductsModel CompoundsIn presence of glutathioneHalf-life of conversion20-80 hours[5][15]
Maleimide (Next-Generation)
N-Aryl MaleimideADCSerum, 37°C, 7 daysDeconjugation<20%[9]
Thiazine (from N-terminal Cys)Peptide ConjugateIn presence of glutathioneGlutathione Adduct FormationOver 20 times less susceptible than standard thioether adduct.[16]
DiiodomaleimideN-methyl maleimidepH 7.4Hydrolysis Half-life17.9 minutes (for dibromomaleimide)[11]

Experimental Protocols for Stability Assessment

A robust assessment of conjugate stability is crucial for preclinical development. The following protocols outline methodologies for a head-to-head comparison of thioether and maleimide adduct stability in plasma.

Protocol 1: In Vitro Plasma Stability Assay by LC-MS

This protocol is designed to determine the change in the average drug-to-antibody ratio (DAR) and quantify the release of free payload over time.

Workflow for Plasma Stability Assay

cluster_0 Incubation cluster_1 Sample Preparation cluster_2 Analysis Spike ADC into Plasma Spike ADC into Plasma Incubate at 37°C Incubate at 37°C Spike ADC into Plasma->Incubate at 37°C Collect Aliquots at T=0, 24, 48, 72, 168h Collect Aliquots at T=0, 24, 48, 72, 168h Incubate at 37°C->Collect Aliquots at T=0, 24, 48, 72, 168h Freeze at -80°C Freeze at -80°C Collect Aliquots at T=0, 24, 48, 72, 168h->Freeze at -80°C Thaw Samples Thaw Samples Immunoaffinity Capture of ADC Immunoaffinity Capture of ADC Thaw Samples->Immunoaffinity Capture of ADC Wash to Remove Plasma Proteins Wash to Remove Plasma Proteins Immunoaffinity Capture of ADC->Wash to Remove Plasma Proteins Elute ADC Elute ADC Wash to Remove Plasma Proteins->Elute ADC LC-MS Analysis (Intact or Reduced) LC-MS Analysis (Intact or Reduced) Elute ADC->LC-MS Analysis (Intact or Reduced) Determine Average DAR Determine Average DAR LC-MS Analysis (Intact or Reduced)->Determine Average DAR Quantify Free Payload Quantify Free Payload Determine Average DAR->Quantify Free Payload

Caption: General workflow for in vitro plasma stability assessment of ADCs.

Materials and Reagents:

  • Test ADCs (Thioether-linked and Maleimide-linked)

  • Mouse, Rat, or Human Plasma

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Protein A or G Magnetic Beads

  • Elution Buffer (e.g., 20mM Glycine, 0.1% Acetic Acid)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Preparation: Prepare stock solutions of the test ADCs in PBS.

  • Incubation: Thaw plasma at 37°C. Spike the ADC stock solution into the plasma to a final concentration of, for example, 100 µg/mL. A control sample of ADC in PBS should be run in parallel. Incubate at 37°C.

  • Sample Collection: At designated time points (e.g., 0, 24, 48, 72, 168 hours), collect aliquots and immediately freeze at -80°C.

  • Immunoaffinity Capture: Thaw the plasma samples. Isolate the ADC using Protein A/G magnetic beads.

  • Washing and Elution: Wash the beads with PBS to remove non-specifically bound proteins. Elute the captured ADC.

  • LC-MS Analysis: Analyze the eluted samples by LC-MS. The ADC can be analyzed intact or after reduction to separate the heavy and light chains.

  • Data Analysis: Determine the relative abundance of different DAR species at each time point to calculate the average DAR. A decrease in average DAR over time indicates payload loss. The supernatant from the immunoaffinity capture can be analyzed to quantify the amount of released free payload.

Protocol 2: Thiol Exchange Stability Assay with Glutathione

This assay assesses the susceptibility of the conjugate to the retro-Michael reaction in the presence of a high concentration of a competing thiol.

Materials and Reagents:

  • Purified Bioconjugates

  • PBS, pH 7.4

  • L-Glutathione (reduced)

  • Reverse-phase HPLC system with a C4 or C8 column

Procedure:

  • Reaction Setup: Dissolve the bioconjugate in PBS to a final concentration of 1 mg/mL. Add a stock solution of glutathione to achieve a final concentration of 1-5 mM.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture and quench any further reaction by adding an equal volume of 0.1% trifluoroacetic acid in water.

  • HPLC Analysis: Analyze the samples by reverse-phase HPLC.

  • Data Analysis: Monitor the decrease in the peak area of the intact bioconjugate and the appearance of any deconjugated species over time. Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life in the presence of glutathione.

Conclusion and Recommendations

The choice between a traditional thioether linkage and a maleimide-based linkage has significant implications for the stability and, consequently, the therapeutic performance of a bioconjugate.

  • Thioether adducts formed via haloacetyl or sulfone chemistry offer superior stability due to the irreversible nature of the thioether bond. This makes them the preferred choice for applications where long-term in vivo stability is paramount and premature payload release is a major concern.

  • Traditional maleimide adducts , while offering facile and efficient conjugation, are prone to instability via the retro-Michael reaction. Their use should be carefully considered, and stability must be rigorously assessed.

  • Next-generation maleimides represent a significant advancement, offering a practical solution to the instability of traditional maleimide adducts by promoting rapid, stabilizing hydrolysis. These should be strongly considered when a maleimide-based strategy is desired.

Ultimately, the optimal choice of conjugation chemistry depends on the specific application, the nature of the payload, and the desired pharmacokinetic profile of the bioconjugate. A thorough understanding of the stability of the chosen linkage, validated by robust experimental data, is essential for the successful development of safe and effective bioconjugates.

References

  • Abzena. (n.d.). Linking Antibody to Drug with ThioBridge™ Conjugation Technology for Better ADCs. HPCi Media. Retrieved from [Link]

  • Abzena. (n.d.). Conjugating Antibody To Drug Using ThioBridge Technology For Better ADCs. Retrieved from [Link]

  • Academy of Pharmaceutical Sciences. (n.d.). An Overview of the ADC Design and Development Landscape. Retrieved from [Link]

  • BioProcess Online. (2025, May 12). The Versatility Of ThioBridge™ Site-Specific Conjugation Technologies. Retrieved from [Link]

  • Jones, M. W., et al. (2018). Tuning the Hydrolytic Stability of Next Generation Maleimide Cross-Linkers Enables Access to Albumin-Antibody Fragment Conjugates and tri-scFvs.
  • Lee, C., et al. (2021). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Frontiers in Immunology, 12, 687489.
  • Tang, H., et al. (2019). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates.
  • Le, T., et al. (2021). A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers. Molecular Pharmaceutics, 18(11), 4165-4173.
  • Patterson, J. T., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.
  • Kang, S. H., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 13(1), 108.
  • Jones, M. W., et al. (2018).
  • Abzena. (2025, November 13). Abzena advances ADC development with ThioBridge conjugation technology. Retrieved from [Link]

  • News-Medical.Net. (2022, January 12). Qualitative and quantitative bio-analysis of antibody drug conjugates (ADCs) using mass spectrometry. Retrieved from [Link]

  • Badescu, G., et al. (2016). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society, 138(49), 16037-16044.
  • Erickson, H. K., et al. (2017). Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates.
  • Lyon, R. P., et al. (2014). Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates.
  • Kraynov, E., et al. (2020). Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity. mAbs, 12(1), 1794687.
  • Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt A), 640-648.
  • Zhang, C., et al. (2018).
  • Bruker Life Sciences Mass Spectrometry. (2019, November 14). Qualitative and Quantitative Bio-analysis of Antibody Drug Conjugates (ADCs) using Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • Patterson, J. T., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.
  • Badescu, G., et al. (2016). On-Demand Thio-Succinimide Hydrolysis for the Assembly of Stable Protein–Protein Conjugates. Journal of the American Chemical Society, 138(49), 16037-16044.
  • SCIEX. (n.d.). Comprehensive LC-MS workflows for antibody drug conjugate (ADC) analysis. Retrieved from [Link]

  • Biocompare. (2017, May 1). LC-MS Analysis of Antibody-Drug Conjugates. Retrieved from [Link]

  • Zhang, G., et al. (2016). Kinetics study of degradation of maleimide-thiol conjugates in reducing environments. Biomacromolecules, 17(4), 1474-1483.
  • Bruker Life Sciences Mass Spectrometry. (2019, November 14). Qualitative and Quantitative Bio-analysis of Antibody Drug Conjugates (ADCs) using Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

  • Patterson, J. T., et al. (2014). Improving the serum stability of site-specific antibody conjugates with sulfone linkers.
  • ResearchGate. (n.d.). Competing reactions of cysteine-maleimide conjugates including... Retrieved from [Link]

  • ResearchGate. (n.d.). The kinetics of reaction between L-cysteine hydrochloride and some maleimides. Retrieved from [Link]

  • Patterson, J. T., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.
  • Zhang, Q., et al. (2013). IgG1 Thioether Bond Formation in Vivo. The Journal of Biological Chemistry, 288(24), 17358-17366.
  • Dewaele-Le Roi, G. (2019).
  • Sugahara, K. N., et al. (2014). A free cysteine prolongs the half-life of a homing peptide and improves its tumor-penetrating activity. Journal of Controlled Release, 176, 1-9.
  • Huang, Y., et al. (2021). Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. Frontiers in Pharmacology, 12, 735956.
  • Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments.
  • ResearchGate. (n.d.). Tunable Degradation of Maleimide-Thiol Adducts in Reducing Environments. Retrieved from [Link]

  • Bachem. (2023). Improving the stability of thiol-maleimide bioconjugates via formation of a thiazine structure. Journal of Peptide Science, e3474.
  • Morales-San-Juan, L., et al. (2021). Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid. Molecules, 26(16), 4983.
  • Zhong, H., et al. (2023). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. Molecular Systems Design & Engineering, 8(12), 1541-1549.
  • Zhang, Q., et al. (2013). IgG1 Thioether Bond Formation in Vivo. The Journal of Biological Chemistry, 288(24), 17358-17366.
  • Zhong, H., et al. (2023). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody-drug conjugates. Molecular Systems Design & Engineering, 8(12), 1541-1549.
  • ResearchGate. (n.d.). Locking the thioether conjugation bond in a 6-membered ring via a transcyclization reaction. Retrieved from [Link]

  • Koniev, O., & Wagner, A. (2015). Fast Cysteine Bioconjugation Chemistry. Chemical Society Reviews, 44(15), 5495-5503.
  • Kraynov, E., et al. (2020). Conjugation of a peptide to an antibody engineered with free cysteines dramatically improves half-life and activity. mAbs, 12(1), 1794687.
  • Sugahara, K. N., et al. (2014). A free cysteine prolongs the half-life of a homing peptide and improves its tumor-penetrating activity. Journal of Controlled Release, 176, 1-9.

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Validation

Assessing the Impact of PEG1 Linker Length on PROTAC Efficacy: A Comparative Guide

Executive Summary: The "Minimalist" Linker Strategy In Proteolysis Targeting Chimera (PROTAC) design, the linker is often treated as a passive connector. This is a critical error. The linker is a thermodynamic lever that...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Minimalist" Linker Strategy

In Proteolysis Targeting Chimera (PROTAC) design, the linker is often treated as a passive connector. This is a critical error. The linker is a thermodynamic lever that dictates the stability of the ternary complex (POI-PROTAC-E3).

This guide focuses specifically on PEG1 (single ethylene glycol unit) linkers. While longer PEG chains (PEG3–PEG6) are often used to ensure reach and solubility, "short-linking" with PEG1 represents a high-risk, high-reward strategy. A PEG1 linker minimizes the entropic penalty of ternary complex formation but requires precise structural compatibility to avoid steric clashes.

Key Takeaway: PEG1 linkers are most effective when the E3 ligase and Protein of Interest (POI) have complementary surfaces that allow for positive cooperativity . When successful, PEG1 PROTACs often exhibit superior cellular permeability and potency compared to their longer-chain analogs.

Part 1: Mechanistic Impact of PEG1 vs. Longer Linkers

The Thermodynamics of Cooperativity

The efficacy of a PROTAC is not solely defined by its binding affinity to the POI (


) but by the stability of the ternary complex (

). The cooperativity factor (

) is defined as:


  • PEG1 (Short Linker):

    • Pros: Restricts the conformational freedom of the E3 and POI. If the protein surfaces are compatible, this "forced proximity" creates new Protein-Protein Interactions (PPIs), resulting in high positive cooperativity (

      
      ).
      
    • Cons: If the exit vectors of the warhead and E3 ligand are not aligned, a PEG1 linker is too short to compensate, leading to severe steric clash and inactivity (

      
      ).
      
  • PEG3+ (Long Linker):

    • Pros: High flexibility allows the PROTAC to "wrap around" obstacles, making it easier to find a permissive conformation.

    • Cons: High entropic cost to freeze the flexible linker into a productive conformation. Often results in little to no cooperativity (

      
      ).
      
Permeability and Physicochemical Properties

Linker length directly correlates with Topological Polar Surface Area (TPSA).[1]

  • PEG1: Low TPSA contribution. Maintains the "drug-like" properties of the parent ligands. Better passive diffusion.

  • PEG Long: Rapidly increases TPSA. High molecular weight and polarity often shift the molecule into "beyond Rule of 5" (bRo5) space, requiring active transport or resulting in poor oral bioavailability.

Part 2: Comparative Performance Data

The following table synthesizes data from key studies (e.g., BCR-ABL, BTK, and BRD4 degraders) comparing PEG1/Short linkers against longer alternatives.

FeaturePEG1 (Short)PEG3–5 (Medium)PEG8+ (Long)Mechanism of Action Note
Ternary Complex Cooperativity High Potential (Risk of clash)Neutral (Flexible)Low (Entropic penalty)PEG1 forces PPIs; Long PEGs dilute them.
Cellular Permeability High ModerateLowPEG units add ~20-30 Ų TPSA per unit.
Degradation Selectivity High ModerateLowShort linkers can discriminate between homologous isoforms (e.g., EGFR vs HER2).
Hook Effect Onset DelayedStandardEarlyHigh affinity ternary complexes (PEG1) resist the Hook effect at higher concentrations.
Case Study: BCR-ABL DC50 < 1 nM (Best)DC50 > 10 nMInactiveLai et al. found PEG1 optimal for Dasatinib-CRBN pairs.
Case Study: BTK Poor (Steric Clash)DC50 ~ 1 nM (Best)DC50 > 100 nMZorba et al. showed BTK requires a "Goldilocks" length (PEG3-5) to avoid clash.

Part 3: Visualization of Mechanistic Logic

The following diagram illustrates the decision logic and thermodynamic landscape when choosing a PEG1 linker.

LinkerThermodynamics Start PROTAC Design Phase Decision Linker Length Selection Start->Decision PEG1 PEG1 (Short) Decision->PEG1 High Risk/Reward PEG_Long PEG4+ (Long) Decision->PEG_Long Safety First PPI_Match Surface Complementarity? PEG1->PPI_Match Entropy Entropic Penalty PEG_Long->Entropy Coop_Pos Positive Cooperativity (High Potency) PPI_Match->Coop_Pos Yes (New PPIs) Clash Steric Clash (Inactive) PPI_Match->Clash No (Geometry Mismatch) Neutral Neutral Cooperativity (Moderate Potency) Entropy->Neutral Flexible but Loose

Figure 1: Decision matrix for linker length. PEG1 offers the highest potency ceiling via cooperativity but carries the risk of steric incompatibility.

Part 4: Validated Experimental Protocols

To rigorously assess the impact of a PEG1 linker, you cannot rely on Western Blotting alone. You must decouple binary binding from ternary complex formation .

Protocol 1: Ternary Complex Stability (TR-FRET)

Purpose: To determine if the PEG1 linker induces positive cooperativity (


).

Materials:

  • Recombinant E3 Ligase (e.g., Cereblon-DDB1).

  • Recombinant POI (tagged, e.g., GST-POI).

  • Fluorophores: Terbium-labeled anti-GST (Donor), FITC-labeled E3 ligand (Tracer) or direct labeling.

Methodology:

  • Binary Control: Titrate PROTAC against E3 ligase alone to measure

    
     (E3).
    
  • Ternary Setup: Fix E3 ligase and POI concentrations (near their

    
    ).
    
  • Titration: Add increasing concentrations of PEG1-PROTAC vs. PEG-Long-PROTAC.

  • Readout: Measure TR-FRET signal (340 nm ex / 520 nm em).

  • Analysis: Plot the "Hook" curve.

    • Interpretation: A left-shifted

      
       in the TR-FRET curve compared to the binary 
      
      
      
      indicates positive cooperativity. If the PEG1 curve amplitude is significantly lower than the PEG-Long curve, it indicates steric prevention of complex formation.
Protocol 2: Differential Permeability Assessment (NanoBRET / HiBiT)

Purpose: To verify if the PEG1 linker improves intracellular availability compared to longer chains.

Methodology:

  • System: Use a live-cell kinetic assay (e.g., Promega HiBiT or NanoBRET Target Engagement).

  • Tracer: Use a cell-permeable tracer for the POI.

  • Competition: Treat cells with PEG1-PROTAC and PEG-Long-PROTAC.

  • Permeabilized Control: Perform the same assay in digitonin-permeabilized cells.

  • Calculation:

    
    
    
    • Expectation: PEG1 PROTACs should show a ratio closer to 1 (high permeability), whereas PEG-Long PROTACs often show ratios > 10 (poor permeability).

Part 5: Workflow for Linker Optimization

This workflow guides the synthesis and testing strategy to determine if a PEG1 linker is viable for your target.

OptimizationWorkflow Design 1. Design Library (PEG1, PEG3, PEG5) Synth 2. Synthesis (Click Chemistry) Design->Synth Biophys 3. Biophysical Screen (TR-FRET/SPR) Synth->Biophys Cellular 4. Cellular Degradation (Western/HiBiT) Biophys->Cellular If Ternary Complex Forms Decision Compare Profiles Biophys->Decision No Complex (Steric Clash) Cellular->Decision SelectPEG1 Select PEG1 (High Coop + High Perm) Decision->SelectPEG1 PEG1 DC50 < PEG3 SelectLong Select Longer Linker (PEG1 Clashes) Decision->SelectLong PEG1 Inactive

Figure 2: Iterative workflow for validating linker length efficacy.

References

  • Lai, A. C., et al. (2016). Modular PROTAC Design for the Degradation of Oncogenic BCR-ABL. Angewandte Chemie International Edition. [Link]

  • Zorba, A., et al. (2018). Delineating the Role of Cooperativity in the Design of Potent PROTACs for BTK. Proceedings of the National Academy of Sciences (PNAS). [Link]

  • Burslem, G. M., et al. (2018). The Advantages of Targeted Protein Degradation Over Inhibition: An ALK Case Study. Cancer Discovery. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review.[2] Exploration of Targeted Anti-tumor Therapy. [Link]

  • Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. [Link]

Sources

Comparative

Technical Comparison Guide: Determining Degree of Labeling (DOL) for Bromo-PEG1-CH2CO2H Conjugates

Topic: Determining the Degree of Labeling (DOL) with Bromo-PEG1-CH2CO2H Content Type: Publish Comparison Guide Executive Summary & Challenge Definition The Reagent: Bromo-PEG1-CH2CO2H (2-(2-Bromoethoxy)acetic acid, MW ~1...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determining the Degree of Labeling (DOL) with Bromo-PEG1-CH2CO2H Content Type: Publish Comparison Guide

Executive Summary & Challenge Definition

The Reagent: Bromo-PEG1-CH2CO2H (2-(2-Bromoethoxy)acetic acid, MW ~183.0 Da) is a heterobifunctional linker widely used in PROTAC synthesis and protein functionalization.[1] It contains an alkyl halide (Bromo) group for thiol/histidine reactivity and a carboxylic acid for amine conjugation.

The Challenge: Unlike fluorescent dyes (e.g., FITC, Alexa Fluor) or large PEG chains (20 kDa+), Bromo-PEG1-CH2CO2H presents a unique analytical hurdle:

  • Lack of Chromophore: It has no intrinsic UV-Vis absorbance peak distinct from protein (

    
    ), rendering standard spectroscopic DOL calculations impossible.
    
  • Minimal Mass Shift: The conjugation adds a very small mass (~103–166 Da per label). For large carriers like antibodies (150 kDa), this shift is often buried within the isotopic envelope or instrument noise, challenging lower-resolution mass spectrometry.

This guide compares the two most viable methodologies for determining DOL: High-Resolution Intact Mass Spectrometry (ESI-QTOF) and Indirect Colorimetric Quantification (Ellman’s/TNBS) .[1]

Methodology 1: High-Resolution Intact Mass Spectrometry (ESI-MS)

Status: The Gold Standard for Precision[1]

Mechanism of Action

Electrospray Ionization (ESI) coupled with Time-of-Flight (TOF) or Orbitrap analyzers measures the mass-to-charge ratio (


) of the intact conjugate.[1] Deconvolution algorithms transform the multiply charged envelope into a zero-charge mass spectrum, revealing distinct peaks for 

, etc.

Mass Shift Calculation:

  • Scenario A (Thiol Alkylation): Protein-SH + Br-PEG1-COOH

    
     Protein-S-PEG1-COOH + HBr.[1]
    
    • Mass Added:

      
       (Linker MW 183 - Br 80).
      
  • Scenario B (Amine Acylation): Protein-NH

    
     + HOOC-PEG1-Br (activated) 
    
    
    
    Protein-NH-CO-PEG1-Br.[1]
    • Mass Added:

      
       (Linker MW 183 - OH 17).
      
Protocol: LC-MS Analysis of PEG1 Conjugates[1]
  • Sample Prep: Desalt 10 µg of conjugate using a Zeba™ Spin Column (7K MWCO) into 0.1% Formic Acid/Water.

  • LC Separation: Inject onto a C4 Reverse Phase column (e.g., Agilent PLRP-S) to strip non-covalent adducts.

    • Gradient: 5% to 90% Acetonitrile + 0.1% Formic Acid over 10 mins.

  • MS Acquisition: Acquire data in positive ion mode (range

    
     500–4000).
    
  • Deconvolution: Use MaxEnt1 (Waters) or BioPharma Finder (Thermo). Set "Target Mass" to protein MW and "Output Mass Range" to cover +5 modifications.

Pros & Cons
FeatureVerdictCausality
Accuracy High Directly counts the number of linkers attached.[1]
Resolution Critical Requires resolution better than 100 Da. MALDI-TOF is often insufficient for proteins >50kDa due to peak broadening.[1]
Sample Req Low Requires <10 µg of protein.[2][3]

Methodology 2: Indirect Colorimetric Assays

Status: The Accessible Alternative for Average DOL

Mechanism of Action

Since the linker itself is invisible, these methods quantify the loss of reactive functional groups on the protein surface. The DOL is calculated by subtracting the remaining groups from the initial count.

Scenario A: Targeting Cysteines (Ellman’s Assay)

Used when Bromo-PEG1-CH2CO2H is used to alkylate free thiols.[1]

  • Reagent: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).[1]

  • Principle: DTNB reacts with free thiols to release TNB

    
    , which absorbs strongly at 412 nm.[1][4][5]
    

Protocol:

  • Standard Curve: Prepare Cysteine standards (0–1.5 mM) in Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0).

  • Blank Measurement: Measure Unconjugated Protein thiols (

    
    ).
    
  • Sample Measurement: Measure Conjugated Protein thiols (

    
    ).
    
  • Calculation:

    
    
    
Scenario B: Targeting Amines (TNBS Assay)

Used when the Carboxyl group is activated (NHS/EDC) to label Lysines.

  • Reagent: TNBS (2,4,6-Trinitrobenzene Sulfonic Acid).[6][7]

  • Principle: Reacts with primary amines to form a trinitrophenyl derivative (

    
    ).
    

Protocol:

  • Reaction: Mix sample with 0.01% TNBS in bicarbonate buffer (pH 8.5). Incubate 2 hrs at 37°C.

  • Stop: Add 10% SDS and 1N HCl.

  • Measure: Absorbance at 335 nm.

  • Calculation: Compare absorbance of conjugate vs. unmodified protein control.

Pros & Cons
FeatureVerdictCausality
Accuracy Medium Provides an average DOL.[1][8] Cannot distinguish between a mixture of DOL 0 and DOL 4 vs. pure DOL 2.
Interference High Buffer components (Tris, Glycine, DTT) must be rigorously removed via dialysis before assay.
Cost Low No expensive MS instrumentation required.

Comparative Analysis & Decision Guide

Summary Data Table
MetricESI-QTOF MSEllman's / TNBS AssayMALDI-TOF MS
Detection Limit High (Individual species resolved)Medium (Average population)Low (Poor resolution for <200Da shift)
Throughput Medium (30 min/sample)High (96-well plate format)High (Seconds/spot)
Buffer Tolerance Low (Requires desalting)Low (Requires dialysis)High (Tolerates salts)
Suitability Recommended for Bromo-PEG1 Recommended for Bulk QC Not Recommended
Decision Logic (Graphviz Diagram)

DOL_Decision_Tree Start Select DOL Method for Bromo-PEG1-CH2CO2H Target What is the Conjugation Target? Start->Target Thiol Cysteine (Thiol) Target->Thiol Amine Lysine (Amine) Target->Amine ProteinSize Protein Molecular Weight? SmallProt < 30 kDa ProteinSize->SmallProt LargeProt > 30 kDa ProteinSize->LargeProt Thiol->ProteinSize Precision Needed Ellman Ellman's Assay (DTNB) (Indirect Measurement) Thiol->Ellman Routine QC Amine->ProteinSize Precision Needed TNBS TNBS Assay (Indirect Measurement) Amine->TNBS Routine QC ESI LC-ESI-MS (Q-TOF) (Direct Measurement) SmallProt->ESI Best Accuracy MALDI MALDI-TOF (Likely Insufficient Resolution) SmallProt->MALDI Acceptable LargeProt->ESI Required LargeProt->MALDI Not Recommended

Caption: Decision matrix for selecting the appropriate DOL determination method based on target residue and protein size.

Experimental Workflow: The "Self-Validating" Protocol

To ensure trustworthiness, this protocol combines both methods for a rigorous validation of a Bromo-PEG1-Antibody conjugate (Thiol-targeted).

  • Conjugation: Reduce Antibody (partial reduction with TCEP)

    
     React with 10x molar excess Bromo-PEG1-CH2CO2H (pH 8.0, 1 hr).
    
  • Purification (Critical Step):

    • Pass reaction through a Zeba Spin Column (7K MWCO) equilibrated with PBS.

    • Validation: This removes unreacted linker which would trigger false positives in Ellman's assay.

  • Primary Readout (Ellman's):

    • Aliquot 50 µL purified conjugate.

    • Add 5 µL DTNB solution.

    • Read

      
      . Calculate free thiols.
      
    • Result: If 4.0 thiols were available initially and 1.8 remain, DOL = 2.2 .

  • Confirmatory Readout (LC-MS):

    • Inject 5 µL of purified conjugate into ESI-QTOF.[1]

    • Deconvolute.

    • Look for mass spacing of +103 Da.

    • Result: Spectrum shows intensities at Mass(Ab), Mass(Ab)+103, Mass(Ab)+206. Weighted average yields DOL = 2.15 .

References

  • BroadPharm. "Bromo-PEG1-CH2CO2H Product & Properties." BroadPharm Product Catalog. Link[9]

  • Thermo Fisher Scientific. "TNBSA (2,4,6-Trinitrobenzene Sulfonic Acid) Assay Protocol." Thermo Scientific Pierce Protein Biology. Link

  • AAT Bioquest. "How to Determine the Degree of Labeling." AAT Bioquest Tech Library. Link

  • Kaltashov, I. A., et al. "Characterization of protein-polymer conjugates by mass spectrometry." Analytical Chemistry, 2011. (Contextual grounding for MS analysis of PEGylated proteins). Link

  • Ellman, G. L. "Tissue sulfhydryl groups." Archives of Biochemistry and Biophysics, 1959. (Foundational method for thiol quantification). Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Bromo-PEG1-CH2CO2H

Topic: Personal protective equipment for handling Bromo-PEG1-CH2CO2H Content Type: Technical Safety & Operational Guide 2-(2-Bromoethoxy)acetic acid | CAS: 10258-69-2 Introduction: The "Double-Edged" Linker As researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Bromo-PEG1-CH2CO2H Content Type: Technical Safety & Operational Guide

2-(2-Bromoethoxy)acetic acid | CAS: 10258-69-2

Introduction: The "Double-Edged" Linker

As researchers in targeted protein degradation (PROTACs) and bioconjugation, we value Bromo-PEG1-CH2CO2H for its precise heterobifunctionality. It bridges a nucleophilic warhead to an E3 ligase ligand. However, the very chemistry that makes it useful—an electrophilic alkyl bromide tail and an acidic head—makes it a dual-hazard agent .

This guide moves beyond the standard SDS. It provides a field-validated protocol for handling this alkylating agent, ensuring your safety and the integrity of your downstream synthesis.

Part 1: Hazard Architecture & Risk Logic

To handle this compound safely, you must understand why it is dangerous. It is not just an acid; it is a corrosive alkylator .

  • The Acid Moiety (-COOH): Causes immediate tissue destruction (coagulative necrosis) upon contact.

  • The Alkyl Bromide (-CH2Br): A potent electrophile. It can alkylate DNA and proteins, posing a toxicity risk beyond simple chemical burns.

Figure 1: Hazard Causality Flow The following logic map illustrates how chemical structure dictates the necessary safety barriers.

HazardLogic Substance Bromo-PEG1-CH2CO2H Structure1 Carboxylic Acid (-COOH) Substance->Structure1 Structure2 Alkyl Bromide (-CH2-Br) Substance->Structure2 Reactivity1 Proton Donor (pH < 2) Structure1->Reactivity1 Reactivity2 Electrophilic Substitution (SN2) Structure2->Reactivity2 Hazard1 CORROSIVE: Skin/Eye Burns Reactivity1->Hazard1 Hazard2 TOXIC: DNA/Protein Alkylation Reactivity2->Hazard2 Control REQUIRED CONTROL: Double Nitrile + Fume Hood Hazard1->Control Hazard2->Control

Caption: Structural decomposition of Bromo-PEG1-CH2CO2H hazards, linking chemical moieties to specific physiological risks.

Part 2: The PPE Matrix (Personal Protective Equipment)

Do not rely on standard latex gloves. Halogenated organic acids can permeate standard thin rubber quickly.

PPE ComponentSpecificationScientific Rationale
Hand Protection Double Nitrile (Min. 0.11mm outer).Alternative: Silver Shield® (Laminated) for spills.Permeation Resistance: Nitrile offers superior resistance to organic acids compared to latex. Double gloving creates a sacrificial outer layer, allowing you to discard the top glove immediately upon contamination without exposing skin.
Eye Protection Chemical Splash Goggles (ANSI Z87.1).Note: Safety glasses are insufficient.[1]Vapor/Splash Seal: As a corrosive liquid/low-melting solid, vapors or micro-droplets can bypass the open sides of safety glasses. Goggles provide a hermetic seal against lachrymatory effects.
Respiratory Fume Hood (Face velocity 80-100 fpm).Inhalation Toxicity: Alkylating agents can damage respiratory mucosa. Work must be performed behind a sash.
Body Defense Chemical-Resistant Lab Coat (poly-cotton blend or Tyvek® for large scale).Barrier Protection: Standard cotton coats absorb liquids, holding the corrosive agent against the skin. Synthetic blends repel micro-splashes.
Part 3: Operational Protocol
A. Storage & Stability
  • Condition: Store at 2-8°C (Refrigerator).

  • Environment: Keep under inert gas (Argon/Nitrogen) and protect from light . Alkyl bromides can degrade via photolysis, releasing free bromide and reducing coupling efficiency.

  • Container: Amber glass vial with a PTFE-lined cap.

B. Weighing & Solubilization

Context: This step presents the highest risk of exposure due to open-container manipulation.

  • Preparation: Place a disposable balance mat or absorbent pad inside the fume hood.

  • Transfer: Bring the closed vial into the hood. Do not open it on the open bench.

  • Weighing:

    • If the substance is liquid/oil: Use a positive-displacement pipette to avoid dripping.

    • If solid (low melting point): Use a disposable anti-static spatula.

  • Dissolution: Dissolve immediately in the reaction solvent (e.g., DCM, DMF, or DMSO). Once in solution, the vapor pressure and volatility risk decrease, but the permeation risk remains.

C. Decontamination of Surfaces (The "Quench" Method)

Simply wiping with water is dangerous; it spreads the alkylating agent. You must chemically deactivate it.

  • Reagent: 5% Sodium Thiosulfate (

    
    ) solution.
    
  • Mechanism: Thiosulfate is a potent nucleophile that reacts with the alkyl bromide, displacing the bromine and forming a non-toxic Bunte salt.

  • Protocol: Spray contaminated surfaces (balance, hood sash) with thiosulfate solution, let sit for 5 minutes, then wipe with water.

Part 4: Emergency Response & Disposal

Figure 2: Spill Response Workflow Follow this decision tree in the event of a spill outside the reaction vessel.

SpillResponse Start SPILL DETECTED Assess Assess Volume & Location Start->Assess Small < 5 mL (In Hood) Assess->Small Large > 5 mL or Outside Hood Assess->Large Absorb Cover with Absorbent Pads (Do not use paper towels) Small->Absorb Evacuate EVACUATE LAB Call EHS Large->Evacuate Deactivate Apply 5% Sodium Thiosulfate (Quench Alkylator) Absorb->Deactivate Clean Double Wash with Water Check pH Deactivate->Clean Dispose DISPOSAL: Halogenated Waste Stream Clean->Dispose

Caption: Step-by-step decision matrix for managing spills of alkylating agents.

Disposal Logistics
  • Waste Stream: Halogenated Organic Waste .

    • Why? The presence of the Bromine atom requires high-temperature incineration to prevent the formation of toxic byproducts.

  • Segregation: Do NOT mix with strong oxidizing acids (Nitric/Chromic) or alkali metals.

  • Labeling: Clearly mark the waste tag with "Alkylating Agent" and "Corrosive Acid."

References
  • Sigma-Aldrich. (2025). Safety Data Sheet: Bromoacetic acid (Analogous Hazard Data). Retrieved from

  • Occupational Safety and Health Administration (OSHA). (2016). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from

  • University of North Carolina EHS. (2024). Safe Handling of Chemicals: Corrosives and Alkylating Agents. Retrieved from

  • PubChem. (2024). Compound Summary: 2-(2-Bromoethoxy)acetic acid. Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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